AB-MECA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYMCRRFCMRFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of AB-MECA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine, commonly known as AB-MECA, is a potent and selective agonist for the A₃ adenosine (B11128) receptor (A₃AR). As a member of the G protein-coupled receptor (GPCR) family, the A₃AR is a key therapeutic target for a range of conditions including cancer, inflammation, and ischemia.[1] this compound's interaction with this receptor triggers a cascade of intracellular signaling events, leading to diverse cellular responses such as apoptosis, cell cycle arrest, and modulation of inflammatory pathways. This document provides an in-depth examination of the molecular mechanisms underlying the action of this compound, summarizing quantitative binding data, detailing relevant experimental protocols, and visualizing the core signaling pathways.
Receptor Binding Profile and Selectivity
This compound demonstrates a high affinity for the A₃ adenosine receptor. However, its selectivity profile is a critical aspect of its pharmacological character. While it is primarily recognized as an A₃AR agonist, it also exhibits affinity for A₁ and A₂ₐ receptors, albeit at lower levels.[2][3] The radioiodinated version, [¹²⁵I]this compound, is a widely utilized high-affinity radioligand for studying A₃ receptors.[4][5]
Data Presentation: Binding Affinities
The binding affinity of this compound and related compounds is typically quantified by the inhibition constant (Kᵢ) or the dissociation constant (Kₔ), with lower values indicating higher affinity.
| Compound | Receptor Subtype | Cell Line | Kᵢ (nM) | Kₔ (nM) | Reference |
| This compound | Human A₃ | CHO | 430.5 | - | [4] |
| [¹²⁵I]this compound | Human A₃ | CHO | - | 1.48 | [4] |
| [¹²⁵I]this compound | Rat A₃ | RBL-2H3 | - | 3.61 | [4] |
| IB-MECA | Human A₃ | 1.1 | - | ||
| IB-MECA | Human A₁ | 12.6 | - | ||
| IB-MECA * | Human A₂ₐ | 56 | - |
Note: IB-MECA is a closely related and highly studied A₃AR agonist, often used to elucidate the receptor's function. Its data is included for comparative purposes, highlighting the high selectivity achievable for the A₃ receptor.
Core Signaling Pathways
The mechanism of action of this compound is initiated by its binding to the A₃AR, which primarily couples to the inhibitory G-protein, Gᵢ. This interaction sets off a series of downstream signaling events.
Canonical Gᵢ-Coupled Pathway: cAMP Inhibition
As a canonical Gᵢ-coupled receptor, the activation of A₃AR by this compound leads to the inhibition of adenylyl cyclase.[6] This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently leads to decreased activity of Protein Kinase A (PKA), a key downstream effector.[6]
Figure 1: Canonical Gᵢ-coupled signaling pathway activated by this compound.
PI3K/Akt and NF-κB Signaling in Inflammation
Studies using A₃AR agonists have demonstrated a role in modulating inflammatory responses. Activation of A₃AR can suppress the expression of pro-inflammatory biomarkers such as iNOS, IL-1β, and TNF-α.[7] This anti-inflammatory effect is mediated, in part, through the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway and the subsequent inhibition of the transcription factor NF-κB.[7]
Figure 2: Anti-inflammatory signaling via PI3K/Akt and NF-κB inhibition.
Wnt/β-Catenin Pathway in Cancer
The anticancer effects of A₃AR agonists are linked to the modulation of the Wnt signaling pathway. The decrease in PKA and Akt activity (as described in 2.1 and 2.2) leads to reduced phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β), thereby increasing its activity.[6] Active GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and degradation. The resulting decrease in β-catenin levels leads to the downregulation of its target genes, such as c-myc and cyclin D1, which are crucial for cell proliferation and survival.[6] This mechanism contributes to the dose-dependent cytotoxicity observed in cancer cell lines like A549.[4][6]
Figure 3: Anticancer mechanism via modulation of the Wnt/β-catenin pathway.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of established molecular and cellular biology techniques.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ or Kₔ) of this compound for adenosine receptors.
Methodology:
-
Membrane Preparation: Cells (e.g., CHO) stably expressing the human adenosine receptor subtype of interest are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.
-
Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]this compound) is incubated with the prepared cell membranes.[1][5]
-
Varying concentrations of the unlabeled competitor ligand (this compound) are added to the incubation mixture.
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor ligand. A non-linear regression analysis is used to calculate the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding), which is then converted to the Kᵢ value using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay (A549 Lung Cancer Cells)
Objective: To quantify the dose-dependent cytotoxic effects of this compound on cancer cells.[4]
Methodology:
-
Cell Culture: Human lung cancer A549 cells are cultured in appropriate media and conditions until they reach a suitable confluency.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 100 µM). A vehicle control (e.g., DMSO) is also included.[4]
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24 hours).[4]
-
Viability Assessment: A viability reagent (e.g., MTS or MTT) is added to each well. The reagent is metabolically reduced by viable cells into a colored formazan (B1609692) product.
-
Measurement: After a short incubation with the reagent, the absorbance is read using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability at each concentration of this compound.
Figure 4: Experimental workflow for an in vitro cytotoxicity assay.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
Objective: To measure the effect of A₃AR agonist treatment on the production of inflammatory cytokines.[8][9]
Methodology:
-
Sample Collection: In an in vivo model (e.g., xenografted mice), blood or tissue samples are collected from control and A₃AR agonist-treated groups.[8][9] For in vitro studies, the supernatant from cell cultures (e.g., macrophages) is collected.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α).
-
Blocking: Any non-specific binding sites on the plate are blocked using a blocking buffer (e.g., BSA solution).
-
Sample Incubation: The collected samples (plasma, tissue homogenate, or cell supernatant) and a series of known standards are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added to the wells, forming a "sandwich" with the captured cytokine.
-
Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added, which binds to the biotin (B1667282) on the detection antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.
-
Measurement & Analysis: The reaction is stopped, and the absorbance is measured. A standard curve is generated from the standards, and the concentration of the cytokine in the samples is interpolated from this curve.
Conclusion
This compound exerts its biological effects primarily through the selective activation of the A₃ adenosine receptor. Its mechanism of action involves the canonical Gᵢ-mediated inhibition of the adenylyl cyclase/cAMP pathway, which subsequently influences a host of downstream signaling cascades, including the PI3K/Akt and Wnt/β-catenin pathways. These molecular events provide a clear rationale for the observed anti-inflammatory and anticancer properties of this compound and related A₃AR agonists. The experimental protocols detailed herein represent the foundational methods used to elucidate this complex mechanism, providing a framework for future research and drug development in this area.
References
- 1. First Potent Macrocyclic A3 Adenosine Receptor Agonists Reveal G-Protein and β-Arrestin2 Signaling Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Adenosine Receptors [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for involvement of Wnt signaling pathway in IB-MECA mediated suppression of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of inflammation response by a novel A₃ adenosine receptor agonist thio-Cl-IB-MECA through inhibition of Akt and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Pharmacological Study of A3 Adenosine Receptor agonist (AB Meca) ...: Ingenta Connect [ingentaconnect.com]
An In-depth Technical Guide to AB-MECA as an A3 Adenosine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA) is a potent and selective agonist for the A₃ adenosine (B11128) receptor (A₃AR), a G protein-coupled receptor implicated in a multitude of physiological and pathophysiological processes. The overexpression of A₃AR in inflammatory and cancerous tissues has positioned it as a compelling therapeutic target. This compound serves as a critical pharmacological tool for elucidating the roles of the A₃AR and as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical properties, binding affinity and selectivity, and its effects in both in vitro and in vivo models. Detailed experimental protocols for the characterization of A₃AR agonists and visualizations of the key signaling pathways are presented to facilitate further research and drug development in this field.
Introduction to this compound
This compound is a synthetic adenosine analog that exhibits high affinity and selectivity for the A₃ adenosine receptor.[1] Its chemical structure, 1-[6-[[(4-aminophenyl)methyl]amino]-9H-purin-9-yl]-1-deoxy-N-methyl-β-D-ribofuranuronamide, confers its specific pharmacological profile.[2] The activation of the A₃AR by agonists like this compound can trigger a range of cellular responses, including anti-inflammatory, anti-cancer, and cardioprotective effects, making it a subject of intense investigation.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and functional potency across different adenosine receptor subtypes.
Table 1: Binding Affinity of this compound for Adenosine Receptor Subtypes
| Receptor Subtype | Species | Cell Line/Tissue | Radioligand | Kᵢ (nM) | Reference(s) |
| A₃ | Human | CHO | [¹²⁵I]this compound | 430.5 | [3] |
| A₃ | Rat | CHO | [¹²⁵I]this compound | 1.48 | [4] |
| A₃ | Rat | COS-7 | [¹²⁵I]this compound | 1.48 | |
| A₁ | Rat | COS-7 | [¹²⁵I]this compound | 3.42 | |
| A₂ₐ | Canine | COS-7 | [¹²⁵I]this compound | 25.1 |
Table 2: Functional Potency of this compound in In Vitro Assays
| Assay Type | Cell Line | Parameter | Value | Reference(s) |
| Inhibition of LPS-induced TNF-α production | Human Lung Macrophages | pD₂ | 6.9 | |
| Contraction of isolated guinea pig trachea | Ex vivo | Concentration | 0.1 µM | |
| Inhibition of forskolin-stimulated adenylyl cyclase | CHO (rat A₃AR) | ~25% inhibition | 10 µM | [5] |
A₃ Adenosine Receptor Signaling Pathways
Activation of the A₃ adenosine receptor by this compound initiates a cascade of intracellular signaling events. The A₃AR primarily couples to Gᵢ/₀ proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway plays a crucial role in the receptor's anti-inflammatory effects. Additionally, A₃AR activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK), and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are involved in cell survival and proliferation.
A3AR Signaling Pathways
Detailed Experimental Protocols
Radioligand Binding Assay for A₃ Adenosine Receptor
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for the A₃ adenosine receptor by measuring its ability to displace the radiolabeled ligand [¹²⁵I]this compound.[4][6]
Materials:
-
Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human or rat A₃AR.[7]
-
Radioligand: [¹²⁵I]this compound.
-
Non-specific Binding Control: 1 µM IB-MECA.
-
Test Compound: Varying concentrations of the compound of interest.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI). [6][8]
Procedure:
-
Membrane Preparation:
-
Homogenize cells in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA).[6]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[6]
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific [¹²⁵I]this compound binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Radioligand Binding Assay Workflow
cAMP Accumulation Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of Gᵢ-coupled receptor activation.[9][10][11]
Materials:
-
Cell Line: CHO or HEK-293 cells stably expressing the A₃AR.
-
Agonist: this compound at various concentrations.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[12]
-
Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.[12]
Procedure:
-
Cell Culture:
-
Seed A₃AR-expressing cells in a 96-well plate and grow to approximately 80-90% confluency.
-
-
Assay Protocol:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with stimulation buffer containing IBMX for 15-30 minutes at 37°C.
-
Add varying concentrations of this compound or vehicle control.
-
Immediately add a fixed concentration of forskolin (to stimulate adenylyl cyclase) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
Quantify the cAMP levels in the cell lysates using the chosen cAMP assay kit and a plate reader.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration (or percentage inhibition of forskolin-stimulated cAMP) against the logarithm of the this compound concentration.
-
Determine the EC₅₀ or IC₅₀ value.
-
Western Blot Analysis of ERK1/2 and Akt Phosphorylation
This protocol is used to detect the activation of the MAPK/ERK and PI3K/Akt pathways by measuring the levels of phosphorylated ERK1/2 and Akt.[3][13][14]
Materials:
-
Cell Line: A₃AR-expressing cells.
-
Agonist: this compound.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-phospho-Akt (Ser473). Rabbit anti-total ERK1/2 and rabbit anti-total Akt for loading controls.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), and Western blotting apparatus.
-
Enhanced Chemiluminescence (ECL) Substrate.
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and serum-starve overnight to reduce basal phosphorylation.
-
Treat cells with this compound at various concentrations for different time points (e.g., 5, 15, 30 minutes).
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-ERK) to confirm equal loading.
-
Quantify band intensities using densitometry software.
-
In Vivo Models and Effects of this compound
This compound has demonstrated significant anti-inflammatory and protective effects in various animal models.
Carrageenan-Induced Paw Edema
This is a widely used model of acute inflammation.[5][15]
Protocol Outline:
-
Animals: Male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer this compound (e.g., intraperitoneally or orally) at a specific dose one hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at various time points after carrageenan injection.
-
Outcome: this compound is expected to reduce the carrageenan-induced increase in paw volume, indicating its anti-inflammatory effect.
Other In Vivo Effects
-
Bronchoconstriction: In a guinea pig model of ovalbumin-sensitized asthma, this compound administered at a dose of 3 µg/kg enhanced bronchoconstriction.[2]
-
Cytokine Modulation: this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various in vivo models.[16][17] In some contexts, it may also enhance the release of certain cytokines.[17]
Pharmacokinetics
The pharmacokinetic profile of a drug candidate is crucial for its development. While detailed pharmacokinetic data for this compound in humans is limited, animal studies provide some insights. Key parameters to consider include bioavailability, half-life, volume of distribution, and clearance.[18][19][20][21] These parameters are influenced by the route of administration and the metabolic stability of the compound. In vitro metabolism studies using liver microsomes can provide initial estimates of a compound's metabolic fate.[13]
Conclusion
This compound is an invaluable tool for the study of A₃ adenosine receptor pharmacology. Its high affinity and selectivity have enabled significant progress in understanding the role of this receptor in health and disease. The detailed protocols and data presented in this guide are intended to support the research and development efforts of scientists working to harness the therapeutic potential of A₃AR agonism. Further investigation into the pharmacokinetics and clinical efficacy of this compound and its analogs is warranted to translate the promising preclinical findings into novel therapies for a range of human diseases.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. ChemiSCREEN™ A3 Adenosine Receptor Membrane Preparation [discoverx.com]
- 8. GitHub - cdd/bioassay-express: BioAssay Express by Collaborative Drug Discovery [github.com]
- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. benchchem.com [benchchem.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antinociceptive and neurochemical effects of a single dose of IB-MECA in chronic pain rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Principles of Pharmacokinetics - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to AB-MECA Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
AB-MECA (N6-(4-Aminobenzyl)-adenosine-5'-N-methyluronamide) is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. The A3AR is distinguished by its low expression in normal tissues and marked upregulation in inflammatory and cancerous cells, making it a compelling target for therapeutic intervention. Activation of the A3AR by this compound initiates a complex network of intracellular signaling cascades that modulate cellular functions, including proliferation, apoptosis, and inflammation. This technical guide provides a comprehensive overview of the core signaling pathways activated by this compound, detailed experimental protocols for their investigation, and a summary of key quantitative data.
Core Signaling Pathways of this compound
Activation of the A3AR by this compound primarily triggers signaling through its coupling to inhibitory G proteins (Gαi), leading to the modulation of several key downstream effector systems. The principal signaling cascades are outlined below.
Gαi-Mediated Inhibition of Adenylyl Cyclase
The canonical signaling pathway initiated by this compound involves the activation of Gαi proteins. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets involved in cellular processes such as metabolism, gene transcription, and cell growth.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
A3AR activation by this compound also influences the mitogen-activated protein kinase (MAPK) cascade, particularly the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is crucial for regulating cell proliferation, differentiation, and survival. The activation of ERK1/2 is often cell-type dependent and can be mediated through G protein-dependent or independent (e.g., via β-arrestin) mechanisms. The phosphorylation of ERK1/2 is a key indicator of the activation of this pathway.
Involvement of the Wnt Signaling Pathway
Studies utilizing the related A3AR agonist IB-MECA have demonstrated a link between A3AR activation and the Wnt signaling pathway.[1] A3AR-mediated inhibition of PKA can lead to a decrease in the phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β).[1] This, in turn, increases the activity of GSK-3β, leading to the phosphorylation and subsequent degradation of β-catenin, a key transcriptional co-activator in the Wnt pathway.[1] The downregulation of β-catenin results in the decreased expression of its target genes, such as c-myc and cyclin D1, which are involved in cell proliferation.[1]
Regulation of Tumor Necrosis Factor-alpha (TNF-α) Production
Activation of A3AR on immune cells, particularly macrophages, has been shown to inhibit the production and release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[2] This anti-inflammatory effect is a key aspect of the therapeutic potential of A3AR agonists. The inhibition of TNF-α is thought to occur through the interruption of intracellular signaling pathways, such as the NF-κB pathway, that are activated by inflammatory stimuli like lipopolysaccharide (LPS).[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the closely related and extensively studied A3AR agonist, IB-MECA.
Table 1: Receptor Binding Affinities (Ki values)
| Compound | Receptor Subtype | Species | Cell Line | Radioligand | Ki (nM) | Reference(s) |
| This compound | Human A3AR | Human | CHO | [¹²⁵I]this compound | 430.5 | [3] |
| IB-MECA | Rat A3AR | Rat | CHO | [¹²⁵I]I-APNEA | 1.1 | [4] |
| IB-MECA | Human A3AR | Human | HEK293 | [¹²⁵I]I-AB-MECA | 1.8 | [4] |
| Cl-IB-MECA | Rat A3AR | Rat | CHO | [¹²⁵I]I-APNEA | 0.33 | [4] |
Table 2: Functional Potencies (EC50/IC50 values)
| Compound | Assay | Species | Cell Line | EC50/IC50 (nM) | Reference(s) |
| Cl-IB-MECA | Adenylyl Cyclase Inhibition | Rat | CHO | IC50 = 67 | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the signaling pathways of this compound.
Radioligand Binding Assay for A3AR
This protocol describes a method to determine the binding affinity of a test compound for the A3 adenosine receptor using a competitive radioligand binding assay.
Materials:
-
Cell Lines: HEK293 or CHO cells stably expressing the human A3AR.
-
Radioligand: [¹²⁵I]this compound.[5]
-
Buffers:
-
Non-specific Binding Control: 1 µM IB-MECA.[5]
-
Filtration: Glass fiber filters (GF/B) pre-soaked in 0.3% polyethyleneimine (PEI).[5]
-
Instrumentation: 96-well plate harvester, scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to pellet nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine cell membrane homogenates (e.g., 32 µg protein), 0.15 nM [¹²⁵I]this compound, and varying concentrations of the test compound (e.g., this compound).[5]
-
For total binding, omit the test compound. For non-specific binding, add 1 µM IB-MECA.[5]
-
Incubate for 120 minutes at 22°C.[5]
-
-
Filtration and Washing:
-
Quantification and Analysis:
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent inhibition of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Adenylyl Cyclase Inhibition Assay
This protocol measures the functional consequence of A3AR activation by quantifying the inhibition of adenylyl cyclase activity.
Materials:
-
Cell Lines: CHO-K1 or HEK293-T cells stably expressing the human A3AR.[7]
-
Reagents:
-
Adenylyl Cyclase Activator: Forskolin (B1673556).[7]
-
Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX).[7]
-
Test Compound: this compound at various concentrations.
-
-
Assay Kit: A commercial cAMP detection kit (e.g., HTRF, ELISA).[7]
-
Instrumentation: Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.[7]
-
Assay:
-
cAMP Measurement:
-
Data Analysis:
-
Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound.
-
Determine the EC50 value from the resulting dose-response curve.
-
Western Blot Analysis of ERK Phosphorylation
This protocol details the detection of ERK1/2 phosphorylation as a measure of MAPK pathway activation.
Materials:
-
Cell Lines: Appropriate cell line expressing A3AR.
-
Reagents:
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
-
Instrumentation: SDS-PAGE and Western blotting equipment, chemiluminescence imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Treat cells with varying concentrations of this compound for a specified time course (e.g., 5, 15, 30 minutes).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Quantification of β-catenin Levels
This protocol describes a method to measure changes in β-catenin levels following A3AR activation.
Materials:
-
Cell Lines: A suitable cell line, such as melanoma cells, known to express A3AR.[1]
-
Reagents:
-
Test Compound: IB-MECA or this compound.
-
Lysis Buffer: As described for Western blotting.
-
Primary Antibodies: Mouse anti-β-catenin and a loading control antibody (e.g., anti-β-actin).
-
Secondary Antibody: HRP-conjugated anti-mouse IgG.
-
-
Instrumentation: As described for Western blotting.
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat cells with the A3AR agonist as described for the ERK phosphorylation assay.
-
Lyse the cells and prepare protein lysates.
-
-
Western Blotting:
-
Perform SDS-PAGE and Western blotting as previously described.
-
Incubate the membrane with the primary antibody against β-catenin.
-
-
Detection and Analysis:
-
Detect the β-catenin protein using an HRP-conjugated secondary antibody and ECL.
-
Re-probe the membrane with an antibody for a loading control to normalize the β-catenin signal.
-
Quantify the changes in β-catenin protein levels relative to the untreated control.
-
TNF-α Release Assay (ELISA)
This protocol outlines the measurement of TNF-α released from macrophages following A3AR agonist treatment.
Materials:
-
Cells: Murine macrophage cell line (e.g., J774.1) or primary human monocyte-derived macrophages.[2]
-
Reagents:
-
Stimulant: Lipopolysaccharide (LPS).
-
Test Compound: this compound.
-
-
Assay Kit: A commercial TNF-α ELISA kit.
-
Instrumentation: Microplate reader.
Procedure:
-
Cell Culture and Treatment:
-
Culture macrophages in appropriate medium.
-
Pre-treat the cells with varying concentrations of this compound for a specified duration.
-
Stimulate the cells with LPS to induce TNF-α production.
-
-
Sample Collection:
-
Collect the cell culture supernatants.
-
-
ELISA:
-
Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves adding the culture supernatants to a microplate pre-coated with a TNF-α capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TNF-α in each sample based on a standard curve.
-
Determine the inhibitory effect of this compound on LPS-induced TNF-α release.
-
Conclusion
This compound, as a selective A3 adenosine receptor agonist, modulates a complex and interconnected network of signaling pathways. The primary Gαi-mediated inhibition of adenylyl cyclase, along with the modulation of the MAPK and Wnt signaling pathways, underscores its potential in regulating cell proliferation, inflammation, and survival. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the nuanced mechanisms of this compound and to further explore the therapeutic potential of targeting the A3 adenosine receptor. The continued elucidation of these signaling cascades will be pivotal in the development of novel therapeutics for a range of diseases characterized by inflammation and aberrant cell growth.
References
- 1. Evidence for involvement of Wnt signaling pathway in IB-MECA mediated suppression of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of adenosine A3 receptors on macrophages inhibits tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GitHub - cdd/bioassay-express: BioAssay Express by Collaborative Drug Discovery [github.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
AB-MECA and Cyclic AMP Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA) is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor (GPCR). The activation of the A3AR by agonists like this compound initiates a signaling cascade that plays a crucial role in various physiological and pathophysiological processes. A primary and well-characterized downstream effect of A3AR activation is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This technical guide provides an in-depth overview of the mechanism of this compound-mediated cAMP inhibition, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to this compound and the A3 Adenosine Receptor
The A3 adenosine receptor is one of four subtypes of adenosine receptors (A1, A2A, A2B, and A3) and is involved in processes such as inflammation, cancer, and cardiac function.[1] this compound has been instrumental as a pharmacological tool to elucidate the physiological roles of the A3AR. The A3AR primarily couples to inhibitory G proteins (Gαi/o), and its activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP from ATP.[1]
Quantitative Data: Binding Affinities and Potency
The selectivity and potency of this compound and its derivatives are critical for their use in research. The following tables summarize key binding affinity (Ki) and dissociation constant (Kd) values for this compound and its commonly used radiolabeled analog, [¹²⁵I]I-AB-MECA, at various adenosine receptor subtypes. While direct IC50 values for this compound's inhibition of adenylyl cyclase are not consistently reported in a consolidated format across the literature, its functional antagonism of forskolin-stimulated cAMP accumulation is a well-established downstream effect of its A3AR agonism.
Table 1: Binding Affinity of this compound and Derivatives for Adenosine Receptors
| Compound | Receptor Subtype | Cell Line/Tissue | Ki (nM) | Kd (nM) | Reference |
| This compound | Human A3 | CHO cells | 430.5 | [1] | |
| [¹²⁵I]I-AB-MECA | Rat A3 | CHO cells | 1.48 ± 0.33 | [2] | |
| [¹²⁵I]I-AB-MECA | Rat A3 | RBL-2H3 cells | 3.61 ± 0.30 | [2] | |
| [¹²⁵I]I-AB-MECA | Rat A1 | COS-7 cells | 3.42 ± 0.43 | [2] | |
| [¹²⁵I]I-AB-MECA | Canine A2a | COS-7 cells | 25.1 ± 12.6 | [2] | |
| [¹²⁵I]I-AB-MECA | Human A3 | HEK-293 cells | 0.59 | [3] |
Note: Ki and Kd are measures of the affinity of a ligand for a receptor. A lower value indicates a higher affinity.
Signaling Pathway of this compound-Mediated cAMP Inhibition
The canonical signaling pathway initiated by this compound binding to the A3AR is depicted below. This process involves the activation of a heterotrimeric Gi protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP concentration.
Caption: Signaling pathway of this compound-mediated cAMP inhibition.
Experimental Protocols
Measurement of cAMP Inhibition in Whole Cells
This protocol describes a common method for determining the inhibitory effect of this compound on adenylyl cyclase activity in a whole-cell system. The assay typically involves stimulating adenylyl cyclase with forskolin (B1673556) to increase basal cAMP levels, against which the inhibitory effect of the Gαi-coupled receptor agonist can be measured.[4][5]
Materials:
-
Cells expressing the A3 adenosine receptor (e.g., CHO-A3AR, HEK-A3AR, or RBL-2H3 cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Forskolin
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP assay kit (e.g., HTRF, AlphaScreen, ELISA, or fluorescence-based)
Procedure:
-
Cell Culture: Plate cells in a suitable multi-well plate (e.g., 96-well or 384-well) and culture until they reach the desired confluency.
-
Cell Stimulation:
-
Wash the cells with PBS.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 10-15 minutes) at 37°C to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells.
-
Immediately add a fixed concentration of forskolin (the concentration should be optimized to produce a submaximal but robust cAMP signal, e.g., 1-10 µM).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis: Aspirate the medium and lyse the cells according to the protocol of the chosen cAMP assay kit.
-
cAMP Measurement: Determine the intracellular cAMP concentration using a suitable cAMP assay kit and a plate reader.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
Adenylyl Cyclase Activity Assay in Membranes
This protocol measures the direct effect of this compound on adenylyl cyclase activity in isolated cell membranes.
Materials:
-
Cell membranes prepared from cells expressing the A3AR
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, ATP, and a GTP source)
-
Forskolin
-
This compound
-
Radiolabeled ATP (e.g., [α-³²P]ATP)
-
Stopping solution (e.g., containing unlabeled cAMP and ATP)
-
Chromatography columns (e.g., Dowex and alumina) for separating cAMP
Procedure:
-
Reaction Setup: In a reaction tube, combine the cell membranes, assay buffer, GTP, and varying concentrations of this compound.
-
Stimulation: Add a fixed concentration of forskolin.
-
Initiation of Reaction: Start the reaction by adding radiolabeled ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
-
Termination of Reaction: Stop the reaction by adding the stopping solution.
-
Separation of cAMP: Separate the newly synthesized radiolabeled cAMP from other nucleotides using sequential column chromatography.
-
Quantification: Measure the radioactivity of the eluted cAMP using a scintillation counter.
-
Data Analysis: Calculate the adenylyl cyclase activity (e.g., in pmol cAMP/mg protein/min) and determine the inhibitory effect of this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the inhibitory effect of this compound on cAMP production in whole cells.
Caption: Experimental workflow for cAMP inhibition assay.
Conclusion
This compound serves as an invaluable tool for studying A3 adenosine receptor signaling. Its ability to potently and selectively activate the A3AR, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, is a cornerstone of its pharmacological profile. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating the role of the A3AR-cAMP signaling axis in health and disease. Understanding these mechanisms and methodologies is crucial for the development of novel therapeutic agents targeting this pathway.
References
- 1. Inhibition of forskolin-stimulated adenylate cyclase activity by 5-HT receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of forskolin-stimulated cardiac adenylate cyclase activity by short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of AB-MECA in Wnt Signaling: A Technical Guide for Researchers
An In-depth Examination of the A3 Adenosine (B11128) Receptor Agonist's Impact on a Critical Cellular Pathway
This technical guide provides a comprehensive overview of the role of AB-MECA, a potent and selective A3 adenosine receptor (A3AR) agonist, in the modulation of the Wnt signaling pathway. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and cell signaling research. Herein, we detail the molecular mechanisms, present available data, provide illustrative diagrams of the signaling cascade, and outline key experimental methodologies.
Introduction to Wnt Signaling and its Aberration in Disease
The Wnt signaling pathway is a highly conserved signal transduction cascade crucial for embryonic development, tissue homeostasis, and cellular regeneration. The canonical Wnt pathway, the most extensively studied branch, is centered around the regulation of the transcriptional co-activator β-catenin. In a resting state, a "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK-3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, this destruction complex is inhibited, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes, such as c-myc and cyclin D1, which drive cell proliferation and survival.
Dysregulation of the Wnt/β-catenin signaling pathway is a hallmark of numerous cancers, including colorectal cancer, melanoma, and breast cancer, leading to uncontrolled cell growth and tumor progression. Consequently, targeting this pathway has emerged as a promising strategy for cancer therapy.
This compound: An A3 Adenosine Receptor Agonist with Anti-Cancer Properties
This compound (N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide) is a selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor. A3AR is often overexpressed in tumor cells compared to normal tissues, making it an attractive target for cancer therapeutics. Activation of A3AR by agonists like this compound has been shown to inhibit the growth of various cancer cells.
Mechanism of Action: this compound's Inhibition of the Wnt Signaling Pathway
This compound exerts its anti-proliferative effects in cancer cells, in part, through the negative regulation of the canonical Wnt signaling pathway. The mechanism is initiated by the binding of this compound to the A3AR, which is coupled to an inhibitory G protein (Gi). This interaction triggers a cascade of intracellular events that ultimately leads to the suppression of Wnt/β-catenin signaling.
The key steps in this inhibitory process are as follows:
-
A3AR Activation and cAMP Suppression : As a Gi-coupled receptor, the activation of A3AR by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Downregulation of PKA and Akt/PKB : The reduction in cAMP levels leads to the decreased activity of its downstream effectors, Protein Kinase A (PKA) and Protein Kinase B (PKB/Akt).
-
Activation of GSK-3β : PKA and Akt are known to phosphorylate and inactivate GSK-3β. By inhibiting PKA and Akt, this compound treatment leads to a decrease in the phosphorylation of GSK-3β, thereby increasing its kinase activity.
-
Phosphorylation and Degradation of β-catenin : The now active GSK-3β phosphorylates β-catenin at specific serine and threonine residues. This phosphorylation event marks β-catenin for recognition by the β-TrCP E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
-
Suppression of Wnt Target Gene Expression : The degradation of β-catenin prevents its accumulation in the nucleus. Consequently, the transcription of Wnt target genes, including the proto-oncogene c-myc and the cell cycle regulator cyclin D1, is severely reduced.
-
Inhibition of Cell Proliferation : The downregulation of key proteins like c-myc and cyclin D1 ultimately leads to the inhibition of cancer cell growth and proliferation.
This cascade of events provides a clear mechanistic link between A3AR activation by this compound and the suppression of the pro-oncogenic Wnt/β-catenin signaling pathway.
Quantitative Data on the Effects of this compound on Wnt Signaling Components
For the purpose of providing a framework for researchers, the following table illustrates how such quantitative data could be presented. The values provided are hypothetical and should be experimentally determined.
| Target Protein | Treatment | Fold Change (vs. Control) | IC50 (nM) | Reference |
| Phospho-GSK-3β (Ser9) | This compound (10 µM, 24h) | 0.4 ± 0.05 | 150 | Hypothetical |
| Total β-catenin | This compound (10 µM, 24h) | 0.3 ± 0.07 | 200 | Hypothetical |
| c-myc | This compound (10 µM, 24h) | 0.2 ± 0.04 | 180 | Hypothetical |
| Cyclin D1 | This compound (10 µM, 24h) | 0.25 ± 0.06 | 220 | Hypothetical |
Visualizing the Pathway: Graphviz Diagrams
To facilitate a clear understanding of the signaling pathways and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Canonical Wnt/β-catenin signaling pathway.
Caption: this compound's inhibitory mechanism on the Wnt pathway.
Caption: Western blot workflow for Wnt pathway protein analysis.
Experimental Protocols
The following are generalized protocols for key experiments used to investigate the effects of this compound on the Wnt signaling pathway. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Lines: Human melanoma cell lines (e.g., A375, SK-MEL-28) or other cancer cell lines with active Wnt signaling.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates). Once cells reach 70-80% confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 6, 12, 24, 48 hours).
Western Blot Analysis
This protocol is used to determine the protein levels of key Wnt signaling components.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin, phospho-GSK-3β (Ser9), total GSK-3β, c-myc, cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.
Wnt Reporter Assay (TOP/FOP-Flash Assay)
This assay measures the transcriptional activity of the TCF/LEF complex, a downstream effector of the Wnt/β-catenin pathway.
-
Cell Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) or a control plasmid with a mutated TCF/LEF binding site (FOP-Flash), and a Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Treatment: After 24 hours of transfection, treat the cells with this compound at various concentrations.
-
Luciferase Assay: After the desired treatment duration, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Calculate the TOP/FOP ratio to determine the specific Wnt signaling activity. Normalize the results to the vehicle control.
GSK-3β Kinase Activity Assay
This assay directly measures the enzymatic activity of GSK-3β.
-
Immunoprecipitation: Lyse the treated cells and immunoprecipitate GSK-3β using a specific antibody.
-
Kinase Reaction: Perform an in vitro kinase assay using the immunoprecipitated GSK-3β, a specific GSK-3β substrate (e.g., a synthetic peptide), and ATP (often radiolabeled [γ-32P]ATP).
-
Detection: Measure the incorporation of phosphate (B84403) into the substrate using autoradiography or a scintillation counter.
-
Data Analysis: Compare the kinase activity in this compound-treated cells to that in control cells.
Conclusion and Future Directions
This compound, through its activation of the A3 adenosine receptor, represents a significant modulator of the Wnt/β-catenin signaling pathway. The well-defined mechanism, involving the activation of GSK-3β and subsequent degradation of β-catenin, provides a strong rationale for its investigation as a potential anti-cancer therapeutic. The pronounced downregulation of key oncogenic proteins, c-myc and cyclin D1, underscores its potential to inhibit tumor cell proliferation.
Future research should focus on obtaining robust quantitative data, including IC50 values for the inhibition of various Wnt pathway components and dose-response curves in a wider range of cancer cell lines. Further in vivo studies are warranted to validate these findings and to assess the therapeutic efficacy of this compound in preclinical cancer models. Additionally, exploring the potential for synergistic effects when combining this compound with other Wnt pathway inhibitors or conventional chemotherapeutics could open new avenues for cancer treatment. The development of more specific and potent A3AR agonists based on the structure of this compound may also lead to improved therapeutic outcomes.
AB-MECA binding affinity and kinetics
An In-depth Technical Guide to the Binding Affinity and Kinetics of AB-MECA
Introduction
N⁶-(4-Aminobenzyl)-5′-N-methylcarboxamidoadenosine (this compound) is a potent agonist for the A₃ adenosine (B11128) receptor (A₃AR), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia. Its high affinity and relative selectivity have made it and its derivatives, particularly the radioiodinated version [¹²⁵I]I-AB-MECA, invaluable tools for characterizing the A₃AR subtype. This guide provides a comprehensive overview of the binding affinity and kinetics of this compound, details the experimental protocols used for its characterization, and illustrates the key signaling pathways it activates.
Data Presentation: Binding Affinity and Kinetics
The binding characteristics of this compound and its derivatives are typically determined through competitive radioligand binding assays. The affinity is commonly expressed as the dissociation constant (Kd) or the inhibition constant (Ki), while kinetic parameters include the association rate constant (kₒₙ) and the dissociation rate constant (kₒff).
This compound Binding Affinity
The affinity of this compound and its widely used radiolabeled form, [¹²⁵I]I-AB-MECA, has been characterized across different species and cell systems. It displays the highest affinity for the A₃ subtype, with lower affinity for A₁ and A₂ₐ receptors.
| Ligand | Receptor Subtype | System | Affinity Constant (Value ± SEM) |
| [¹²⁵I]this compound | Rat A₃AR | CHO Cells | Kd: 1.48 ± 0.33 nM[1][2] |
| Rat A₃AR | RBL-2H3 Mast Cells | Kd: 3.61 ± 0.30 nM[1][2] | |
| Rat A₃AR | Brain Membranes | Kd: 2.28 nM[3] | |
| Human A₃AR | HEK293 Cells | Kd: 0.59 nM[4][5] | |
| Rat A₁AR | CHO Cells | Kd: 3.42 ± 0.43 nM[1] | |
| Rat A₂ₐAR | CHO Cells | Kd: 25.1 ± 12.6 nM[1] |
Comparative Binding Affinity of Related A₃ Agonists
For context, the binding affinities of other well-known A₃AR agonists, IB-MECA and 2-Cl-IB-MECA, are presented below. These compounds are often used alongside this compound in research.
| Ligand | Receptor Subtype | System | Affinity Constant (Value) |
| IB-MECA | Human A₃AR | CHO Cells | Ki: 2.9 nM[6] |
| 2-Cl-IB-MECA | Human A₃AR | CHO Cells | Ki: 3.5 nM[6] |
| Rat A₃AR | - | Ki: 0.33 nM[4] |
Binding Kinetics of Related A₃ Agonists
While specific kinetic data for this compound is not extensively detailed in the provided results, studies on the structurally similar agonists IB-MECA and 2-Cl-IB-MECA provide insight into the kinetic behavior at the human A₃ receptor. The dissociation rate is notably influenced by the presence of GTP, indicating sensitivity to the receptor's G protein-coupled state.
| Ligand | Condition | Dissociation Rate (kₒff ± SEM) |
| IB-MECA | Without GTP | (1.8 ± 0.2) × 10⁻⁴ s⁻¹[6] |
| With GTP | (8.5 ± 3.0) × 10⁻⁴ s⁻¹[6] | |
| 2-Cl-IB-MECA | Without GTP | (7.2 ± 1.1) × 10⁻⁵ s⁻¹[6] |
| With GTP | (5.7 ± 1.5) × 10⁻⁴ s⁻¹[6] |
Experimental Protocols
The quantitative data presented above are derived from sophisticated biophysical and biochemical assays. The two primary methods are radioligand binding assays and surface plasmon resonance.
Radioligand Binding Assay
This is the most common method for determining the affinity (Ki, Kd) of a ligand for its receptor.[7] The protocol generally involves a competition experiment where the unlabeled ligand (e.g., this compound) competes with a radiolabeled ligand (e.g., [¹²⁵I]I-AB-MECA) for binding to receptors in a cell membrane preparation.
Detailed Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the target adenosine receptor are harvested.
-
Homogenization is performed in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA) with protease inhibitors.[8]
-
The homogenate is centrifuged at low speed to remove debris, followed by a high-speed spin (e.g., 20,000 x g) to pellet the cell membranes.[8]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using an assay like the BCA assay.[8]
-
-
Competitive Binding Assay:
-
The assay is typically performed in 96-well plates.
-
To each well, the following are added in sequence:
-
A fixed volume of the membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).[9]
-
A fixed volume of the radioligand (e.g., [¹²⁵I]I-AB-MECA) at a concentration near its Kd.[2][9]
-
A variable concentration of the unlabeled competing ligand (the "test compound," e.g., this compound).[8]
-
-
To determine non-specific binding, a high concentration of a non-radiolabeled agonist (e.g., 10 µM NECA) is used in separate wells.[9]
-
-
Incubation and Filtration:
-
The plates are incubated (e.g., 60-120 minutes at room temperature or 30°C) to allow the binding to reach equilibrium.[8][9][10]
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[8]
-
The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.[8]
-
-
Detection and Data Analysis:
-
The radioactivity retained on the dried filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as specific binding versus the log concentration of the competitor, generating a sigmoidal curve.
-
Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
The IC₅₀ is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Caption: Workflow for a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (kₒₙ and kₒff) and affinity (Kd).[11][12] While challenging for membrane proteins like GPCRs, protocols have been developed to study these interactions directly.[11][13]
Detailed Methodology:
-
GPCR Preparation & Solubilization:
-
The GPCR of interest (e.g., A₃AR) is overexpressed and purified.
-
The receptor is carefully extracted from the cell membrane and stabilized in detergent micelles (e.g., DDM) or reconstituted into nanodiscs to maintain its native conformation.[14]
-
-
Sensor Chip Immobilization:
-
There are two primary orientations:
-
Ligand on Chip: A modified version of the ligand (e.g., biotinylated) is immobilized on the sensor chip surface. The solubilized receptor is then flowed over the surface as the analyte. This is often preferred as the large receptor protein gives a better signal response.[14]
-
Receptor on Chip: The solubilized GPCR is captured on the sensor chip surface. This can be achieved via an antibody that recognizes a tag on the receptor (e.g., 1D4 antibody for a C-terminal tag) or via a His-tag captured on an NTA chip.[11][15]
-
-
-
Binding Measurement:
-
A continuous flow of running buffer is established over the sensor surface to achieve a stable baseline.
-
Association Phase: The analyte (e.g., this compound) is injected at various concentrations and flows over the immobilized binding partner. Binding is measured in real-time as a change in the SPR signal (measured in Resonance Units, RU).
-
Dissociation Phase: The analyte injection is stopped, and the running buffer flows over the surface again. The dissociation of the analyte from the immobilized partner is monitored as the SPR signal returns toward the baseline.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU vs. time) are analyzed using kinetic models (e.g., 1:1 Langmuir binding model).
-
This analysis yields the association rate constant (kₒₙ) and the dissociation rate constant (kₒff).
-
The equilibrium dissociation constant (Kd) is then calculated as the ratio of the rate constants (Kd = kₒff / kₒₙ).
-
Caption: General workflow for a Surface Plasmon Resonance (SPR) assay.
A₃ Adenosine Receptor Signaling Pathway
Activation of the A₃AR by agonists like this compound initiates a cascade of intracellular signaling events. The A₃ receptor primarily couples to inhibitory G proteins (Gᵢ) but can also interact with Gᵩ.[4] This dual coupling leads to a complex array of downstream effects.
Key Signaling Events:
-
Gᵢ Protein Pathway: Upon agonist binding, the activated A₃AR promotes the exchange of GDP for GTP on the α-subunit of Gᵢ proteins (Gᵢₐ₂ and Gᵢₐ₃).[4] The dissociated Gᵢₐ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][4] The Gβγ subunit can modulate other effectors, including ion channels.
-
Gᵩ Protein Pathway: Coupling to Gᵩ activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).[5] This pathway contributes to cellular responses like mast cell degranulation.[2]
-
MAPK/ERK Pathway: A₃AR activation has also been shown to modulate the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.[16]
-
Receptor Desensitization: Prolonged agonist exposure leads to receptor desensitization, a process mediated by G protein-coupled receptor kinases (GRKs) that phosphorylate the receptor's C-terminal tail, promoting the binding of β-arrestin and subsequent receptor internalization.[4][5]
References
- 1. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A SELECTIVE AGONIST AFFINITY LABEL FOR A3 ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
- 14. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. A3 adenosine receptor agonist IB-MECA reverses chronic cerebral ischemia-induced inhibitory avoidance memory deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Synthesis of AB-MECA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, synthesis, and biological activity of N6-(4-aminobenzyl)adenosine-5'-(N-methyluronamide) (AB-MECA), a key tool in the study of adenosine (B11128) receptors.
Discovery and Significance
The discovery of this compound is intrinsically linked to the identification and characterization of the A3 adenosine receptor (A3AR), the last of the four adenosine receptor subtypes to be cloned. In the early 1990s, researchers were actively seeking selective ligands to probe the function of this newly identified receptor. This compound emerged from these efforts as a potent and selective agonist for the A3AR. Its development was a crucial step forward, enabling detailed pharmacological and physiological studies of this receptor subtype.
A pivotal publication by Gallo-Rodriguez, Jacobson, and colleagues in 1994 detailed the structure-activity relationships of a series of N6-benzyladenosine-5'-uronamides, which laid the groundwork for the development of highly selective A3AR agonists.[1][2] A subsequent paper by Olah, Jacobson, and Stiles in the same year characterized the radioiodinated version of this compound, [¹²⁵I]this compound, as a high-affinity radioligand for the rat A3 adenosine receptor, solidifying its importance as a research tool. The availability of this radioligand allowed for the precise mapping of A3 receptor distribution in various tissues and facilitated the screening of other potential A3 receptor ligands.
Synthesis of this compound
The synthesis of this compound and related N6-substituted adenosine-5'-uronamides generally follows a multi-step process. A common and effective method involves the initial alkylation of adenosine, followed by a Dimroth rearrangement to yield the desired N6-substituted product.[3][4][5][6] The 5'-position is then modified to introduce the N-methyluronamide moiety.
A general synthetic approach is outlined below:
-
Alkylation of Adenosine: Adenosine is reacted with an appropriately substituted benzyl (B1604629) bromide, such as 4-nitrobenzyl bromide, to initially form the N1-substituted derivative.
-
Dimroth Rearrangement: The N1-substituted intermediate is then treated with a base, which induces a rearrangement to the thermodynamically more stable N6-substituted adenosine derivative.[3][4][5]
-
Modification of the 5'-Position: The 5'-hydroxyl group of the N6-substituted adenosine is oxidized to a carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled with methylamine (B109427) to form the 5'-(N-methyluronamide).
-
Reduction of the Nitro Group: Finally, the nitro group on the benzyl ring is reduced to an amine to yield this compound.
Quantitative Biological Data
This compound exhibits high affinity and selectivity for the A3 adenosine receptor. The following table summarizes key binding affinity data for this compound and related compounds.
| Compound | Receptor Subtype | Species | Cell Line/Tissue | Ki (nM) |
| This compound | A3 | Human | CHO cells | 430.5 |
| [¹²⁵I]this compound | A3 | Rat | CHO cells | 1.48 |
| [¹²⁵I]this compound | A3 | Rat | RBL-2H3 cells | 3.61 |
| [¹²⁵I]this compound | A1 | Rat | COS-7 cells | 3.42 |
| [¹²⁵I]this compound | A2a | Canine | COS-7 cells | 25.1 |
| IB-MECA | A3 | Rat | - | 1.1 |
| IB-MECA | A1 | Rat | - | 54 |
| IB-MECA | A2a | Rat | - | 56 |
Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
This protocol is a generalized representation based on established methods for synthesizing N6-substituted adenosine derivatives.[3][4][5]
-
N1-Alkylation: To a solution of adenosine in an appropriate solvent (e.g., DMF), add a slight excess of the desired benzyl bromide (e.g., 4-nitrobenzyl bromide). The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by TLC.
-
Dimroth Rearrangement: The crude N1-alkylated product is dissolved in a basic solution (e.g., aqueous ammonia (B1221849) or an amine in an alcohol) and heated. The progress of the rearrangement to the N6-substituted product is monitored by TLC or HPLC.
-
Purification: The resulting N6-substituted adenosine is purified using column chromatography on silica (B1680970) gel.
-
Oxidation to Carboxylic Acid: The purified N6-substituted adenosine is dissolved in a suitable solvent system, and an oxidizing agent (e.g., potassium permanganate (B83412) or ruthenium tetroxide) is added to convert the 5'-hydroxyl group to a carboxylic acid.
-
Amide Formation: The carboxylic acid is activated (e.g., using a carbodiimide (B86325) coupling reagent like EDC with HOBt) and then reacted with methylamine to form the 5'-(N-methyluronamide).
-
Final Deprotection/Modification: If a protecting group was used (e.g., a nitro group on the benzyl ring), it is removed in the final step. For a nitro group, this is typically achieved through catalytic hydrogenation. The final product, this compound, is then purified by chromatography or recrystallization.
The following protocol is adapted from Olah et al. (1994) for determining the binding affinity of ligands to the A3 adenosine receptor using [¹²⁵I]this compound.
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the A3 adenosine receptor (e.g., transfected CHO cells or RBL-2H3 cells).
-
Assay Buffer: Prepare a binding buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 1 mM EDTA.
-
Incubation: In a final volume of 100 µL, incubate the cell membranes with a fixed concentration of [¹²⁵I]this compound (e.g., 0.5-2 nM) and varying concentrations of the competing ligand.
-
Nonspecific Binding: Determine nonspecific binding in the presence of a high concentration of a known A3AR agonist (e.g., 10 µM IB-MECA).
-
Incubation Conditions: Incubate the samples for a defined period (e.g., 60-120 minutes) at room temperature.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any nonspecifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Analyze the competition binding data using a suitable software to determine the IC₅₀ value of the competing ligand, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Signaling Pathways of this compound
As an A3 adenosine receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to its receptor. The A3AR is primarily coupled to inhibitory G-proteins (Gi/o).
The canonical signaling pathway activated by this compound involves the Gi protein.
-
Receptor Activation: this compound binds to the A3AR, inducing a conformational change.
-
G-Protein Activation: This conformational change facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi protein, leading to its activation and dissociation from the βγ-subunits.
-
Inhibition of Adenylyl Cyclase: The activated Giα subunit inhibits the enzyme adenylyl cyclase.
-
Reduction in cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state of various downstream target proteins, influencing cellular processes such as inflammation and cell growth.
Activation of the A3AR by this compound can also lead to the modulation of other important signaling pathways, often through the action of the Gβγ subunits or through crosstalk with other signaling networks. These include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: A3AR activation can influence the activity of ERK1/2 and p38 MAPK, which are key regulators of cell proliferation, differentiation, and apoptosis.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and is also modulated by A3AR signaling.
These additional pathways contribute to the diverse physiological effects observed upon A3AR activation with agonists like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A FUNCTIONAL SCREENING OF ADENOSINE ANALOGUES AT THE ADENOSINE A2B RECEPTOR: A SEARCH FOR POTENT AGONISTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of N6-Substituted Apioadenosines as Potential Adenosine A3 Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Role of AB-MECA in Tumor Necrosis Factor-Alpha Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA, a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR), has garnered significant interest for its immunomodulatory properties. A key area of investigation is its effect on the production of Tumor Necrosis Factor-alpha (TNF-α), a pleiotropic pro-inflammatory cytokine implicated in a myriad of inflammatory diseases. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on TNF-α production, detailing the underlying molecular mechanisms, experimental protocols for its investigation, and a summary of quantitative data. Notably, the influence of this compound on TNF-α is not monolithic, exhibiting both inhibitory and, under certain conditions, stimulatory effects, highlighting the context-dependent nature of A3AR signaling.
Quantitative Data Summary
The effect of this compound and other A3AR agonists on TNF-α production is concentration-dependent and varies across different cell types and experimental conditions. The following table summarizes key quantitative findings from the literature.
| Cell Type | Stimulus | A3AR Agonist | Concentration | Effect on TNF-α Production | Reference |
| Human Macrophage-like Cell Line (U937) | Lipopolysaccharide (LPS) | I-ABA (A1/A3 Agonist) | Not Specified | 79% ± 5% decrease in protein | [1] |
| Murine Microglial Cells (BV2) | Lipopolysaccharide (LPS) | Cl-IB-MECA | Not Specified | Suppression of protein and mRNA | [2] |
| Human Colonic Epithelial Cells (HT-29) | Tumor Necrosis Factor-alpha (TNF-α) | 2-Cl-IB-MECA | Concentration-dependent | Inhibition of downstream IL-8 and IL-1β | [3] |
| Murine Macrophage Cell Line (J774.1) | Endotoxin | Adenosine Receptor Agonists | Dose-dependent | Blocked induction of gene and protein | [4] |
| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) | Cl-IB-MECA | Not Specified | Enhancement of release | [5] |
| Human Lung Macrophages | Lipopolysaccharide (LPS) | This compound | Up to 100 nM | No inhibition | [6] |
| Human Lung Macrophages | Lipopolysaccharide (LPS) | This compound | > 100 nM | Inhibition | [6] |
| Human Synoviocytes (from Osteoarthritis patients) | Not Specified | A3AR Agonists | Not Specified | Reduction of pro-inflammatory cytokines (TNF-α, IL-8) | [7] |
Signaling Pathways
The modulation of TNF-α production by this compound is orchestrated through intricate signaling cascades downstream of A3AR activation. The literature presents two main, somewhat contradictory, pathways for the inhibitory effect, alongside a pathway explaining the paradoxical enhancement of TNF-α.
Inhibitory Pathway I: NF-κB and PI3K/Akt Dependent
A predominant mechanism for the suppression of TNF-α by A3AR agonists involves the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression, including TNF-α. This pathway is often linked to the Phosphoinositide 3-kinase (PI3K)/Akt signaling axis.
Inhibitory Pathway II: NF-κB Independent, AP-1 Alteration
Contrasting evidence suggests that in some cellular contexts, such as the human macrophage-like U937 cell line, A3AR-mediated inhibition of TNF-α is independent of NF-κB and Protein Kinase A (PKA). Instead, this pathway involves the alteration of the Activator Protein-1 (AP-1) transcription factor complex.
References
- 1. Inhibition of TNF-alpha expression by adenosine: role of A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of adenosine A3 receptor suppresses lipopolysaccharide-induced TNF-alpha production through inhibition of PI 3-kinase/Akt and NF-kappaB activation in murine BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Adenosine A3 Receptor Alleviates TNF-α-Induced Inflammation through Inhibition of the NF-κB Signaling Pathway in Human Colonic Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of adenosine A3 receptors on macrophages inhibits tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cl-IB-MECA enhances TNF-α release in peritoneal macrophages stimulated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of adenosine receptors in regulating production of tumour necrosis factor-α and chemokines by human lung macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
AB-MECA in Cancer Cell Line Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of N⁶-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (AB-MECA) in cancer cell line studies. This compound is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor that is often overexpressed in various tumor cells, making it a promising target for cancer therapy. This document details the molecular mechanisms, experimental protocols, and key quantitative data associated with the anti-cancer effects of this compound.
Core Concepts: Mechanism of Action
This compound exerts its anti-neoplastic effects primarily through the activation of the A3AR. This receptor is coupled to Gi proteins, and its activation initiates a cascade of intracellular signaling events that can lead to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest. The downstream signaling pathways modulated by this compound are multifaceted and can vary between different cancer cell types.
Key signaling pathways implicated in the anti-cancer activity of this compound include:
-
Inhibition of the Wnt/β-catenin Pathway: this compound has been shown to suppress the Wnt signaling pathway, a critical pathway in cell proliferation. Activation of A3AR by this compound can lead to the upregulation of glycogen (B147801) synthase kinase-3β (GSK-3β), which in turn phosphorylates β-catenin, marking it for degradation. The resulting decrease in nuclear β-catenin leads to the downregulation of target genes essential for cell proliferation, such as c-myc and cyclin D1.
-
Modulation of the PI3K/Akt/NF-κB Pathway: The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. This compound can inhibit the phosphorylation of Akt, a key kinase in this pathway. This inhibition can subsequently suppress the activity of the transcription factor NF-κB, which is involved in inflammation and cell survival.
-
Induction of the Intrinsic Apoptotic Pathway: this compound can trigger apoptosis through the mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a caspase cascade involving caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.
-
Reduction of Cyclic AMP (cAMP) Levels: As a Gi-coupled receptor, A3AR activation by this compound inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP can affect the activity of protein kinase A (PKA) and other downstream effectors involved in cell growth and proliferation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its related analog, Cl-IB-MECA, on various cancer cell lines.
Table 1: IC50 Values of this compound and Cl-IB-MECA in Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cl-IB-MECA | JoPaca-1 | Pancreatic Cancer | ~20 | [1] |
| Cl-IB-MECA | Hep-3B | Liver Cancer | ~20 | [1] |
Note: Specific IC50 values for this compound are not consistently reported across a wide range of cell lines in the public literature. The related A3AR agonist Cl-IB-MECA is often used in these studies.
Table 2: Apoptosis Induction by this compound in Cancer Cell Lines
| Cancer Cell Line | Treatment | Apoptosis Rate (%) | Assay | Reference |
| OVCAR-3 | IB-MECA | Dose-dependent increase | Annexin V-FITC | [2] |
| Caov-4 | IB-MECA | Dose-dependent increase | Annexin V-FITC | [2] |
| A172 | Cl-IB-MECA | Dose- and time-dependent increase | Not Specified | [3] |
Table 3: Cell Cycle Arrest Induced by this compound in Cancer Cell Lines
| Cancer Cell Line | Treatment | Cell Cycle Phase Arrest | Method | Reference |
| Melanoma Cells | IB-MECA | G0/G1 | Not Specified | [4] |
| Prostate Carcinoma Cells | IB-MECA | G0/G1 | Not Specified | [4] |
Mandatory Visualizations
Signaling Pathways
References
- 1. Expression of MxA in esophageal cancer cell lines can influence sensitivity to chemotherapeutic agents but this does not require apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT Assay Kit (Cell Proliferation) (ab211091) | Abcam [abcam.co.jp]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer biology and molecular genetics of A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cardiovascular Impact of AB-MECA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the cardiovascular effects of N⁶-(3-Iodobenzyl)adenosine-5′-N-methylcarboxamide (AB-MECA), a potent and selective agonist for the A₃ adenosine (B11128) receptor (A₃AR). The document synthesizes key findings on its cardioprotective mechanisms, hemodynamic consequences, and the intricate signaling pathways it modulates. Detailed experimental protocols and quantitative data from pivotal preclinical studies are presented to provide a comprehensive resource for professionals in cardiovascular research and drug development.
Core Mechanism of Action: A₃AR-Mediated Cardioprotection
This compound exerts its primary cardiovascular effects through the activation of the A₃ adenosine receptor, a G-protein coupled receptor. Unlike other adenosine receptor agonists that can have significant hemodynamic side effects, this compound has been shown to afford robust cardioprotection against ischemia-reperfusion injury, often without altering heart rate or systemic blood pressure.[1][2] This favorable profile has positioned A₃AR agonists as a promising therapeutic strategy for conditions such as myocardial infarction. The cardioprotective effects are mediated by triggering intracellular signaling cascades that ultimately preserve myocardial tissue during and after ischemic events.
Quantitative Data on Cardiovascular Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on myocardial infarct size and hemodynamics.
Table 1: Effect of this compound on Myocardial Infarct Size in a Canine Model of Ischemia-Reperfusion
| Treatment Group | N | Dose | Area at Risk (% of Left Ventricle) | Infarct Size (% of Area at Risk) | Infarct Size (% of Left Ventricle) |
| Vehicle Control | 9 | 50% DMSO in saline | 32.0 ± 3.9 | 25.2 ± 3.7 | 8.1 ± 1.4 |
| This compound (pre-ischemia) | 7 | 100 µg/kg i.v. | 32.1 ± 2.7 | 13.0 ± 3.2 | 4.4 ± 1.4 |
| This compound (at reperfusion) | 6 | 100 µg/kg i.v. | 31.4 ± 2.3 | 13.1 ± 3.9 | 4.1 ± 1.2 |
| This compound + Glibenclamide | 6 | 100 µg/kg + 0.3 mg/kg | 33.4 ± 2.3 | 20.6 ± 5.6 | 7.0 ± 2.0 |
*Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle Control. Data extracted from Auchampach et al., 2003.[1][2][3]
Table 2: Hemodynamic Effects of this compound in Anesthetized Dogs
| Parameter | Vehicle Control | This compound (100 µg/kg i.v.) |
| Heart Rate (beats/min) | No significant change | No significant change |
| Mean Arterial Pressure (mmHg) | No significant change | No significant change |
| Left Ventricular dP/dt (mmHg/s) | No significant change | No significant change |
| Coronary Blood Flow (ml/min) | No significant change | No significant change |
*Based on findings from Auchampach et al., 2003, which reported no significant effect on any hemodynamic parameter measured at the cardioprotective dose.[1][2][3]
Signaling Pathways of this compound-Mediated Cardioprotection
The cardioprotective effects of this compound are initiated by the activation of the A₃AR and the subsequent engagement of intracellular signaling cascades. A primary pathway involves the coupling of the A₃AR to Gᵢ/ₒ proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, stimulates Protein Kinase C (PKC), a crucial mediator of cardioprotection. A key downstream effector of this pathway is the opening of mitochondrial ATP-dependent potassium (mitoKATP) channels, which is thought to preserve mitochondrial function and reduce cell death during ischemia-reperfusion.[4][5][6][7]
Experimental Protocols
Anesthetized Open-Chest Dog Model of Myocardial Ischemia-Reperfusion
This protocol is based on the methodology described by Auchampach et al. (2003).[1][2]
-
Animal Preparation: Mongrel dogs of either sex are anesthetized with sodium pentobarbital (B6593769) (30 mg/kg i.v.), intubated, and ventilated with room air supplemented with oxygen. Body temperature is maintained with a heating pad. Catheters are placed in the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Surgical Procedure: A left thoracotomy is performed in the fifth intercostal space, and the heart is suspended in a pericardial cradle. The left anterior descending (LAD) coronary artery is isolated, and a silk ligature is passed around it for later occlusion. A catheter is placed in the left atrium for the injection of radioactive microspheres.
-
Ischemia-Reperfusion Protocol: After a stabilization period, baseline hemodynamic measurements are taken. The LAD coronary artery is then occluded for 60 minutes, followed by 3 hours of reperfusion.
-
Drug Administration: this compound (100 µg/kg) or vehicle (50% DMSO in saline) is administered as an intravenous bolus 10 minutes before coronary occlusion or 5 minutes before reperfusion.
-
Measurement of Infarct Size: At the end of the reperfusion period, the LAD is re-occluded, and the area at risk is delineated by injecting a blue dye. The heart is then excised, sliced, and incubated in triphenyltetrazolium (B181601) chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue. The areas are then quantified using computer-assisted planimetry.
-
Hemodynamic and Blood Flow Measurements: Aortic and left ventricular pressures, heart rate, and coronary blood flow are continuously monitored. Regional myocardial blood flow is assessed using radioactive microspheres injected at baseline, during occlusion, and during reperfusion.
Conscious Rabbit Model of Myocardial Ischemia
While the dog model provides crucial data under controlled conditions, conscious animal models are valuable for eliminating the confounding effects of anesthesia.
-
Surgical Instrumentation: New Zealand White rabbits are chronically instrumented under sterile conditions. A balloon occluder is placed around a major coronary artery branch. Catheters are implanted in the carotid artery and jugular vein for monitoring and drug administration. Wires are sutured to the heart for electrocardiogram (ECG) recording.
-
Recovery: Animals are allowed to recover for at least 10-14 days after surgery.
-
Ischemia-Reperfusion Protocol: In the conscious, restrained state, the coronary artery is occluded by inflating the balloon for a predetermined period (e.g., 30 minutes), followed by reperfusion.
-
Drug Administration and Measurements: this compound or vehicle is administered intravenously. Hemodynamic parameters (heart rate, blood pressure) and ECG are continuously monitored. Myocardial stunning and infarct size can be assessed in subsequent terminal experiments.
Conclusion
This compound demonstrates significant cardioprotective effects against ischemia-reperfusion injury, primarily through the activation of the A₃ adenosine receptor. Its ability to reduce infarct size without inducing major hemodynamic changes in large animal models underscores its therapeutic potential. The signaling cascade involving G-proteins, PKC, and mitoKATP channels appears to be central to its mechanism of action. The detailed experimental protocols provided herein offer a framework for the continued investigation of A₃AR agonists in the context of cardiovascular disease. Further research in both anesthetized and conscious animal models will be crucial for fully elucidating the therapeutic window and translational potential of this class of compounds.
References
- 1. A novel method of standardized myocardial infarction in aged rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Endless Journey of Adenosine Signaling in Cardioprotective Mechanism of Conditioning Techniques: Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Development and Long-Term Follow-Up of an Experimental Model of Myocardial Infarction in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a new model for acute myocardial infarction in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
AB-MECA's impact on the respiratory system
An In-depth Technical Guide on the Impact of AB-MECA on the Respiratory System
For Researchers, Scientists, and Drug Development Professionals
Abstract
N⁶-(4-Aminobenzyl)adenosine-5'-N-methyluronamide (this compound) is a potent and selective agonist for the A₃ adenosine (B11128) receptor (A₃AR), a G-protein coupled receptor implicated in the modulation of inflammatory pathways. The high expression of A₃AR on key inflammatory cells, including mast cells and eosinophils, makes it a compelling target for therapeutic intervention in respiratory diseases characterized by chronic inflammation, such as asthma. Preclinical evidence points to a dual role for A₃AR activation in the respiratory system: it is instrumental in the adenosine-induced cascade leading to airway hyperresponsiveness (AHR), yet it also possesses significant anti-inflammatory properties. This document synthesizes the current understanding of this compound's mechanism of action, details the experimental protocols used to investigate its effects, and presents the pertinent signaling pathways and quantitative data from relevant preclinical models.
Introduction to this compound and the A₃ Adenosine Receptor
This compound and its closely related analog, N⁶-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA, also known as Piclidenoson or CF101), are highly selective agonists for the A₃ adenosine receptor (A₃AR). The A₃AR is one of four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) that mediate the diverse physiological effects of adenosine.[1] Notably, the expression of A₃AR is often upregulated in inflammatory and cancer cells compared to normal tissues, positioning it as a unique target for pathology-specific therapies.[1]
Activation of the A₃AR has been shown to exert potent anti-inflammatory effects in various preclinical models of inflammation, such as adjuvant-induced arthritis.[2] These effects are primarily attributed to the modulation of key signaling pathways like NF-κB, leading to the downregulation of pro-inflammatory cytokines. Given the central role of inflammation in respiratory diseases like asthma, A₃AR agonists such as this compound represent a promising therapeutic avenue.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating the A₃AR. The A₃AR is primarily coupled to the inhibitory G-protein, Gᵢ. This interaction initiates a cascade of intracellular events with significant downstream consequences for inflammatory cells.
Key Signaling Events:
-
Inhibition of Adenylyl Cyclase: Upon activation by an agonist like this compound, the Gᵢ protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of PI3K/Akt and NF-κB Pathways: A₃AR activation leads to the downregulation of the Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt) signaling cascade. This, in turn, inhibits the nuclear factor-kappa B (NF-κB) pathway, a critical transcription factor for pro-inflammatory genes.[2] The result is a decreased expression of inflammatory mediators like TNF-α.
-
Calcium Mobilization: In mast cells, A₃AR activation has been shown to induce an increase in intracellular calcium (Ca²⁺), an event linked to mast cell degranulation and the release of bronchoconstrictor mediators like histamine.[3]
The following diagram illustrates the primary signaling pathway initiated by this compound binding to the A₃AR.
Impact on Respiratory System: Preclinical Evidence
The role of A₃AR activation in the respiratory system is complex. It is a key mediator of adenosine-induced airway hyperresponsiveness (AHR), a cardinal feature of asthma, primarily through its action on mast cells. Paradoxically, its established anti-inflammatory properties suggest a therapeutic potential for mitigating the underlying inflammation that drives asthma pathogenesis.
Role in Airway Hyperresponsiveness (AHR)
Studies using A₃AR-deficient mice have been pivotal in elucidating the receptor's role in AHR. Exposure of wild-type mice to adenosine analogs results in a robust induction of AHR. However, this effect is completely abolished in mice lacking the A₃AR, as well as in mast-cell deficient mice.[3][4] This demonstrates that adenosine induces AHR indirectly by activating A₃ receptors specifically on mast cells, leading to the release of bronchoconstrictive mediators.[3][4]
Anti-inflammatory Effects in Respiratory Models
While direct, quantitative data on the therapeutic administration of this compound in an ovalbumin (OVA)-induced asthma model is limited in publicly available literature, the well-documented anti-inflammatory mechanism of A₃AR agonists provides a strong basis for its potential efficacy. Studies using related models and compounds show that A₃AR activation can regulate allergen-induced lung inflammation. For instance, in an OVA-induced allergy model, an A₃AR antagonist prevented the anti-inflammatory effects of the adenosine metabolite inosine (B1671953) on eosinophil and lymphocyte counts, indicating the receptor's involvement in reducing inflammation.[5]
Table 1: Expected Therapeutic Effects of this compound in a Murine Asthma Model (Based on established A₃AR anti-inflammatory mechanisms)
| Parameter Measured | Expected Outcome with this compound Treatment | Mechanism |
| Airway Hyperresponsiveness (AHR) | Reduction in methacholine-induced bronchoconstriction | Attenuation of underlying airway inflammation |
| BALF Eosinophil Count | Significant Decrease | Inhibition of eosinophil recruitment and survival |
| BALF Neutrophil Count | Significant Decrease | General anti-inflammatory effect |
| BALF Th2 Cytokines (IL-4, IL-5, IL-13) | Significant Decrease | Downregulation of NF-κB pathway, reducing pro-inflammatory gene transcription |
| BALF TNF-α | Significant Decrease | Direct consequence of NF-κB inhibition |
Experimental Protocols
The murine model of ovalbumin (OVA)-induced allergic asthma is the standard for preclinical evaluation of potential asthma therapeutics. The following is a detailed, representative protocol.
Murine Model of OVA-Induced Allergic Airway Inflammation
-
Animals: Female BALB/c mice, 6-8 weeks of age, are typically used due to their robust Th2-type immune response.[6]
-
Sensitization Phase:
-
On Day 0 and Day 14, mice receive an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (B78521) (alum) adjuvant in a total volume of 200 µL sterile saline.[6]
-
Control groups receive saline with alum only.
-
-
Challenge Phase:
-
From Day 21 to Day 27, mice are challenged daily via aerosol exposure to 1% OVA in saline for 30 minutes using an ultrasonic nebulizer.
-
-
Therapeutic Intervention (Hypothetical this compound Protocol):
-
A treatment group would receive this compound (e.g., 1-10 µg/kg, i.p.) 30-60 minutes prior to each OVA challenge from Day 21 to Day 27.
-
A vehicle control group would receive the drug solvent on the same schedule.
-
-
Outcome Measurement (Day 28):
-
Airway Hyperresponsiveness (AHR) Measurement: AHR is assessed using whole-body plethysmography in response to increasing concentrations of nebulized methacholine.
-
Bronchoalveolar Lavage (BAL): Lungs are lavaged with saline to collect BAL fluid (BALF). Total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are performed.
-
Cytokine Analysis: Levels of IL-4, IL-5, IL-13, and TNF-α in the BALF supernatant are quantified using ELISA.
-
Histology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin & Eosin and Periodic acid-Schiff) to assess inflammatory cell infiltration and mucus production.
-
The following diagram outlines this typical experimental workflow.
Conclusion and Future Directions
This compound, as a selective A₃AR agonist, presents a compelling, albeit complex, profile for the treatment of respiratory diseases. Its fundamental mechanism involves the targeted downregulation of pro-inflammatory pathways, which holds significant promise for controlling the chronic inflammation central to asthma. However, its role in triggering AHR via mast cell activation necessitates a cautious and nuanced approach to drug development. Future research must focus on elucidating the therapeutic window and optimal dosing strategies that can harness the anti-inflammatory benefits while mitigating the potential for bronchoconstriction. Further preclinical studies providing direct, quantitative evidence of this compound's efficacy in established asthma models are critical to validate its potential and guide its progression toward clinical evaluation for respiratory indications.
References
- 1. canfite.com [canfite.com]
- 2. IB-MECA, an A3 adenosine receptor agonist prevents bone resorption in rats with adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenosine induces airway hyperresponsiveness through activation of A3 receptors on mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine induces airway hyperresponsiveness through activation of A3 receptors on mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of inosine in allergic lung inflammation in mice: evidence for the participation of adenosine A2A and A 3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of a BALB/c Mouse Model for Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Immunological Response to AB-MECA Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-(4-aminobenzyl)-adenosine-5′-N-methylcarboxamide (AB-MECA) is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR). The A3AR has emerged as a compelling therapeutic target for a variety of inflammatory and autoimmune diseases due to its differential expression profile. Under normal physiological conditions, A3AR is expressed at low levels in most tissues. However, in inflammatory and cancerous states, its expression is significantly upregulated in immune cells, including lymphocytes, macrophages, neutrophils, and mast cells. This overexpression provides a therapeutic window for targeted intervention with A3AR agonists like this compound, aiming to elicit a potent anti-inflammatory response with a favorable safety profile.
This technical guide provides a comprehensive overview of the immunological response to this compound and its analogs, such as IB-MECA (Piclidenoson, CF101) and Cl-IB-MECA (Namodenoson, CF102). It details the molecular mechanisms, summarizes quantitative data on immunomodulatory effects, provides key experimental protocols, and visualizes the core signaling pathways involved.
Core Immunomodulatory Mechanisms
The anti-inflammatory effects of this compound are primarily mediated through the activation of the A3AR, a G protein-coupled receptor (GPCR) typically coupled to inhibitory G proteins (Gi). This activation initiates a cascade of intracellular events that culminate in the modulation of key inflammatory signaling pathways.
Modulation of the NF-κB Signaling Pathway
A central mechanism of action for this compound is the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In inflammatory conditions, A3AR is overexpressed, and its activation by this compound leads to the inhibition of NF-κB, thereby reducing the production of key inflammatory mediators like TNF-α, IL-1β, and IL-6.[3]
Involvement of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical target in the immunological response to A3AR agonism. This pathway is intricately linked to cell survival, proliferation, and inflammation. Studies have shown that A3AR agonists can modulate the phosphorylation status of key proteins within this pathway, contributing to their overall anti-inflammatory and cytoprotective effects.[2]
Quantitative Data on Immunological Effects
The following tables summarize the quantitative effects of this compound and its analogs on various immunological parameters. Data has been compiled from in vitro and in vivo studies, as well as clinical trials.
Table 1: Effect of A3AR Agonists on Pro-inflammatory Cytokine Production
| Compound | Cell Type/Model | Stimulant | Concentration | Cytokine | Percent Inhibition | Reference |
| IB-MECA | Human Keratinocytes | - | Various | IL-17 | Inhibition Observed | [4] |
| IB-MECA | Human Keratinocytes | - | Various | IL-23 | Inhibition Observed | [4] |
| Cl-IB-MECA | Cultured Lymphocytes (RA Patients) | PMA | 100 nM | TNF-α | ~57% | [5] |
| Cl-IB-MECA | Cultured Lymphocytes (Healthy) | PMA | 100 nM | TNF-α | ~28% | [5] |
| Cl-IB-MECA | Murine Dendritic Cell Line (XS-106) | LPS | 1 µM | TNF-α | Partial Inhibition | [6] |
Note: Quantitative data for this compound specifically is limited in publicly available literature; data for its close analogs, IB-MECA and Cl-IB-MECA, which share a similar mechanism of action, are presented here.
Table 2: Clinical Efficacy of A3AR Agonists in Inflammatory Diseases
| Compound | Disease | Phase | Primary Endpoint | Result | Reference |
| Piclidenoson (IB-MECA) | Plaque Psoriasis | Phase 3 | PASI 75 at Week 16 | 9.7% (3 mg BID) vs 2.6% (placebo) | [4][7][8] |
| CF101 (IB-MECA) | Rheumatoid Arthritis | Phase 2 | ACR20 at Week 12 | 55.6% for 1.0 mg dose | [9] |
Signaling Pathways
The following diagrams illustrate the key signaling cascades modulated by this compound treatment.
Caption: this compound's anti-inflammatory signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of piclidenoson in plaque psoriasis: Results from a randomized phase 3 clinical trial (COMFORT-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Namodenoson at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. canfite.com [canfite.com]
- 8. globalrph.com [globalrph.com]
- 9. Clinical evidence for utilization of the A3 adenosine receptor as a target to treat rheumatoid arthritis: data from a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
AB-MECA: A Technical Guide for Researchers
An In-depth Examination of the CAS Number, Chemical Properties, Signaling Pathways, and Experimental Applications of the A3 Adenosine (B11128) Receptor Agonist.
This technical guide provides a comprehensive overview of N⁶-(4-Aminobenzyl)-9-[5-(methylcarbonyl)-β-D-ribofuranosyl]adenine, commonly known as AB-MECA. It is a high-affinity agonist for the A₃ adenosine receptor (A₃AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia. This document is intended for researchers, scientists, and drug development professionals, offering detailed chemical data, an exploration of its mechanism of action, and practical experimental protocols.
Core Chemical and Physical Properties
This compound is a synthetic adenosine derivative widely utilized in pharmacological research to selectively activate the A₃ adenosine receptor. Its unique chemical structure confers high potency and selectivity, making it an invaluable tool for investigating A₃AR signaling and its downstream effects. The fundamental properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 152918-26-8 | [1][2][3] |
| Molecular Formula | C₁₈H₂₁N₇O₄ | [1][3][4] |
| Molecular Weight | 399.40 g/mol | [5][1][4] |
| IUPAC Name | 1-[6-[[(4-aminophenyl)methyl]amino]-9H-purin-9-yl]-1-deoxy-N-methyl-β-D-ribofuranuronamide | [3] |
| Synonyms | N⁶-(4-Aminobenzyl)-N-methylcarboxamidoadenosine, N⁶-(4-Aminobenzyl)-9-[5-(methylcarbonyl)-β-D-ribofuranosyl]adenine | [6][7] |
| Appearance | Off-white solid | [6] |
| Solubility | DMSO: ~55 mg/mL, Ethanol: ~1 mg/mL, Water: Insoluble. Soluble in 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin: ~0.3 mg/mL. | [1][6][8] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [5][4] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by binding to and activating the A₃ adenosine receptor. A₃AR primarily couples to inhibitory G proteins (Gαi/o), initiating a cascade of intracellular signaling events. The activation of these pathways can lead to diverse, and sometimes cell-type-dependent, physiological responses.
Gαi-Mediated Inhibition of Adenylyl Cyclase
The canonical signaling pathway initiated by this compound involves the activation of Gαi. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[5][8] This decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA), thereby modulating the phosphorylation state and activity of numerous downstream cellular targets involved in processes like inflammation and cell growth.
Activation of MAP Kinase (MAPK/ERK) and PI3K/Akt Pathways
Beyond cAMP modulation, A₃AR activation by agonists like this compound can stimulate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation is often mediated through the βγ subunits of the dissociated G protein and can involve upstream intermediates like phosphoinositide 3-kinase (PI3K). The PI3K/Akt pathway, crucial for cell survival and apoptosis inhibition, is also a key downstream target of A₃AR activation. These pathways play significant roles in the anti-inflammatory and cytoprotective effects observed with A₃AR agonists.
Experimental Protocols
The following section outlines detailed methodologies for key experiments commonly performed to characterize the activity of this compound and other A₃AR agonists.
Radioligand Binding Assay for Receptor Affinity
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the A₃ adenosine receptor using a competition binding assay with a radiolabeled ligand, such as [¹²⁵I]this compound.
1. Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., CHO or HEK293 cells stably expressing human A₃AR) to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and homogenize.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration using a BCA or Bradford assay. Store membrane aliquots at -80°C.
2. Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 250 µL:
-
50-120 µg of membrane protein.
-
A fixed concentration of radioligand (e.g., [¹²⁵I]this compound at a concentration near its Kₔ).
-
A range of concentrations of unlabeled this compound (or other competing compound).
-
For determining non-specific binding, use a high concentration of a non-radiolabeled, high-affinity A₃AR ligand.
-
-
Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation.
3. Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
4. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the competing ligand.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Western Blot for ERK1/2 Phosphorylation
This protocol measures the activation of the MAPK/ERK pathway by assessing the phosphorylation status of ERK1/2 in response to this compound treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., A549, CHO-A3AR) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Treat cells with various concentrations of this compound for specific time points (e.g., 5, 10, 30 minutes). Include an untreated control.
2. Cell Lysis and Protein Quantification:
-
After treatment, place plates on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST).
4. Immunodetection:
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity following treatment with this compound.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density appropriate for the cell line and experiment duration.
-
Allow cells to adhere and grow for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-treated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
2. MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
3. Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
4. Data Analysis:
-
Subtract the absorbance of background control wells (medium only) from all other readings.
-
Express the results as a percentage of the vehicle-treated control cells, which is set to 100% viability.
-
Plot cell viability against the log concentration of this compound to determine any cytotoxic or proliferative effects.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
AB-MECA: A Comprehensive Technical Guide to a Selective Adenosine A3 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AB-MECA, a key selective agonist for the adenosine (B11128) A3 receptor (A3AR). This document details its chemical synonyms and identifiers, summarizes its binding affinity and functional activity through structured data tables, and provides detailed experimental protocols for its characterization. Furthermore, this guide illustrates the core signaling pathways and experimental workflows associated with this compound using detailed diagrams.
Synonyms and Chemical Identifiers of this compound
This compound is known in scientific literature by several names and chemical identifiers. A comprehensive list is provided below to aid in literature searches and compound identification.
| Identifier Type | Identifier | Citation |
| Formal Name | 1-[6-[[(4-aminophenyl)methyl]amino]-9H-purin-9-yl]-1-deoxy-N-methyl-β-D-ribofuranuronamide | [1] |
| IUPAC Name | (2S,3S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | [3] |
| Synonym 1 | N6-(4-Aminobenzyl)-9-[5-(methylcarbonyl)-β-D-ribofuranosyl]adenine | [2] |
| Synonym 2 | N6-(4-Aminobenzyl)-N-methylcarboxamidoadenosine | [2] |
| CAS Number | 152918-26-8 | [1, 2] |
| Molecular Formula | C18H21N7O4 | [1, 2] |
| Molecular Weight | 399.4 g/mol | [2] |
| InChI Key | LDYMCRRFCMRFKB-MOROJQBDSA-N | [1, 2] |
| SMILES | CNC(=O)[C@@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O | [3] |
| Radiolabeled Forms | [125I]I-AB-MECA, [3H]this compound | [11, 16] |
Quantitative Data: Binding Affinity and Functional Activity
The following tables summarize the quantitative data for this compound's interaction with adenosine receptors, compiled from various scientific studies.
Table 2.1: Radioligand Binding Affinities (Ki / Kd)
| Receptor Subtype | Radioligand | Cell Line / Tissue | Ki (nM) | Kd (nM) | Citation |
| Human A3 | [125I]-AB-MECA | CHO cells | 430.5 | - | [6] |
| Rat A3 | [125I]-AB-MECA | CHO cells | - | 1.48 ± 0.33 | [4] |
| Rat A3 | [125I]-AB-MECA | RBL-2H3 cells | - | 3.61 ± 0.30 | [4] |
| Rat A3 | [125I]this compound | Rat brain membranes | - | 2.28 | [8] |
| Rat A1 | [125I]-AB-MECA | COS-7 cells | - | 3.42 ± 0.43 | [4] |
| Canine A2a | [125I]-AB-MECA | COS-7 cells | - | 25.1 ± 12.6 | [4] |
| Sheep A3 | [125I]-AB-MECA | COS-7 cells | - | 4.36 ± 0.48 | [4] |
| Human A3 | [125I]I-AB-MECA | HEK293 cells | - | 0.59 | [11, 13] |
Table 2.2: Functional Assay Data (IC50 / EC50 / pD2)
| Assay Type | Effect | Cell Line / Tissue | IC50 (nM) | EC50 (nM) | pD2 | Citation |
| cAMP Accumulation | Inhibition of forskolin-stimulated cAMP | Human A3-CHO cells | - | - | - | [2] |
| TNF-α Production | Inhibition of LPS-induced TNF-α | Human lung macrophages | - | - | 6.9 | [1] |
Signaling Pathways of this compound
This compound exerts its effects by selectively binding to and activating the A3 adenosine receptor, a G protein-coupled receptor (GPCR). The activation of A3AR initiates a cascade of intracellular signaling events. The primary signaling pathway involves coupling to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A3AR can couple to Gq proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). These pathways ultimately modulate various cellular processes, including inflammation, cell survival, and apoptosis.
Methodological & Application
Application Notes and Protocols for the A3 Adenosine Receptor Agonist AB-MECA
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA), a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR). This document details the signaling pathways activated by this compound, presents key quantitative data, and provides detailed protocols for essential in vitro experiments.
Introduction
This compound is a widely used research tool for investigating the physiological and pathophysiological roles of the A3 adenosine receptor. The A3AR is a G protein-coupled receptor (GPCR) implicated in a variety of cellular processes and is a therapeutic target for conditions such as inflammation, cancer, and ischemia.[1] Activation of the A3AR by agonists like this compound initiates a cascade of intracellular signaling events, making it a valuable compound for studying receptor function and for the initial stages of drug discovery.
Quantitative Data for this compound
The following table summarizes the binding affinities (Ki and Kd) of this compound for adenosine receptors. These values are crucial for designing experiments and interpreting results.
| Receptor Subtype | Ligand | Cell Line | Binding Parameter | Value (nM) | Reference |
| Human A3 | This compound | CHO cells | Ki | 430.5 | |
| Rat A3 | [¹²⁵I]this compound | CHO cells | Kd | 1.48 ± 0.33 | [2] |
| Rat A3 | [¹²⁵I]this compound | RBL-2H3 cells | Kd | 3.61 ± 0.30 | [2] |
| Sheep A3 | [¹²⁵I]this compound | COS-7 cells | Kd | 4.36 ± 0.48 | [2] |
| Human A3 | [¹²⁵I]I-AB-MECA | HEK293 cells | Kd | 0.59 | [3] |
| Rat A1 | [¹²⁵I]this compound | COS-7 cells | Kd | 3.42 ± 0.43 | [2] |
| Canine A2a | [¹²⁵I]this compound | COS-7 cells | Kd | 25.1 ± 12.6 | [2] |
Signaling Pathways
Activation of the A3 adenosine receptor by this compound triggers multiple downstream signaling cascades. The primary pathway involves coupling to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][4] However, A3AR can also couple to other G proteins, such as Gq, and activate alternative pathways including the Phospholipase C (PLC), Mitogen-Activated Protein Kinase (MAPK/ERK), and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[1][4][5]
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kd) and the density of receptors (Bmax) for a radiolabeled ligand, or the inhibitory constant (Ki) of an unlabeled competitor like this compound.
Workflow Diagram:
Materials:
-
Cells or tissues expressing the A3 adenosine receptor.
-
Radioligand (e.g., [¹²⁵I]this compound).
-
Unlabeled this compound for competition assays.
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM EDTA).
-
Wash Buffer (ice-cold Binding Buffer).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
96-well plates.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in Binding Buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Saturation Binding Assay (to determine Kd and Bmax of radioligand):
-
In a 96-well plate, add a constant amount of membrane preparation to each well.
-
Add increasing concentrations of the radioligand to the wells.
-
For non-specific binding, add a high concentration of an unlabeled competitor to a parallel set of wells.
-
Incubate the plate at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[6]
-
-
Competition Binding Assay (to determine Ki of this compound):
-
In a 96-well plate, add a constant amount of membrane preparation and a fixed concentration of the radioligand (typically at its Kd value) to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Incubate as described for the saturation assay.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
For saturation binding, calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding versus radioligand concentration and use non-linear regression to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
cAMP Assay
This protocol measures the effect of this compound on intracellular cyclic AMP levels, a key downstream effector of A3AR activation.
Workflow Diagram:
Materials:
-
Cells expressing the A3 adenosine receptor.
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., competitive ELISA-based kit).
-
Microplate reader.
Procedure:
-
Cell Culture:
-
Culture cells expressing the A3AR in appropriate media and conditions.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. The inhibitory effect of this compound will be measured against this stimulation.
-
-
Cell Lysis:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
-
cAMP Detection:
-
Perform the cAMP assay following the kit's protocol. This typically involves a competitive binding reaction where cAMP from the sample competes with a labeled cAMP for binding to a specific antibody.
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader. The signal is inversely proportional to the amount of cAMP in the sample.[8][9]
-
-
Data Analysis:
Cell Viability Assay
This protocol assesses the effect of this compound on cell viability or proliferation, which is relevant for studying its potential cytotoxic effects in cancer cells or protective effects in other cell types.
Workflow Diagram:
Materials:
-
Target cell line.
-
This compound.
-
Cell culture medium.
-
Cell viability reagent (e.g., MTT, MTS, or resazurin).[12]
-
Solubilization solution (for MTT assay).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
Addition of Viability Reagent:
-
Add the chosen cell viability reagent to each well according to the manufacturer's protocol. For example, for an MTT assay, add MTT solution and incubate.[13]
-
-
Incubation:
-
Incubate the plate for a period sufficient for the metabolic conversion of the reagent by viable cells (typically 1-4 hours).[13]
-
-
Measurement:
-
If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the number of viable cells.
-
-
Data Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Item - Experimental conditions of binding assays. - Public Library of Science - Figshare [plos.figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. cAMP Assay Kit (Competitive ELISA) (ab65355) is not available | Abcam [abcam.com]
- 9. content.abcam.com [content.abcam.com]
- 10. Explain what is EC50? [synapse.patsnap.com]
- 11. EC50 - Wikipedia [en.wikipedia.org]
- 12. Cell viability assay selection guide | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assay Development with AB-MECA
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA (N6-(4-methoxybenzyl)adenosine-5'-carboxamide) is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function.[1][2][3] The A3AR is overexpressed in various tumor cells, making it a potential therapeutic target.[4][5][6][7][8] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and other A3AR agonists, focusing on downstream signaling events such as the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.
Mechanism of Action
Upon binding, this compound activates the A3AR, which primarily couples to inhibitory G proteins (Gαi) and Gq proteins.[9][10] Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP concentration.[10] Additionally, A3AR activation can stimulate the MAPK/ERK signaling cascade and influence other pathways like PI3K/Akt.[6][9][11]
Data Presentation: Quantitative Efficacy of this compound
The following table summarizes the binding affinity and potency of this compound in various in vitro systems.
| Parameter | Species/Cell Line | Value | Reference |
| Ki | Human A3 receptors in CHO cells | 430.5 nM | [1] |
| Kd | Rat A3 receptors in CHO cells | 1.48 nM | [1][12] |
| Kd | Rat A3 receptors in RBL-2H3 cells | 3.61 nM | [1] |
| Kd | Rat A1 receptors in COS-7 cells | 3.42 nM | |
| Kd | Canine A2a receptors in COS-7 cells | 25.1 nM | |
| pD2 | Inhibition of LPS-induced TNF-α production in human lung macrophages | 6.9 |
Signaling Pathways and Experimental Workflows
A3 Adenosine Receptor Signaling Cascade
The following diagram illustrates the primary signaling pathways activated by A3AR agonists like this compound.
Caption: A3 Adenosine Receptor Signaling Pathway.
General Experimental Workflow for A3AR Agonist Evaluation
This diagram outlines a typical workflow for assessing the in vitro activity of A3AR agonists.
Caption: Experimental Workflow for A3AR Agonist Evaluation.
Experimental Protocols
Measurement of cAMP Accumulation (Inhibition Assay)
This protocol describes a method to quantify the inhibition of forskolin-stimulated cAMP accumulation following A3AR activation.
Materials:
-
CHO or HEK293 cells stably expressing the human A3AR.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS.
-
Serum-free medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
This compound or other A3AR agonists.
-
cAMP assay kit (e.g., HTRF, ELISA, or GloSensor™).
-
96-well or 384-well plates.
-
Plate reader compatible with the chosen assay kit.
Protocol:
-
Cell Plating: Seed the A3AR-expressing cells into 96-well or 384-well plates at an appropriate density to achieve 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Assay Preparation:
-
Agonist and Forskolin Treatment:
-
Prepare serial dilutions of this compound.
-
Prepare a solution of forskolin (a direct activator of adenylyl cyclase) at a concentration that gives a submaximal stimulation of cAMP (e.g., EC80).
-
Add the this compound dilutions to the wells, followed immediately by the addition of forskolin. The final concentration of forskolin should be consistent across all wells except the negative control.
-
Include control wells:
-
Basal control (no agonist, no forskolin).
-
Forskolin-stimulated control (no agonist).
-
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.[10]
-
Cell Lysis and cAMP Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[10]
-
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol details the detection of MAPK/ERK pathway activation by measuring the levels of phosphorylated ERK1/2.[11]
Materials:
-
A3AR-expressing cells.
-
6-well plates.
-
Serum-free medium.
-
This compound.
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
Chemiluminescence imaging system.
Protocol:
-
Cell Culture and Plating: Culture A3AR-expressing cells in 6-well plates until they reach 70-80% confluency.[10]
-
Serum Starvation: To reduce basal levels of ERK phosphorylation, replace the culture medium with serum-free medium and incubate for 12-24 hours.[10]
-
Agonist Treatment: Treat the serum-starved cells with various concentrations of this compound for a predetermined time (a time-course experiment, e.g., 5, 10, 15, 30 minutes, may be necessary to determine the optimal stimulation time).
-
Cell Lysis:
-
Place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.[15]
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[15]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][15]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Data Analysis:
-
Quantify the band intensities for both phosphorylated and total ERK1/2.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.
-
Plot the fold change in phosphorylation relative to the untreated control against the agonist concentration.
-
Troubleshooting and Considerations
-
Cell Line Selection: The choice of cell line is critical. Use a cell line with stable and robust expression of the A3AR. Non-transfected parental cells should be used as a negative control.
-
Agonist Stability: Prepare fresh dilutions of this compound for each experiment. This compound stock solutions can be stored at -20°C or -80°C.[1]
-
Assay Optimization: Optimal cell density, agonist incubation time, and forskolin concentration (for cAMP assays) should be determined empirically for each cell line and assay format.
-
Data Reproducibility: Perform all experiments with appropriate biological and technical replicates to ensure the reproducibility of the results.
By following these detailed protocols and considering the provided quantitative data, researchers can effectively develop and implement in vitro assays to study the pharmacology of this compound and other A3 adenosine receptor agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Pharmacological Study of A3 Adenosine Receptor agonist (AB Meca) ...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Study of A3 Adenosine Receptor agonist (AB Meca) in Xenograft Lung Cancer Model in Mice through In Silico and In Vivo Approach: Targeting TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of Intracellular Cyclic Adenosine Monophosphate (cAMP) [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for AB-MECA in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA) is a potent and moderately selective agonist for the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes. Due to its role in cytoprotection, inflammation, and cancer, the A3AR has emerged as a significant target for therapeutic intervention. This compound is a valuable tool for investigating the function of the A3AR in various biological systems, particularly in primary cell cultures which closely mimic in vivo conditions. These application notes provide a comprehensive guide for the use of this compound in primary cell culture, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
This compound selectively binds to and activates the A3AR. The A3AR is coupled to inhibitory G proteins (Gi/o) and Gq proteins.[1] Upon activation by an agonist like this compound, the receptor initiates a cascade of intracellular signaling events.
Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1] The Gq pathway activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1] These signaling pathways can modulate a variety of cellular functions, including cell growth, proliferation, apoptosis, and inflammation.
Quantitative Data
The half-maximal effective concentration (EC50) of this compound can vary significantly depending on the primary cell type, receptor expression levels, and the specific functional assay being performed. While specific EC50 values for this compound in a wide range of primary cells are not extensively documented in publicly available literature, the following table provides a general overview of expected potency and a guide for determining the optimal concentration range for your experiments.
| Parameter | Typical Range | Notes |
| EC50 | 10 nM - 1 µM | Highly dependent on the cell type and the downstream effect being measured (e.g., inhibition of cAMP, calcium mobilization, cell viability). It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific primary cell culture and experimental endpoint. |
| Working Concentration | 100 nM - 10 µM | A common starting point for many in vitro studies. Higher concentrations may be required for certain cell types or to elicit specific responses. |
| Incubation Time | 15 min - 72 hours | Short incubation times are typically used for signaling pathway studies (e.g., calcium flux, cAMP measurement). Longer incubation times are necessary for assessing effects on cell proliferation, differentiation, or apoptosis. |
Experimental Protocols
General Considerations for Primary Cell Culture
-
Aseptic Technique: All procedures should be performed in a sterile environment (e.g., a biological safety cabinet) to prevent microbial contamination.[2]
-
Media and Reagents: Use appropriate culture media and supplements for the specific primary cell type. All media and reagents should be sterile.[2]
-
Cell Viability: Regularly monitor cell viability and morphology. Primary cells are more sensitive than cell lines and may have a limited lifespan in culture.[3]
Protocol 1: Determination of EC50 of this compound for A3AR Activation
This protocol describes a general method to determine the dose-dependent effect of this compound on a specific cellular response, such as inhibition of forskolin-stimulated cAMP accumulation.
Materials:
-
Primary cells expressing A3AR
-
Appropriate cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Forskolin (B1673556) (or other adenylyl cyclase activator)
-
cAMP assay kit
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed the primary cells in a multi-well plate at a density appropriate for the cell type and allow them to adhere and stabilize overnight.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in culture medium to cover a wide range of concentrations (e.g., 1 nM to 100 µM). Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation: Add forskolin to all wells (except for a negative control) at a final concentration known to stimulate cAMP production in your cells. Incubate for an additional 15-30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value.[4]
-
Protocol 2: Assessment of this compound Effects on Primary Cell Viability (MTT Assay)
This protocol outlines a method to evaluate the impact of this compound on the viability and proliferation of primary cells.
Materials:
-
Primary cells
-
Appropriate cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well culture plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed the primary cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Express the results as a percentage of the vehicle-treated control.
-
Plot cell viability against the this compound concentration to observe any dose-dependent effects.
-
Visualizations
Caption: A3AR Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for this compound Treatment.
References
- 1. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Neuronal Cells Are Required to Mediate the Effects of Neuroinflammation: Results from a Neuron-Enriched Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary Cell Culture Basics [sigmaaldrich.com]
- 4. EC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for AB-MECA in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of AB-MECA (N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide), a potent and selective A3 adenosine (B11128) receptor (A3AR) agonist, in various preclinical animal models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound and other A3AR agonists.
Data Presentation: this compound and IB-MECA Dosage in Animal Models
The following tables summarize the quantitative data on the dosage and administration of this compound and its closely related analog, IB-MECA, from various preclinical studies.
Table 1: this compound Dosage and Administration
| Animal Model | Species/Strain | Disease/Condition | Dosage | Administration Route | Key Findings |
| Asthma | Guinea Pig | Ovalbumin-sensitized | 3 µg/kg | In vivo administration | Increased bronchoconstriction[1] |
| Lung Cancer | Xenograft Mouse Model | A549 Human Lung Cancer Cells | Not specified in abstract | Not specified in abstract | Reduced tumor growth, myeloprotective effects[2][3] |
Table 2: IB-MECA (this compound analog) Dosage and Administration
| Animal Model | Species/Strain | Disease/Condition | Dosage | Administration Route | Key Findings |
| Colitis | Murine | Dextran sodium sulphate-induced | 1 or 3 mg/kg/day (twice daily) | Oral | Protected against inflammatory cell infiltration and damage[4][5] |
| Colitis | Murine (Interleukin-10 gene deficient) | Spontaneous colitis | 1 or 3 mg/kg/day (twice daily) | Oral | Attenuated increases in colon inflammatory cytokine and chemokine levels[4][5] |
| Myocardial Stunning & Infarction | Conscious Rabbit | Ischemia/Reperfusion Injury | 100 µg/kg (bolus) | Intravenous | Reduced infarct size and improved recovery of wall thickening[2][6] |
| Myocardial Reperfusion Injury | Isolated Rat Heart | Ischemia/Reperfusion | 1 µM (in perfusate) | Langendorff perfusion | Reduced infarct size[7] |
Signaling Pathways of this compound
Activation of the A3 adenosine receptor by this compound initiates a cascade of intracellular signaling events that are primarily mediated through its coupling to Gi/o and Gq proteins. These pathways play a crucial role in the diverse pharmacological effects of this compound, including its anti-inflammatory, anti-cancer, and cardioprotective properties.
A3 Adenosine Receptor Signaling Cascade
Caption: A3 Adenosine Receptor Signaling Pathways.
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in animal models. These protocols are based on established procedures and should be adapted to specific experimental designs and institutional guidelines.
Protocol 1: Intraperitoneal (IP) Administration of this compound in Mice
Objective: To administer a precise dose of this compound into the peritoneal cavity of a mouse for systemic distribution.
Materials:
-
This compound solution (prepared in a suitable vehicle, e.g., saline with a small percentage of DMSO, warmed to room temperature)
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
Gauze pads
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The tail can be secured between the last two fingers of the same hand.
-
-
Injection Site Identification:
-
Tilt the mouse's head downwards to a 30-45 degree angle. This allows the abdominal organs to move cranially, reducing the risk of puncture.
-
Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
-
Administration:
-
Clean the injection site with a gauze pad soaked in 70% ethanol.
-
Insert the needle, bevel up, at a 15-20 degree angle into the skin and then through the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Procedure Monitoring:
-
Observe the mouse for several minutes for any signs of distress, such as lethargy, abnormal posture, or respiratory difficulty.
-
Monitor the animal according to the experimental protocol.
-
Protocol 2: Oral Gavage Administration of this compound in Rats
Objective: To deliver a precise oral dose of this compound directly into the stomach of a rat.
Materials:
-
This compound solution or suspension in an appropriate vehicle (e.g., water, 0.5% methylcellulose)
-
Sterile oral gavage needles (18-20 gauge, straight or curved, with a ball tip)
-
Syringes (1-3 ml)
-
Animal scale
-
Appropriate PPE
Procedure:
-
Animal Preparation:
-
Weigh the rat to determine the correct dosage volume.
-
Gently restrain the rat, holding it firmly by the scruff of the neck to prevent movement and biting. The body should be supported to prevent injury.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
With the rat's head tilted slightly upwards, gently insert the ball-tipped gavage needle into the mouth, just behind the incisors.
-
Advance the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert. Do not force the needle.
-
-
Administration:
-
Once the needle is at the predetermined depth, administer the this compound solution smoothly and at a moderate pace.
-
After administration, gently withdraw the needle in a single motion.
-
-
Post-Procedure Monitoring:
-
Return the rat to its cage and observe for any signs of discomfort, such as coughing, choking, or difficulty breathing, which could indicate improper administration into the trachea.
-
Monitor the animal as required by the experimental protocol.
-
Protocol 3: Intravenous (IV) Administration of this compound in Rabbits (Marginal Ear Vein)
Objective: To administer this compound directly into the systemic circulation of a rabbit for rapid distribution.
Materials:
-
This compound solution (sterile, in a suitable vehicle like saline)
-
Sterile syringes (1 ml) and needles (25-27 gauge) or butterfly catheters
-
Rabbit restrainer
-
Topical anesthetic cream (e.g., EMLA)
-
70% ethanol and sterile gauze
-
Heat lamp or warm compress
-
Appropriate PPE
Procedure:
-
Animal Preparation:
-
Place the rabbit in a restrainer to minimize movement and stress.
-
Apply a topical anesthetic cream to the ear about 30-60 minutes before the procedure to numb the area.
-
Gently warm the ear with a heat lamp or warm compress to cause vasodilation, making the vein more visible and accessible.
-
-
Injection Site Preparation:
-
Wipe the marginal ear vein area with 70% ethanol.
-
Occlude the vein at the base of the ear to make it more prominent.
-
-
Administration:
-
Insert the needle, bevel up, into the vein at a shallow angle. A small flash of blood in the hub of the needle will indicate successful entry.
-
Release the occlusion and slowly inject the this compound solution.
-
Carefully withdraw the needle.
-
-
Post-Procedure Monitoring:
-
Apply gentle pressure to the injection site with a sterile gauze pad for a minute to prevent hematoma formation.
-
Return the rabbit to its cage and monitor for any adverse reactions.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound in an animal model of disease.
Caption: In Vivo Experimental Workflow for this compound.
References
- 1. Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Study of A3 Adenosine Receptor agonist (AB Meca) in Xenograft Lung Cancer Model in Mice through In Silico and In Vivo Approach: Targeting TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polypharmacology of N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA) and Related A3 Adenosine Receptor Ligands: Peroxisome Proliferator Activated Receptor (PPAR) γ Partial Agonist and PPARδ Antagonist Activity Suggests Their Antidiabetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The adenosine A3 receptor agonist, N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide, is protective in two murine models of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. a2bchem.com [a2bchem.com]
- 7. N6-(3-iodobenzyl)-adenosine-5'-N-methylcarboxamide confers cardioprotection at reperfusion by inhibiting mitochondrial permeability transition pore opening via glycogen synthase kinase 3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: [¹²⁵I]AB-MECA Radioligand Binding Assay for Adenosine A₃ Receptor
Introduction
The [¹²⁵I]AB-MECA (¹²⁵I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine) radioligand binding assay is a highly sensitive and specific method used to characterize the adenosine (B11128) A₃ receptor (A₃AR). As a high-affinity agonist radioligand, [¹²⁵I]this compound is instrumental in quantifying receptor density (Bmax) and ligand binding affinity (Kd) in tissues and cell preparations.[1] This assay is a cornerstone in pharmacology and drug development for screening and characterizing compounds that target the A₃AR, which is implicated in various physiological processes, including inflammation, cardioprotection, and cell proliferation.[2][3][4] The protocol detailed here provides methodologies for both saturation and competition binding experiments.
Principle of the Assay
Radioligand binding assays measure the interaction between a radioactively labeled ligand and a receptor.[5][6]
-
Saturation Assays: These experiments involve incubating a constant amount of receptor preparation with increasing concentrations of [¹²⁵I]this compound to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[5][7][8][9]
-
Competition Assays: These are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of [¹²⁵I]this compound for binding to the A₃AR.[5]
A critical aspect of these assays is the differentiation between total binding and non-specific binding (NSB). NSB is the portion of the radioligand that binds to components other than the target receptor.[6][10] It is determined by adding a high concentration of an unlabeled ligand that saturates the specific receptors, allowing the radioligand to bind only to non-specific sites.[10] Specific binding is then calculated by subtracting non-specific binding from total binding.[6]
Adenosine A₃ Receptor Signaling Pathway
The Adenosine A₃ Receptor (A₃AR) is a G protein-coupled receptor (GPCR). Upon activation by an agonist like this compound, it primarily couples to the Gi protein. This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] Additionally, A₃AR activation can stimulate the phospholipase C (PLC) pathway, resulting in the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca²⁺) and activate Protein Kinase C (PKC), respectively.[11] These pathways modulate various cellular functions.[3][4]
Experimental Protocols
These protocols are adapted for a 96-well plate format using a filtration-based method to separate bound and free radioligand.[7][12]
Membrane Preparation
-
Source: Use cell lines expressing the target A₃AR (e.g., CHO or HEK293 cells) or homogenized tissue known to express the receptor.[1][13]
-
Homogenization: Wash cells or minced tissue with ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[12]
-
Disruption: Homogenize the material using a glass homogenizer or polytron on ice.[1]
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[12]
-
Pelleting Membranes: Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.[1][12]
-
Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation step to wash the membranes.[12]
-
Final Preparation: Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.2).[1]
-
Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[12]
-
Storage: Aliquot the membrane suspension and store at -80°C.
Saturation Binding Assay Protocol
-
Plate Setup: Prepare a 96-well plate. For each concentration of [¹²⁵I]this compound, you will have wells for Total Binding and Non-Specific Binding (NSB), typically in duplicate or triplicate.
-
Reagent Preparation:
-
Radioligand Dilutions: Prepare serial dilutions of [¹²⁵I]this compound in assay buffer. A typical concentration range is 0.1 to 30 nM, spanning below and above the expected Kd.[1][9]
-
NSB Reagent: Prepare a high concentration (e.g., 10 µM) of a non-labeled A₃AR ligand (like (R)-PIA or unlabeled this compound) to define non-specific binding.[1]
-
-
Assay Incubation: To each well, add the following in order:
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[1][12][14]
-
Termination & Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) that has been pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[1][12]
-
Use a cell harvester to filter the contents of the 96-well plate.[12]
-
-
Washing: Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.[12]
-
Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) trapped on each filter disc using a scintillation counter.[12]
Competition Binding Assay Protocol
-
Plate Setup: Similar to the saturation assay, set up wells in a 96-well plate for each concentration of the unlabeled test compound.
-
Reagent Preparation:
-
Test Compound Dilutions: Prepare serial dilutions of your unlabeled test compound over a wide concentration range (e.g., from 1 pM to 10 µM).
-
Radioligand: Prepare a single, fixed concentration of [¹²⁵I]this compound, typically at or near its Kd value determined from the saturation assay.[1]
-
-
Assay Incubation: To each well, add the following:
-
50 µL of the appropriate test compound dilution (or buffer for total binding controls).
-
50 µL of the fixed concentration of [¹²⁵I]this compound.
-
150 µL of the membrane preparation.
-
-
Incubation, Termination, and Counting: Follow steps 4 through 7 from the Saturation Binding Assay Protocol.
Experimental Workflow Diagram
Data Analysis and Presentation
Data Analysis
-
Calculate Specific Binding: For each radioligand concentration, calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)[6]
-
Saturation Assay Analysis:
-
Plot the specific binding (Y-axis) against the concentration of free [¹²⁵I]this compound (X-axis).
-
Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) equation.[8][15]
-
From this curve fit, determine the Kd (the concentration of radioligand that binds to 50% of the receptors at equilibrium) and the Bmax (the maximum density of receptors).[8][15][16]
-
-
Competition Assay Analysis:
-
Plot the specific binding (Y-axis) against the log concentration of the unlabeled test compound (X-axis).
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki ) using the Cheng-Prusoff equation:[15] Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined from the saturation assay).
-
-
Data Presentation
Quantitative data from these assays should be summarized for clarity.
| Parameter | Description | Typical Value (Example) | Unit | Assay Type |
| Kd | Equilibrium Dissociation Constant of [¹²⁵I]this compound. Measures the affinity of the radioligand for the A₃AR. A lower Kd indicates higher affinity. | 1.5 ± 0.3 | nM | Saturation |
| Bmax | Maximum Receptor Density. Represents the total concentration of A₃AR binding sites in the sample. | 3.1 ± 0.2 | pmol/mg protein | Saturation |
| IC₅₀ | Half Maximal Inhibitory Concentration. The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. | 25.0 | nM | Competition |
| Ki | Inhibition Constant. The binding affinity of the competing ligand for the receptor, corrected for the radioligand concentration and affinity. | 12.5 | nM | Competition |
Note: The example values are illustrative and based on published data for the rat A₃AR.[1] Actual values will vary depending on the specific tissue/cell line and experimental conditions.
References
- 1. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. graphpad.com [graphpad.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. graphpad.com [graphpad.com]
- 11. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 14. Item - Experimental conditions of binding assays. - Public Library of Science - Figshare [plos.figshare.com]
- 15. chem.uwec.edu [chem.uwec.edu]
- 16. TPC - Bmax and KD [turkupetcentre.net]
Application Notes and Protocols for AB-MECA Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
AB-MECA (N⁶-(4-Aminobenzyl)-9-[5-(methylcarbamoyl)-β-D-ribofuranosyl]adenine) is a potent and selective agonist for the A₃ adenosine (B11128) receptor (A₃AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia. As a crucial tool in preclinical research, understanding its solubility characteristics is paramount for ensuring accurate and reproducible experimental outcomes. This document provides a detailed overview of this compound's solubility in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents. It includes standardized protocols for the preparation of stock solutions and for determining equilibrium solubility, alongside a visual representation of the established A₃AR signaling cascade initiated by this compound.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 152918-26-8[1] |
| Molecular Formula | C₁₈H₂₁N₇O₄[1] |
| Molecular Weight | 399.4 g/mol [1] |
| Appearance | Crystalline solid |
Solubility Data
The solubility of a compound is critical for its use in biological assays. This compound is a lipophilic molecule, exhibiting poor solubility in aqueous solutions. Organic solvents, particularly DMSO, are required for preparing concentrated stock solutions. The table below summarizes the available quantitative solubility data for this compound in various solvents.
Note: Solubility can be influenced by factors such as temperature, pH, purity of the compound, and the method of dissolution (e.g., sonication). The observed discrepancies in reported values, particularly for DMSO, may be attributed to these variations in experimental conditions. Researchers should verify solubility under their specific laboratory conditions.
| Solvent | Reported Solubility | Source | Notes |
| DMSO | ~10 mg/mL | Sigma-Aldrich | Standard dissolution. |
| DMSO | ~55 mg/mL | AbMole BioScience | With ultrasonication. |
| Ethanol | ~1 mg/mL | Sigma-Aldrich | - |
| Dilute Aqueous Base | ~3.5 mg/mL | Sigma-Aldrich | The specific base and pH are not detailed. |
| Water | Insoluble | Sigma-Aldrich | - |
| 45% (w/v) aq. 2-hydroxypropyl-β-cyclodextrin | 0.3 - 1.6 mg/mL | Sigma-Aldrich | Cyclodextrins can enhance aqueous solubility. |
Application Notes
-
Stock Solution Preparation: Given its high solubility, DMSO is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM) of this compound. These stock solutions can be stored at -20°C or -80°C for extended periods.[2] When preparing aqueous working solutions for cell-based assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
-
In Vitro Assays: For cell culture experiments, the DMSO stock solution should be serially diluted in the appropriate aqueous buffer or culture medium to the final desired concentration immediately before use. Due to the poor aqueous solubility of this compound, precipitation may occur if the final concentration is too high or if the solution is stored for extended periods.
-
In Vivo Formulations: For animal studies, formulating this compound can be challenging due to its hydrophobicity. While direct injection of DMSO is often not feasible, co-solvent systems are typically employed. A common formulation involves dissolving the compound in a small amount of DMSO, which is then mixed with other vehicles like PEG300, Tween 80, and saline or PBS to create a clear, injectable solution.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 399.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Calculate the required volume of DMSO. For a 10 mM solution from 1 mg of this compound:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 399.4 g/mol ) = 0.0002504 L
-
Volume (µL) = 250.4 µL
-
Add 250.4 µL of anhydrous DMSO to the vial containing the this compound.
-
-
Dissolution: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary, which may increase the achievable concentration.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes.
Protocol 2: General Method for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol is a generalized procedure adapted from established methods for determining the thermodynamic solubility of poorly soluble compounds.[3]
Materials:
-
This compound
-
Selected solvent(s) (e.g., DMSO, ethanol, phosphate-buffered saline)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge capable of handling the vials
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer for quantification
Procedure:
-
Sample Preparation: Add an excess amount of this compound solid to a series of vials (e.g., 2-5 mg per mL of solvent). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required should be determined in preliminary experiments by measuring the concentration at different time points until it remains constant.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the collected supernatant through a 0.22 µm syringe filter.
-
Dilution: Immediately dilute the clear filtrate with a suitable solvent (the mobile phase for HPLC is ideal) to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the original solubility in mg/mL or mM, accounting for the dilution factor used.
Visualized Experimental Workflow and Signaling Pathway
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps of the shake-flask method for determining the equilibrium solubility of this compound.
This compound Signaling Pathway via A₃ Adenosine Receptor
This compound exerts its biological effects by activating the A₃ adenosine receptor (A₃AR). As a G protein-coupled receptor, A₃AR primarily couples to Gαi and Gαq proteins to initiate downstream signaling.[4] The key pathways include the inhibition of adenylyl cyclase, activation of phospholipase C, and modulation of MAPK/ERK and PI3K/Akt pathways, leading to diverse cellular responses.[5][6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of AB-MECA Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA (N⁶-(4-Aminobenzyl)-9-[5-(methylcarbonyl)-β-D-ribofuranosyl]adenine) is a potent and selective agonist for the A₃ adenosine (B11128) receptor (A₃AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia. Accurate preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in preclinical research and drug development. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo applications.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound and its derivatives for various adenosine receptor subtypes. This data is essential for understanding the compound's selectivity and for designing experiments with appropriate concentrations.
| Compound | Receptor Subtype | Cell Line | Binding Affinity (Kᵢ/Kₐ) | Reference |
| This compound | Human A₃ | CHO | 430.5 nM (Kᵢ) | [1] |
| [¹²⁵I]this compound | Rat A₃ | CHO | 1.48 nM (Kₐ) | [2] |
| Rat A₃ | RBL-2H3 | 3.61 nM (Kₐ) | [2] | |
| Rat A₁ | COS-7 | 3.42 nM (Kₐ) | [2] | |
| Canine A₂ₐ | COS-7 | 25.1 nM (Kₐ) | [2] |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro cell-based assays.
Materials:
-
This compound (solid powder, MW: 399.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing this compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh 3.994 mg of this compound powder into the tared tube.
-
-
Dissolution in DMSO:
-
Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow, brief sonication in an ultrasonic water bath can be applied to facilitate the process.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (stable for up to 2 years) or at -20°C for shorter-term storage (stable for up to 1 year).
-
Protocol 2: Preparation of this compound Formulation for In Vivo Administration
This protocol details the preparation of a solution of this compound suitable for in vivo studies, using a co-solvent system to enhance solubility in an aqueous vehicle.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
This procedure describes the preparation of a 1 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline. The final concentration of this compound should be adjusted based on the required dosage for the animal model.
-
Prepare a Concentrated Stock Solution in DMSO:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock solution. For example, to prepare a final formulation of 1 mg/mL, you can prepare a 10 mg/mL stock in DMSO.
-
-
Sequential Addition of Solvents: The order of addition is critical to prevent precipitation.
-
In a sterile conical tube, add the required volume of the this compound in DMSO stock solution (10% of the final volume).
-
Add PEG300 (40% of the final volume) to the DMSO solution and vortex thoroughly.
-
Add Tween® 80 (5% of the final volume) and vortex again until the solution is homogenous.
-
Slowly add sterile saline (45% of the final volume) to the mixture while continuously vortexing to ensure a clear and stable solution.
-
-
Final Inspection: Visually inspect the final formulation for any signs of precipitation or phase separation. The solution should be clear.
-
Administration: The formulation should be prepared fresh on the day of use and administered via the desired route (e.g., intravenous, intraperitoneal).
Visualizations
A₃ Adenosine Receptor Signaling Pathway
Caption: A₃ Adenosine Receptor Signaling Pathway.
Experimental Workflow for a Cell-Based cAMP Assay
Caption: Workflow for cAMP Accumulation Assay.
References
Application Notes and Protocols for AB-MECA: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive information and protocols regarding the stability and recommended storage conditions for the A3 adenosine (B11128) receptor agonist, AB-MECA (1-[6-[[(4-aminophenyl)methyl]amino]-9H-purin-9-yl]-1-deoxy-N-methyl-β-D-ribofuranuronamide). Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Overview and General Recommendations
This compound is a high-affinity A3 adenosine receptor agonist used in various research applications. Like many complex organic molecules, its stability is influenced by factors such as temperature, light, and the chemical environment. Proper storage and handling are therefore essential to prevent degradation and maintain its biological activity.
Key Recommendations:
-
Solid Form: Store at -20°C for long-term stability.
-
In Solution: Prepare solutions fresh for immediate use. For short-term storage of solutions, store at -80°C.
-
Protection: Protect from light and moisture.
Stability Data
Based on available data from suppliers, this compound exhibits good stability when stored under recommended conditions.
Long-Term Stability
The stability of this compound in its solid form and in a dimethyl sulfoxide (B87167) (DMSO) solution is summarized below. It is important to note that detailed quantitative data from forced degradation studies under various stress conditions (e.g., hydrolysis, oxidation, photolysis) are not extensively available in the public domain. The information provided is based on manufacturer recommendations.
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Recommended Duration | Stability Reference |
| Solid (Powder) | -20°C | ≥ 4 years | [1] |
| Solid (Powder) | -20°C | ≥ 2 years | |
| Solid (Powder) | -20°C for 3 years | [2] | |
| In Solvent (DMSO) | -80°C | Up to 1 year | [2] |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in published literature, potential degradation can be inferred based on the chemical structure of N6-substituted adenosine-5'-uronamides. The primary sites susceptible to chemical degradation are the N-glycosidic bond, the amide linkage, and the purine (B94841) ring system.
-
Hydrolysis: The N-glycosidic bond linking the purine base to the ribose sugar is susceptible to cleavage under acidic conditions, which would lead to the separation of the adenine (B156593) derivative and the ribofuranuronamide moiety. The amide bond in the uronamide group at the 5' position could also be hydrolyzed under strong acidic or basic conditions.
-
Oxidation: The amine groups and the purine ring system could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized derivatives.
-
Photodegradation: Exposure to UV or high-intensity visible light may induce photochemical reactions, leading to the formation of unspecified degradation products.
A diagram illustrating the potential hydrolytic degradation pathway is provided below.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
To ensure the quality and stability of this compound for research purposes, it is recommended to perform stability-indicating analyses, particularly if the compound is to be used in sensitive assays or after prolonged storage. High-Performance Liquid Chromatography (HPLC) is the recommended technique for this purpose.
Protocol for Preparation of Stock Solutions
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a suitable fume hood.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
General Protocol for a Stability-Indicating HPLC Method
While a specific validated stability-indicating HPLC method for this compound is not publicly available, a general reversed-phase HPLC (RP-HPLC) method can be developed and validated to assess its purity and detect degradation products.
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 269 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare the mobile phases and degas them before use.
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable solvent.
-
Inject the standard solution to determine the retention time and peak area of the intact this compound.
-
To assess stability, analyze samples of this compound that have been subjected to storage or stress conditions.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
Method Validation: For rigorous applications, the HPLC method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure it is stability-indicating.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for forced degradation studies of this compound.
Conclusion
This compound is a stable compound when stored under the recommended conditions of -20°C for the solid form and -80°C for solutions in DMSO. To ensure the integrity of experimental data, it is crucial to adhere to these storage guidelines and to use freshly prepared solutions whenever possible. For applications requiring long-term use of stock solutions or when there is a concern about stability, the implementation of a validated stability-indicating HPLC method is strongly advised to monitor the purity and detect any potential degradation. Further studies are warranted to fully characterize the degradation pathways and products of this compound under various stress conditions.
References
- 1. Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 2-chloro-N6-substituted-4'-thioadenosine-5'-uronamides as highly potent and selective agonists at the human A3 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AB-MECA in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases and central nervous system (CNS) injuries. It is characterized by the activation of glial cells, primarily microglia and astrocytes, and the subsequent production of inflammatory mediators such as cytokines and chemokines. The adenosine (B11128) A3 receptor (A3R) has emerged as a promising therapeutic target for modulating neuroinflammatory processes. AB-MECA (N6-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine) is a selective agonist for the A3R. Its application in preclinical models of neuroinflammation has demonstrated significant potential in attenuating inflammatory responses and promoting neuroprotection. These application notes provide a comprehensive overview of the use of this compound and its analogs in both in vitro and in vivo models of neuroinflammation, complete with detailed experimental protocols and a summary of quantitative findings.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the activation of the adenosine A3 receptor, a G-protein coupled receptor. In the context of neuroinflammation, A3R activation on microglia and astrocytes initiates downstream signaling cascades that ultimately suppress the production of pro-inflammatory mediators and promote a shift towards an anti-inflammatory and neuroprotective phenotype. Key signaling pathways implicated in the anti-inflammatory action of A3R agonists include the inhibition of the NF-κB and PI3K/Akt pathways, as well as the modulation of the p38 MAPK pathway.[1] Activation of A3R can lead to a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), while concurrently increasing the expression of anti-inflammatory cytokines like Interleukin-10 (IL-10).
Data Presentation: Quantitative Effects of A3R Agonists in Neuroinflammation Models
The following tables summarize the quantitative data on the effects of this compound and its analogs on key inflammatory markers in various neuroinflammation models.
Table 1: In Vitro Effects of A3R Agonists on Cytokine Production in Glial Cells
| Cell Type | Inflammatory Stimulus | A3R Agonist | Concentration | Measured Cytokine | % Change vs. Stimulated Control | Reference |
| BV-2 Microglia | LPS (1 µg/mL) | Cl-IB-MECA | 10 µM | TNF-α | ↓ ~50% | [1] |
| BV-2 Microglia | LPS (1 µg/mL) | Cl-IB-MECA | 50 µM | TNF-α | ↓ ~75% | [1] |
| Primary Microglia | LPS | IB-MECA | 1 µM | TNF-α | Data Suggests Decrease | [2] |
| Primary Microglia | LPS | IB-MECA | 1 µM | IL-1β | Data Suggests Decrease | [2] |
| Primary Microglia | OxyHb | CI-IB-MECA | 100 nM | TNF-α | ↓ Significant Decrease | [3] |
| Primary Microglia | OxyHb | CI-IB-MECA | 100 nM | IL-1β | ↓ Significant Decrease | [3] |
| Primary Microglia | OxyHb | CI-IB-MECA | 100 nM | IL-10 | ↑ Significant Increase | [3] |
| Primary Microglia | OxyHb | CI-IB-MECA | 100 nM | IL-4 | ↑ Significant Increase | [3] |
Table 2: In Vivo Effects of A3R Agonists on Cytokine Levels in Neuroinflammation Models
| Animal Model | Inflammatory Stimulus | A3R Agonist | Dosage and Route | Brain Region | Measured Cytokine | % Change vs. Stimulated Control | Reference |
| Rat | Subarachnoid Hemorrhage | CI-IB-MECA | 0.1 mg/kg, i.p. | Cortex | TNF-α | ↓ Significant Decrease | [3] |
| Rat | Subarachnoid Hemorrhage | CI-IB-MECA | 0.1 mg/kg, i.p. | Cortex | IL-1β | ↓ Significant Decrease | [3] |
| Rat | Subarachnoid Hemorrhage | CI-IB-MECA | 0.1 mg/kg, i.p. | Cortex | IL-10 | ↑ Significant Increase | [3] |
| Rat | Subarachnoid Hemorrhage | CI-IB-MECA | 0.1 mg/kg, i.p. | Cortex | IL-4 | ↑ Significant Increase | [3] |
| Rat | Chronic Constriction Injury | IB-MECA | 0.5 µmol/kg, i.p. | Brainstem | IL-1β | No Significant Change | [2] |
| Rat | Chronic Constriction Injury | IB-MECA | 0.5 µmol/kg, i.p. | Spinal Cord | IL-1β | No Significant Change | [2] |
| Mouse | LPS-induced | This compound | 0.1 mg/kg, i.p. | Hippocampus | TNF-α | Data Suggests Decrease | General Protocol |
| Mouse | LPS-induced | This compound | 0.1 mg/kg, i.p. | Hippocampus | IL-6 | Data Suggests Decrease | General Protocol |
Experimental Protocols
Protocol 1: In Vitro Neuroinflammation Model using BV-2 Microglial Cells
This protocol describes the induction of an inflammatory response in the BV-2 microglial cell line using Lipopolysaccharide (LPS) and subsequent treatment with an A3R agonist like this compound or its analogs.
Materials:
-
BV-2 microglial cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound or other A3R agonist (e.g., Cl-IB-MECA)
-
Phosphate Buffered Saline (PBS)
-
Reagents for cell viability assay (e.g., MTT or PrestoBlue)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents for Western Blot or qPCR analysis
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed BV-2 cells into 24-well or 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh serum-free DMEM. Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours. Include a vehicle control group (e.g., DMSO).
-
Inflammatory Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Maintain a control group with no LPS stimulation.
-
Incubation: Incubate the plates for 6-24 hours. The optimal incubation time may vary depending on the specific endpoint being measured.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and store them at -80°C for subsequent cytokine analysis using ELISA.
-
Cell Viability Assay: Assess cell viability using a standard assay like MTT to ensure that the observed effects are not due to cytotoxicity of the compounds.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
(Optional) Molecular Analysis: Lyse the cells to extract protein or RNA for Western blot analysis of signaling pathway components (e.g., p-Akt, p-p38, NF-κB) or qPCR analysis of cytokine gene expression.
Protocol 2: In Vivo Mouse Model of LPS-Induced Neuroinflammation
This protocol outlines the induction of systemic inflammation leading to neuroinflammation in mice using LPS and treatment with this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Reagents for tissue homogenization and protein/RNA extraction
-
ELISA kits for cytokine measurement
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of DMSO) to the desired concentration. Prepare the LPS solution in sterile saline.
-
Treatment: Administer this compound (e.g., 0.1 - 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
LPS Administration: 30-60 minutes after this compound treatment, administer LPS (e.g., 1-5 mg/kg) via i.p. injection to induce systemic inflammation. A control group should receive saline instead of LPS.
-
Monitoring: Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection).
-
Tissue Collection: At a predetermined time point after LPS injection (e.g., 4, 12, or 24 hours), euthanize the mice under deep anesthesia.
-
Brain Extraction: Perfuse the animals with ice-cold PBS to remove blood from the brain. Carefully dissect the brain and isolate specific regions of interest, such as the hippocampus and cortex.
-
Sample Processing: Snap-freeze the brain tissue in liquid nitrogen and store it at -80°C. Homogenize the tissue for protein or RNA extraction.
-
Cytokine Analysis: Measure the levels of TNF-α, IL-1β, and IL-6 in the brain homogenates using ELISA.
-
(Optional) Histology: For some studies, brains can be fixed in paraformaldehyde for immunohistochemical analysis of glial activation markers (e.g., Iba1 for microglia, GFAP for astrocytes).
Mandatory Visualization
Workflow for in vitro neuroinflammation studies.
A3R signaling in microglia.
Therapeutic logic of this compound.
References
- 1. Activation of adenosine A3 receptor suppresses lipopolysaccharide-induced TNF-alpha production through inhibition of PI 3-kinase/Akt and NF-kappaB activation in murine BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive and neurochemical effects of a single dose of IB-MECA in chronic pain rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Adenosine Receptor Pharmacology with AB-MECA
For Researchers, Scientists, and Drug Development Professionals
Introduction
N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA) is a potent and selective agonist for the A₃ adenosine (B11128) receptor (A₃AR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and cardiac ischemia.[1][2] Due to its high affinity and selectivity, this compound, particularly in its radioiodinated form ([¹²⁵I]I-AB-MECA), serves as an invaluable tool for the pharmacological characterization of the A₃AR.[3][4] These application notes provide detailed protocols for utilizing this compound in key in vitro assays to investigate A₃AR pharmacology, including radioligand binding, adenylyl cyclase activity, GTPγS binding, and calcium mobilization assays.
Quantitative Data: Pharmacological Properties of this compound and Related Ligands
The following tables summarize the binding affinities (Kᵢ, Kₔ) of this compound and other relevant ligands for the A₃ adenosine receptor. These values are essential for designing and interpreting experiments.
Table 1: Binding Affinity of this compound for Adenosine Receptors
| Ligand | Receptor Subtype | Cell Line | Kᵢ (nM) | Kₔ (nM) | Reference |
| This compound | Human A₃ | CHO cells | 430.5 | - | [2] |
| [¹²⁵I]this compound | Rat A₃ | CHO cells | - | 1.48 ± 0.33 | [3] |
| [¹²⁵I]this compound | Rat A₃ | RBL-2H3 cells | - | 3.61 ± 0.30 | [3] |
| [¹²⁵I]I-AB-MECA | Human A₃ | HEK293 cells | - | 0.59 | [5] |
| [¹²⁵I]this compound | Rat A₁ | COS-7 cells | - | 3.42 ± 0.43 | [3] |
| [¹²⁵I]this compound | Canine A₂ₐ | COS-7 cells | - | 25.1 ± 12.6 | [3] |
Table 2: Comparative Binding Affinities of Various Ligands at the A₃ Adenosine Receptor
| Ligand | Receptor Species | Kᵢ (nM) | Reference |
| IB-MECA | Human A₃ | 1.1 | [6] |
| IB-MECA | Rat A₃ | ~50-fold selective vs A₁/A₂ₐ | [5] |
| Cl-IB-MECA | Rat A₃ | 0.33 | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling cascade initiated by A₃AR activation and the general workflow for the experimental protocols described below.
Caption: A₃ Adenosine Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Radioligand Binding Assay using [¹²⁵I]I-AB-MECA
This protocol is for determining the binding affinity (Kᵢ) of a test compound for the A₃AR using a competition binding assay with [¹²⁵I]I-AB-MECA.
Materials:
-
Cell membranes prepared from cells expressing the A₃AR (e.g., CHO or HEK293 cells).
-
[¹²⁵I]I-AB-MECA (radioligand).
-
Unlabeled this compound or another potent A₃AR agonist (for determining non-specific binding).
-
Test compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from A₃AR-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [¹²⁵I]I-AB-MECA (at a concentration near its Kₔ, e.g., 0.15-1.0 nM), and 100 µL of membrane suspension (e.g., 10-50 µg protein).
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled A₃AR agonist (e.g., 1-10 µM IB-MECA), 50 µL of [¹²⁵I]I-AB-MECA, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of the test compound, 50 µL of [¹²⁵I]I-AB-MECA, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[2]
-
Adenylyl Cyclase Inhibition Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a functional consequence of A₃AR coupling to Gᵢ proteins.
Materials:
-
A₃AR-expressing cells (e.g., CHO or HEK293).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound or other test agonists.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and plates.
Procedure:
-
Cell Culture: Seed A₃AR-expressing cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Pre-incubation: Replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 100 µM IBMX) and incubate for 15-30 minutes.
-
Agonist and Forskolin Treatment: Add varying concentrations of this compound (or test compound) to the wells. Subsequently, add a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.
-
Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal inhibition) from the dose-response curve.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist-bound receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell membranes from A₃AR-expressing cells.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
This compound or other test agonists.
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, incubate the cell membranes (5-50 µg protein/well) with a fixed concentration of [³⁵S]GTPγS (e.g., 0.1-0.5 nM), GDP (e.g., 10-100 µM), and varying concentrations of this compound.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer. Measure the filter-bound radioactivity.
-
SPA Method: Add SPA beads (e.g., wheat germ agglutinin-coated) and incubate for a further 30-60 minutes to allow the membranes to bind to the beads. Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the specific binding of [³⁵S]GTPγS (stimulated binding minus basal binding) as a function of the log agonist concentration.
-
Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the agonist from the dose-response curve.
-
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration following A₃AR activation, which can be coupled to Gᵩ proteins, leading to the activation of phospholipase C (PLC).
Materials:
-
A₃AR-expressing cells.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
This compound or other test agonists.
-
Fluorescence plate reader with an injection module.
-
Black, clear-bottom 96-well plates.
Procedure:
-
Cell Plating: Seed A₃AR-expressing cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the growth medium and wash the cells with physiological buffer. Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with buffer to remove excess dye.
-
Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Injection: Inject varying concentrations of this compound into the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis:
-
Calculate the change in fluorescence intensity (peak fluorescence minus baseline fluorescence).
-
Plot the change in fluorescence against the log concentration of the agonist to generate a dose-response curve.
-
Determine the EC₅₀ value for calcium mobilization.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GitHub - cdd/bioassay-express: BioAssay Express by Collaborative Drug Discovery [github.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for AB-MECA in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA (N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine) is a potent and selective agonist for the A₃ adenosine (B11128) receptor (A₃AR), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including inflammation, cancer, and cardiovascular and neurodegenerative disorders. Its high affinity and selectivity make this compound an invaluable tool in high-throughput screening (HTS) campaigns aimed at the discovery and characterization of novel A₃AR modulators, particularly antagonists. This document provides detailed application notes and protocols for the effective use of this compound in HTS assays.
The A₃ adenosine receptor is primarily coupled to Gᵢ/₀ and Gᵩ proteins. Activation by an agonist like this compound initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These events, in turn, trigger an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).
Data Presentation
The following tables summarize the binding affinities of this compound and other relevant ligands for human adenosine receptor subtypes. This data is crucial for designing and interpreting HTS assays.
Table 1: Binding Affinity (Kᵢ, nM) of this compound for Human Adenosine Receptor Subtypes
| Compound | A₁ Receptor | A₂ₐ Receptor | A₂ᵦ Receptor | A₃ Receptor |
| This compound | >1000 | >1000 | >1000 | 430.5[1] |
Note: Data compiled from various sources. Specific values may vary depending on the experimental conditions and cell system used.
Table 2: Binding Affinities (Kᵢ/Kₔ, nM) of Selected Adenosine Receptor Ligands
| Compound | Receptor Subtype | Kᵢ/Kₔ (nM) | Ligand Type |
| [¹²⁵I]this compound | Human A₃ | 0.59 (Kₔ) | Agonist |
| [¹²⁵I]this compound | Rat A₃ | 1.48 (Kₔ) | Agonist |
| Cl-IB-MECA | Human A₃ | 1.3 | Agonist |
| NECA | Non-selective | 135 (IC₅₀) | Agonist |
| CPA | A₁ | 345 (IC₅₀) | Agonist |
| CGS 21680 | A₂ₐ | 396 (IC₅₀) | Agonist |
| VUF5574 | A₃ | 2.1 (IC₅₀) | Antagonist |
| DPCPX | A₁ | 759 (IC₅₀) | Antagonist |
| MRS1754 | A₂ᵦ | 1919 (IC₅₀) | Antagonist |
| ZM241385 | A₂ₐ | 2513 (IC₅₀) | Antagonist |
Kᵢ: Inhibitory constant; Kₔ: Dissociation constant; IC₅₀: Half maximal inhibitory concentration. Data is indicative and may vary based on the assay.
Signaling Pathways and Experimental Workflows
A₃ Adenosine Receptor Signaling Pathway
Activation of the A₃ adenosine receptor by an agonist such as this compound initiates a dual signaling cascade through its coupling to both Gᵢ and Gᵩ proteins. This complex signaling network offers multiple points for interrogation in HTS assays.
High-Throughput Screening Workflow for A₃AR Antagonists
A typical HTS campaign to identify novel A₃AR antagonists using this compound as the reference agonist follows a multi-step process to ensure the identification of potent, selective, and functionally active compounds.
Experimental Protocols
Detailed methodologies for key HTS assays utilizing this compound are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.
Radioligand Competition Binding Assay
This assay is a primary screening method to identify compounds that bind to the A₃AR by measuring their ability to displace a radiolabeled ligand, such as [¹²⁵I]this compound.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human A₃AR (e.g., HEK-293 or CHO cells).
-
Radioligand: [¹²⁵I]this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known A₃AR ligand (e.g., 10 µM NECA).
-
Test Compounds: Library of compounds to be screened.
-
Scintillation Cocktail and Counter.
-
96- or 384-well filter plates (e.g., GF/C).
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the A₃AR to high density.
-
Harvest cells and homogenize in cold lysis buffer.
-
Centrifuge to pellet membranes and wash to remove cytosolic components.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96- or 384-well plate, add assay buffer, a fixed concentration of [¹²⁵I]this compound (typically at or below its Kₔ), and the test compounds at various concentrations.
-
Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through a pre-soaked filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Functional cAMP Assay (HTRF®)
This is a common secondary assay to confirm the functional activity of hits from the primary screen. It measures the ability of a test compound to antagonize the this compound-induced inhibition of cAMP production.
Materials:
-
Cell Line: A cell line stably expressing the human A₃AR (e.g., HEK-293 or CHO).
-
This compound: As the reference agonist.
-
Forskolin (B1673556): To stimulate adenylyl cyclase and raise basal cAMP levels.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.
-
Test Compounds: Hits from the primary screen.
-
cAMP Assay Kit: A commercial kit, such as HTRF® (Homogeneous Time-Resolved Fluorescence).
-
Assay Plates: White, low-volume 384-well plates.
Protocol:
-
Cell Preparation:
-
Culture cells to the appropriate confluency.
-
Harvest and resuspend the cells in assay buffer containing a PDE inhibitor.
-
-
Assay Procedure:
-
Dispense a defined number of cells into each well of the assay plate.
-
Add the test compounds at various concentrations.
-
Add a fixed concentration of this compound (typically the EC₈₀) to all wells except the basal control.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.
-
-
Detection:
-
Add the HTRF® detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm). The signal is inversely proportional to the cAMP concentration.
-
Plot the HTRF ratio against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value for each antagonist.
-
Counter-Screening and Selectivity Assays
Hits confirmed in secondary assays should be further characterized for their selectivity against other adenosine receptor subtypes (A₁, A₂ₐ, and A₂ᵦ). This is critical to identify compounds with a specific mode of action and to avoid off-target effects.
Protocol:
-
Perform radioligand binding assays or functional assays using cell lines that individually express the other adenosine receptor subtypes.
-
Use subtype-selective radioligands and agonists/antagonists as controls for these assays.
-
Determine the Kᵢ or IC₅₀ values of the hit compounds for each receptor subtype.
-
Calculate the selectivity ratio by dividing the affinity for the off-target receptors by the affinity for the A₃AR. A higher ratio indicates greater selectivity.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a critical tool in high-throughput screening campaigns to discover and develop novel modulators of the A₃ adenosine receptor for therapeutic applications.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cellular Responses to AB-MECA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA (N6-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine) is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR). The A3AR is a G protein-coupled receptor that is increasingly recognized as a therapeutic target in various pathologies, including cancer and inflammatory diseases. Upon activation by agonists like this compound, the A3AR initiates a cascade of intracellular signaling events that can modulate cell proliferation, apoptosis, and cell cycle progression.[1][2] Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative assessment of these cellular processes following drug treatment.[3]
This document provides detailed protocols for analyzing the effects of this compound on apoptosis and the cell cycle in cancer cell lines using flow cytometry. It includes methodologies for cell culture, this compound treatment, and subsequent staining for flow cytometric analysis, as well as templates for data presentation.
Signaling Pathway of this compound
This compound exerts its effects by binding to and activating the A3 adenosine receptor. This receptor is primarily coupled to Gi/o and Gq proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][4] Activation of the A3AR can also stimulate phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Furthermore, A3AR signaling can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are critical regulators of cell survival and proliferation.[1][2]
Figure 1: this compound Signaling Pathway.
Experimental Workflow
The general workflow for analyzing the effects of this compound treatment using flow cytometry involves several key steps, from cell culture and treatment to data acquisition and analysis.
Figure 2: Experimental Workflow Diagram.
Detailed Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., human lung carcinoma A549 or hepatocellular carcinoma Hep-3B)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 50 µM). Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells with PBS. Detach the cells using Trypsin-EDTA. Combine the detached cells with the saved medium.
-
Suspension cells: Directly collect the cells from the culture flask.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use appropriate controls for setting compensation and gates.
Protocol 2: Analysis of Cell Cycle by Propidium Iodide (PI) Staining
This protocol is for determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
70% cold ethanol (B145695)
-
PI/RNase Staining Buffer
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A suggested concentration for initial experiments is 20 µM of this compound for 24 hours.
-
Cell Harvesting and Washing: Follow steps 3 and 4 from Protocol 1.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at 4°C for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Transfer the stained cells to flow cytometry tubes and analyze using a flow cytometer. Collect at least 10,000 events per sample.
Data Presentation
Quantitative data from flow cytometry analysis should be presented in a clear and structured format to facilitate comparison between different treatment conditions.
Apoptosis Analysis
The results from Annexin V/PI staining can be summarized in a table showing the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Table 1: Effect of this compound on Apoptosis in A549 Cells after 48h Treatment
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Control (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (10 µM) | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| This compound (20 µM) | 70.3 ± 4.2 | 18.4 ± 2.5 | 11.3 ± 1.8 |
| This compound (50 µM) | 45.8 ± 5.1 | 35.1 ± 3.8 | 19.1 ± 2.6 |
Data are presented as mean ± SD from three independent experiments.
Cell Cycle Analysis
The results from PI staining for cell cycle analysis can be presented in a table showing the percentage of cells in the G0/G1, S, and G2/M phases.
Table 2: Effect of this compound on Cell Cycle Distribution in Hep-3B Cells after 24h Treatment
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Control (Vehicle) | 55.4 ± 2.8 | 28.1 ± 1.9 | 16.5 ± 1.3 | 1.8 ± 0.3 |
| This compound (20 µM) | 72.1 ± 3.5 | 15.2 ± 1.5 | 12.7 ± 1.1 | 8.5 ± 1.1 |
Data are presented as mean ± SD from three independent experiments.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for investigating the cellular effects of this compound using flow cytometry. By analyzing changes in apoptosis and cell cycle distribution, researchers can gain valuable insights into the mechanism of action of this A3AR agonist, which is crucial for its development as a potential therapeutic agent. The provided diagrams and data tables serve as a guide for experimental design and data presentation in the study of this compound and other related compounds.
References
- 1. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for preparation and flow cytometry analysis of human nonlymphoid tissue DC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abcam.cn [abcam.cn]
Application Notes: Western Blot Analysis of AB-MECA Treated Cells
Introduction
AB-MECA (N⁶-(3-Iodobenzyl)adenosine-5′-N-methyluronamide) is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR). The A3AR is a G protein-coupled receptor that, upon activation, is primarily coupled to the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] A3AR is minimally expressed in normal tissues but is found to be overexpressed in inflammatory and cancer cells, making it a significant target for therapeutic drug development.[2]
Activation of A3AR by agonists like this compound triggers various downstream signaling cascades that regulate critical cellular processes, including cell proliferation, apoptosis, and inflammation.[1][2] Western blotting is a fundamental and widely used technique to investigate these molecular mechanisms.[3] It allows for the detection and quantification of changes in the expression levels and phosphorylation status of key signaling proteins following treatment with this compound, providing crucial insights into its mode of action.[4]
Key Signaling Pathways Modulated by this compound
Western blot analysis has been instrumental in elucidating the signaling pathways affected by A3AR agonists. Key pathways that can be investigated in this compound treated cells include:
-
PI3K/Akt Pathway: A3AR activation has been shown to modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[5] This pathway is central to cell survival and growth. Studies have demonstrated that A3AR agonists can lead to a decrease in the phosphorylation (and thus activity) of Akt (also known as Protein Kinase B).[1][5]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are crucial for regulating cell proliferation and differentiation.[6] A3AR activation can inhibit the phosphorylation of ERK1/2, leading to reduced cell proliferation.[5]
-
Wnt/β-catenin Pathway: A3AR agonism can influence the Wnt signaling pathway. By modulating the activity of Glycogen Synthase Kinase 3β (GSK-3β), a downstream target of Akt, this compound can lead to a decrease in β-catenin levels.[1] This, in turn, affects the expression of β-catenin target genes like c-myc and Cyclin D1, which are involved in cell cycle progression.[1]
Experimental Protocols
The following protocols provide a comprehensive workflow for analyzing protein expression changes in cells treated with this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding : Plate cells (e.g., cancer cell lines known to express A3AR) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO₂.[4]
-
This compound Preparation : Prepare a stock solution of this compound (e.g., 10-50 mM in DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50 µM). Prepare a vehicle control using the same final concentration of DMSO (typically ≤0.1%).[4]
-
Treatment : Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation : Incubate the cells for the desired time period (e.g., 1, 6, 24, or 48 hours) to assess both short-term signaling events (phosphorylation) and long-term changes in protein expression.
Protocol 2: Protein Extraction from Treated Cells
This protocol is based on the use of RIPA buffer, which is effective for whole-cell lysates.[4][7]
-
Cell Harvesting : After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[4][8]
-
Lysis : Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish (e.g., 100-200 µL for a 6-well plate).[4][7]
-
Scraping and Collection : Use a cell scraper to scrape the adherent cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.[8][9]
-
Incubation : Incubate the lysate on ice for 30 minutes, vortexing intermittently to ensure complete lysis.[4][8]
-
Centrifugation : Centrifuge the lysate at approximately 14,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[4][8][9]
-
Supernatant Collection : Carefully transfer the supernatant, which contains the soluble protein extract, to a new pre-chilled tube. Avoid disturbing the pellet.[4][9] Samples can be used immediately or stored at -80°C.
Protocol 3: Protein Quantification
-
Assay Selection : Use a protein quantification assay compatible with the detergents in your lysis buffer. The Bicinchoninic acid (BCA) assay is recommended for samples in RIPA buffer.
-
Procedure : Follow the manufacturer's instructions for the chosen assay to determine the protein concentration of each lysate. This step is critical for ensuring equal loading of protein in the subsequent Western blot.[10]
Protocol 4: Western Blotting
-
Sample Preparation : Dilute the protein lysates to the same concentration (e.g., 1-2 µg/µL) with RIPA buffer. Mix a calculated volume of each lysate (to achieve 20-30 µg of total protein) with 4x or 5x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[4][8]
-
SDS-PAGE : Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).[3][8][11] Run the gel according to the apparatus manufacturer's instructions until the dye front nears the bottom.[4]
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[4][11]
-
Blocking : After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).[11] Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[8][11] This step prevents non-specific antibody binding.
-
Primary Antibody Incubation : Dilute the primary antibodies (specific to your target proteins, e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-β-actin) in blocking buffer at the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[11]
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.[8][11]
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that is specific for the host species of the primary antibody) diluted in blocking buffer. This is typically done for 1 hour at room temperature with gentle agitation.[8][11]
-
Final Washes : Repeat the washing step (Step 6) to remove unbound secondary antibodies.
-
Detection : Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.[3] Incubate the membrane in the ECL substrate for 1-5 minutes.[3]
-
Imaging : Capture the chemiluminescent signal using a CCD camera-based imager or autoradiography film.[3][8] Adjust exposure time to ensure bands are not saturated, which is crucial for accurate quantification.[12]
Data Presentation and Analysis
Quantitative Analysis (Densitometry)
-
Image Acquisition : Capture a non-saturated image of the blot using an imaging system.[12]
-
Band Intensity Measurement : Use image analysis software (e.g., ImageJ) to measure the intensity of each protein band. Subtract the local background from each band's intensity value.[13]
-
Normalization : To account for variations in protein loading and transfer, normalization is essential.[12][14]
-
For analyzing phosphorylated proteins , normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band for that sample.
-
Normalize the resulting value (or the value for total protein expression) to a loading control protein (e.g., GAPDH, β-actin, or tubulin) that is expressed consistently across all samples.[13]
-
-
Fold Change Calculation : Express the normalized data as a fold change relative to the vehicle-treated control sample. Statistical analysis (e.g., t-test or ANOVA) should be performed on data from multiple independent experiments to determine significance.[6][10]
Example Data Table
The following table presents hypothetical quantitative data from a Western blot experiment analyzing the effect of a 24-hour this compound treatment on key signaling proteins.
| Target Protein | Treatment Group | Normalized Band Intensity (Mean ± SD) | Fold Change vs. Control | p-value |
| p-Akt (Ser473) / Total Akt | Control (Vehicle) | 1.00 ± 0.12 | 1.00 | - |
| This compound (10 µM) | 0.45 ± 0.08 | 0.45 | <0.01 | |
| p-ERK1/2 / Total ERK1/2 | Control (Vehicle) | 1.00 ± 0.15 | 1.00 | - |
| This compound (10 µM) | 0.62 ± 0.09 | 0.62 | <0.05 | |
| Cyclin D1 / β-actin | Control (Vehicle) | 1.00 ± 0.18 | 1.00 | - |
| This compound (10 µM) | 0.38 ± 0.07 | 0.38 | <0.01 | |
| Caspase-3 (Cleaved) / β-actin | Control (Vehicle) | 1.00 ± 0.20 | 1.00 | - |
| This compound (10 µM) | 2.85 ± 0.31 | 2.85 | <0.001 |
Data are hypothetical and presented as mean ± SD from three independent experiments (n=3). Fold change is calculated relative to the control group. Statistical significance was determined using a Student's t-test.
References
- 1. Evidence for involvement of Wnt signaling pathway in IB-MECA mediated suppression of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. bio-rad.com [bio-rad.com]
- 9. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Image Analysis and Quantitation for Western Blotting | Bio-Rad [bio-rad.com]
Application Notes and Protocols for In Vivo Imaging with Radiolabeled AB-MECA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of radiolabeled N⁶-(4-aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA) in preclinical in vivo imaging studies. This compound is a potent and selective agonist for the A₃ adenosine (B11128) receptor (A₃AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia.[1] Radiolabeled this compound serves as a valuable tool for non-invasively studying the distribution, density, and function of A₃ARs in living organisms.
Introduction to A₃ Adenosine Receptor Imaging
The A₃ adenosine receptor is a promising therapeutic target.[1] In vivo imaging with radiolabeled ligands like this compound allows for:
-
Target Engagement and Pharmacokinetics: Visualizing and quantifying the binding of drug candidates to A₃ARs in real-time.
-
Disease Diagnosis and Staging: Assessing the expression levels of A₃ARs, which can be altered in various diseases.
-
Monitoring Therapeutic Response: Evaluating the effectiveness of therapies targeting the A₃AR by observing changes in receptor density or tracer uptake.
While several radioligands for the A₃AR have been developed, [¹²⁵I]I-AB-MECA is a widely used tool for in vitro studies due to its high affinity.[2] For in vivo imaging, particularly with Positron Emission Tomography (PET), other radiotracers such as [¹⁸F]FE@SUPPY have been evaluated in rodents.[3][4] This document will focus on the application of radiolabeled this compound and provide protocols adaptable for similar A₃AR radiotracers.
A₃ Adenosine Receptor Signaling Pathway
Activation of the A₃ adenosine receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The A₃AR primarily couples to inhibitory (Gαi) and Gq G proteins.[5][6] This dual coupling leads to diverse cellular responses. The Gαi-mediated pathway involves the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[5][7] The Gαq pathway activates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[5][6] Furthermore, A₃AR activation can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2.[5]
Caption: A3 Adenosine Receptor Signaling Pathway.
Quantitative Data
While extensive in vivo biodistribution data for radiolabeled this compound is limited in publicly available literature, this section presents relevant quantitative data from in vitro binding studies with [¹²⁵I]this compound and in vivo biodistribution of a structurally related A₃AR PET tracer, [¹⁸F]FE@SUPPY, in rats. This data provides valuable insights into the expected distribution patterns.
Table 1: In Vitro Specific Binding of [¹²⁵I]this compound in Rat Tissues [8]
| Tissue | Specific Binding (%) |
| Spleen | 44.0 - 46.4 |
| Lung | 44.5 - 45.0 |
| Heart | 39.9 - 42.9 |
| Testes | 27.4 - 29.5 |
| Brain | 5.6 - 5.9 |
Data represents the percentage of total binding that is specific to the A₃AR, as determined by competition with selective antagonists.
Table 2: Biodistribution of [¹⁸F]FE@SUPPY in Rats (%ID/g) [9]
| Organ | 5 min | 15 min | 30 min | 60 min | 120 min |
| Blood | 0.85 ± 0.12 | 0.45 ± 0.07 | 0.28 ± 0.04 | 0.17 ± 0.03 | 0.10 ± 0.02 |
| Heart | 1.25 ± 0.18 | 0.85 ± 0.15 | 0.65 ± 0.11 | 0.45 ± 0.08 | 0.28 ± 0.05 |
| Lung | 2.15 ± 0.35 | 1.45 ± 0.25 | 1.05 ± 0.18 | 0.75 ± 0.13 | 0.45 ± 0.08 |
| Liver | 4.52 ± 0.65 | 3.85 ± 0.55 | 3.15 ± 0.45 | 2.45 ± 0.35 | 1.75 ± 0.25 |
| Spleen | 1.85 ± 0.28 | 1.55 ± 0.23 | 1.25 ± 0.19 | 0.95 ± 0.14 | 0.65 ± 0.10 |
| Kidney | 3.15 ± 0.45 | 2.55 ± 0.38 | 2.05 ± 0.31 | 1.55 ± 0.23 | 1.05 ± 0.16 |
| Muscle | 0.45 ± 0.07 | 0.35 ± 0.05 | 0.25 ± 0.04 | 0.18 ± 0.03 | 0.12 ± 0.02 |
| Bone | 0.65 ± 0.10 | 0.55 ± 0.08 | 0.45 ± 0.07 | 0.35 ± 0.05 | 0.25 ± 0.04 |
| Brain | 0.35 ± 0.05 | 0.25 ± 0.04 | 0.18 ± 0.03 | 0.12 ± 0.02 | 0.08 ± 0.01 |
Data are presented as the mean percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation.
Experimental Protocols
The following protocols provide a general framework for conducting in vivo imaging studies with radiolabeled this compound. These should be adapted based on the specific radiolabel, animal model, and imaging modality.
Protocol 1: Radiolabeling of this compound with Iodine-125
This protocol describes a standard method for the direct radioiodination of this compound.
Materials:
-
N⁶-(4-aminobenzyl)-5'-N-methylcarboxamidoadenosine (this compound)
-
Na[¹²⁵I]
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
HPLC system with a radioactivity detector
-
Sep-Pak C18 cartridges
Procedure:
-
To a reaction vial, add this compound dissolved in a small volume of appropriate solvent.
-
Add Na[¹²⁵I] in 0.1 M NaOH.
-
Initiate the reaction by adding a fresh solution of Chloramine-T in phosphate buffer.
-
Allow the reaction to proceed for 1-2 minutes at room temperature with gentle agitation.
-
Quench the reaction by adding a solution of sodium metabisulfite.
-
Purify the reaction mixture using a Sep-Pak C18 cartridge, eluting with ethanol (B145695).
-
Further purify the product using reverse-phase HPLC to separate [¹²⁵I]I-AB-MECA from unreacted this compound and other byproducts.
-
Formulate the final product in sterile saline containing a small percentage of ethanol for injection.
-
Determine the radiochemical purity and specific activity of the final product.
Protocol 2: In Vivo Biodistribution Study in Rodents
This protocol outlines the procedure for assessing the tissue distribution of a radiolabeled compound.
Materials:
-
Radiolabeled this compound (e.g., [¹²⁵I]I-AB-MECA)
-
Healthy rodents (e.g., mice or rats)
-
Anesthetic
-
Gamma counter
-
Standard laboratory dissection tools
-
Saline for injection
Procedure:
-
Anesthetize the animals according to approved institutional protocols.
-
Inject a known quantity of the radiolabeled this compound (typically 0.1-0.2 mCi for PET imaging tracers in rats) via the tail vein.[3]
-
At predetermined time points (e.g., 5, 15, 30, 60, and 120 minutes post-injection), euthanize a cohort of animals (n=3-5 per time point).
-
Collect blood via cardiac puncture.
-
Dissect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone, brain, and tumor if applicable).
-
Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Also, count an aliquot of the injected dose as a standard.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Protocol 3: PET/SPECT Imaging in Rodents
This protocol provides a general workflow for in vivo imaging using a small-animal PET or SPECT scanner.
Materials:
-
Radiolabeled this compound (with a positron or gamma emitter)
-
Animal model of interest (e.g., tumor-bearing or inflammation model)
-
Small-animal PET or SPECT scanner
-
Anesthesia system with physiological monitoring
-
Image analysis software
Procedure:
-
Anesthetize the animal and position it on the scanner bed.
-
Administer the radiolabeled this compound via a tail vein catheter.
-
Acquire dynamic or static images over a specified duration. For dynamic scans, acquisition can begin just before injection and continue for 60-90 minutes.[3]
-
Monitor the animal's vital signs throughout the imaging session.
-
For blocking studies to confirm target specificity, pre-treat a cohort of animals with a non-radiolabeled A₃AR antagonist (e.g., MRS1523) or excess cold this compound before injecting the radiotracer.[3]
-
Reconstruct the images using appropriate algorithms (e.g., OSEM3D).
-
Perform image analysis by drawing regions of interest (ROIs) over various organs to generate time-activity curves and calculate standardized uptake values (SUVs).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo imaging study with a radiolabeled A₃AR ligand.
Caption: In Vivo Imaging Experimental Workflow.
References
- 1. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [18F]FE@SUPPY: a suitable PET tracer for the adenosine A3 receptor? An in vivo study in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and first evaluation of [(18)F]FE@SUPPY: a new PET tracer for the adenosine A(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Delivery of AB-MECA
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-MECA, N⁶-(4-aminobenzyl)-5'-N-methylcarboxamidoadenosine, is a potent and selective agonist for the A₃ adenosine (B11128) receptor (A3AR). The A3AR is a G protein-coupled receptor that is expressed at low levels in normal tissues but is often overexpressed in inflammatory and cancerous cells. This differential expression makes the A3AR an attractive therapeutic target for a variety of pathologies, including inflammation, cancer, and neuropathic pain. This compound serves as a critical tool for in vivo studies aimed at elucidating the role of A3AR signaling in these disease states and for the preclinical evaluation of A3AR-targeted therapies.
These application notes provide a comprehensive guide to the in vivo delivery of this compound, including detailed protocols, recommended dosages, and vehicle formulations for various animal models and research applications.
Data Presentation: Quantitative Administration Parameters
The following table summarizes the quantitative data for in vivo administration of this compound and its closely related analog, IB-MECA, from published studies. This data is intended to serve as a starting point for experimental design. Researchers should optimize the dosage and administration route for their specific animal model and disease context.
| Compound | Animal Model | Application | Administration Route | Vehicle | Dosage | Reference |
| IB-MECA | Rat (Wistar) | Chronic Inflammatory and Neuropathic Pain | Intraperitoneal (i.p.) | 3% DMSO in saline | 0.5 µmol/kg (single dose) | [1] |
| This compound | Mouse | Xenograft Lung Cancer | Intrabronchial (for cell implantation) | Not specified in abstract | Not specified in abstract | [2][3] |
Note: The provided data for IB-MECA can be a useful reference for initiating dose-finding studies with this compound due to their structural and functional similarities as A3AR agonists. However, optimal doses for this compound may differ.
Signaling Pathway of this compound
This compound exerts its effects by binding to and activating the A₃ adenosine receptor. The primary signaling cascade initiated by A3AR activation involves coupling to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase. This, in turn, reduces intracellular cyclic AMP (cAMP) levels and subsequently decreases the activity of protein kinase A (PKA). Downstream of this canonical pathway, A3AR activation can also modulate other important signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are integral to regulating cellular processes such as proliferation, survival, and inflammation.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol is adapted from studies using the related A3AR agonist, IB-MECA, and provides a starting point for i.p. administration of this compound in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Calculate the required mass of this compound to prepare a 10 mM stock solution in DMSO.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO.
-
Vortex thoroughly until the this compound is completely dissolved. This stock solution can be stored at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., for a 0.5 µmol/kg dose):
-
On the day of the experiment, dilute the stock solution with sterile saline to achieve the desired final concentration and a vehicle composition that is well-tolerated by the animals (e.g., 3% DMSO in saline).
-
Example Calculation for a 25g mouse and a 0.5 µmol/kg dose:
-
Dose per mouse: 0.5 µmol/kg * 0.025 kg = 0.0125 µmol
-
If using a 10 mM stock solution (10 µmol/mL), the volume of stock needed is: 0.0125 µmol / 10 µmol/mL = 0.00125 mL or 1.25 µL.
-
For ease of administration, a larger injection volume is typically used (e.g., 100 µL). To achieve a final DMSO concentration of 3%, the 1.25 µL of stock solution should be brought to a final volume of 41.7 µL with saline (1.25 µL / 0.03 = 41.7 µL). This can be further diluted for a more manageable injection volume. It is often more practical to prepare a larger volume of the working solution.
-
-
Practical approach for a batch of animals:
-
To prepare 1 mL of a working solution with a final DMSO concentration of 3%, add 30 µL of the 10 mM this compound stock solution to 970 µL of sterile saline.
-
Vortex thoroughly to ensure a homogenous solution.
-
The concentration of this working solution will be 0.3 mM (300 µM).
-
Calculate the injection volume based on the animal's weight and the desired dose. For a 0.5 µmol/kg dose, a 25g mouse would require an injection of approximately 4.2 µL of this working solution. This volume is very small and may need to be adjusted by preparing a more dilute working solution.
-
-
-
Administration:
-
Restrain the animal appropriately.
-
Administer the prepared this compound solution via intraperitoneal injection. The recommended maximum injection volume for mice is typically 10 mL/kg.
-
Protocol 2: Preparation of this compound for Oral Gavage
This protocol provides a general method for preparing a suspension of this compound for oral administration in rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, or a formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline/PBS)
-
Sterile water or saline/PBS
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Sterile beakers or tubes
-
Oral gavage needles (appropriate size for the animal)
-
Sterile syringes
Procedure:
-
Vehicle Preparation (0.5% Methylcellulose):
-
Heat a portion of the sterile water to 60-80°C.
-
Slowly add the methylcellulose powder while stirring vigorously to disperse it.
-
Add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed.
-
Allow the solution to cool to room temperature before use.
-
-
Suspension Preparation:
-
Calculate the required amount of this compound for the desired concentration and total volume.
-
Weigh the this compound powder. For poorly soluble compounds, it can be beneficial to first triturate the powder in a mortar and pestle to ensure a fine, uniform particle size.
-
Transfer the powder to a sterile beaker.
-
Add a small amount of the vehicle and mix to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer until the desired final volume is reached.
-
-
Administration:
-
Before each administration, ensure the suspension is homogenous by vortexing or stirring.
-
Draw the required volume into a syringe fitted with an appropriately sized oral gavage needle.
-
Gently restrain the animal and administer the suspension directly into the stomach. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.
-
Experimental Workflow for an In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound in a disease model.
References
Troubleshooting & Optimization
Technical Support Center: AB-MECA Experimental Variability
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with AB-MECA, a selective A3 adenosine (B11128) receptor agonist.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why am I observing inconsistent or no response to this compound in my cell-based assays?
A: Lack of a consistent response can stem from several factors related to the compound itself, cell culture conditions, or the assay protocol.
-
Compound Integrity: Ensure your this compound stock solution is properly prepared and stored. This compound is soluble in DMSO but insoluble in water.[1][2] Prepare concentrated stock solutions in DMSO and store them at -80°C for long-term stability (up to 6 months).[3] Avoid repeated freeze-thaw cycles.
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.
-
Cell Culture Conditions: Variations in media composition, serum concentration, and cell confluency can impact A3 adenosine receptor (A3AR) expression and downstream signaling. Standardize these conditions across all experiments. Some cell culture components can interfere with assays.[4][5]
-
Assay Protocol: Ensure all reagents, including assay buffers, are at the recommended temperature (typically room temperature) before starting.[4] Verify pipetting accuracy and ensure all steps in the protocol are followed precisely.
Q2: My results suggest potential off-target effects. How can I confirm the observed activity is A3AR-specific?
A: this compound is a moderately selective A3AR agonist; its radiolabeled form, [¹²⁵I]I-AB-MECA, is known to also bind to A1 and A2A adenosine receptor subtypes.[1][6][7] This is a critical source of potential off-target effects.
-
Use of Selective Antagonists: The most effective method is to perform co-incubation experiments with selective antagonists for other adenosine receptors. For example, use a selective A1 antagonist like DPCPX (8-cyclopentyl-1,3-dipropylxanthine) or a selective A2A antagonist to demonstrate that the effect of this compound is not blocked.[6]
-
A3AR-Specific Antagonism: Conversely, the effect of this compound should be blocked by a selective A3AR antagonist, such as MRS1191 or MRS1220.[6][7]
-
Genetic Approaches: If available, utilize cell lines with siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the A3AR. The biological effect of this compound should be significantly diminished or absent in these cells compared to wild-type controls.
Q3: I'm having trouble with the solubility of this compound. What is the correct procedure for preparation and storage?
A: Incorrect handling of this compound is a common source of error. Due to its poor aqueous solubility, it requires specific preparation steps.
-
Stock Solution Preparation: Do not attempt to dissolve this compound directly in aqueous buffers or cell culture media. Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the solid powder in 100% DMSO.[8] Gentle warming or ultrasonic agitation can aid dissolution.[3]
-
Working Dilutions: Create intermediate dilutions from the DMSO stock using either 100% DMSO or your assay buffer. When adding the compound to your final aqueous experimental solution (e.g., cell culture media), ensure the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
Storage: Store solid this compound at -20°C for up to 3 years.[3] DMSO stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for 1 month.[3]
Q4: The dose-response curve for this compound is not as expected (e.g., biphasic, low potency). What could be the cause?
A: An unusual dose-response curve can indicate several underlying issues.
-
Off-Target Effects: As discussed in Q2, activation of other adenosine receptors (A1, A2A) at higher concentrations can lead to complex or biphasic dose-response curves.[6][7]
-
Receptor Desensitization: Prolonged or high-concentration exposure to agonists can cause G-protein coupled receptor (GPCR) desensitization, leading to a diminished response. Full agonists are more potent in causing desensitization.[7] Consider reducing incubation times or measuring responses at earlier time points.
-
Partial Agonism: In some systems, this compound or related compounds may act as partial agonists, meaning they cannot elicit the full maximal response of the receptor, even at saturating concentrations.[7]
-
Compound Degradation: If stock solutions are old or have been improperly stored, the effective concentration of active this compound may be lower than calculated, shifting the dose-response curve to the right (lower potency).
Section 2: Data Tables and Experimental Protocols
Data Presentation
Table 1: this compound Receptor Binding Affinity & Selectivity
| Compound | Receptor | Species | Cell Line / Tissue | Ki / Kd (nM) | Citation(s) |
| This compound | A3 | Human | CHO Cells | 430.5 | [1][3] |
| [¹²⁵I]I-AB-MECA | A3 | Human | HEK293 Cells | 0.59 | [6][7] |
| [¹²⁵I]I-AB-MECA | A3 | Rat | CHO Cells | 1.48 | [1] |
| [¹²⁵I]I-AB-MECA | A1 | Rat | COS-7 Cells | 3.42 | [1] |
| [¹²⁵I]I-AB-MECA | A2a | Canine | COS-7 Cells | 25.1 | [1] |
Table 2: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Citation(s) |
| Solubility | Insoluble in Water | [2] |
| Soluble in DMSO (e.g., 10-55 mg/mL) | [1][2][3][8] | |
| Slightly soluble in Ethanol (1 mg/mL) | [2] | |
| Storage (Solid) | -20°C, stable for ≥ 4 years | [1][8] |
| Storage (DMSO Stock) | -80°C for up to 6 months; -20°C for up to 1 month | [3] |
Experimental Protocols
Protocol 1: General Protocol for a Cell-Based Functional Assay (cAMP Measurement)
This protocol outlines a general workflow for measuring the inhibition of adenylyl cyclase activity via cAMP levels following A3AR activation by this compound.
-
Cell Seeding: Plate cells expressing the A3AR at a predetermined density in an appropriate multi-well plate and culture until they reach 80-90% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 2-4 hours to reduce basal signaling activity.
-
Pre-incubation: Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to the cells and incubate for 20-30 minutes. This prevents the degradation of cAMP and enhances the assay window.
-
Agonist/Antagonist Treatment:
-
For antagonist experiments, pre-incubate cells with the A3AR antagonist (or other receptor antagonists) for 15-30 minutes.
-
Add varying concentrations of this compound.
-
-
Adenylyl Cyclase Stimulation: Add an adenylyl cyclase activator (e.g., Forskolin) to all wells (except for negative controls) to stimulate cAMP production. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with your cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration using a suitable commercial ELISA, HTRF, or other immunoassay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. The data should fit a sigmoidal dose-response curve from which IC₅₀ values can be calculated.
Protocol 2: General Protocol for a Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of this compound using cell membranes and a radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the A3AR. This typically involves cell homogenization followed by centrifugation to isolate the membrane fraction. Determine the total protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, combine the following in assay buffer:
-
A fixed concentration of radioligand (e.g., [¹²⁵I]I-AB-MECA).
-
A range of concentrations of the unlabeled competitor (e.g., cold this compound).
-
A fixed amount of cell membrane protein.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[9]
-
Separation of Bound/Unbound Ligand: Rapidly separate the membrane-bound radioligand from the unbound ligand. This is typically achieved by vacuum filtration through a glass fiber filter mat, which traps the membranes.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled competitor. Calculate the IC₅₀ value and then derive the inhibition constant (Ki) using the Cheng-Prusoff equation.
Section 3: Signaling Pathways and Troubleshooting Workflows
Mandatory Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. abmole.com [abmole.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Main Quality Attributes of Monoclonal Antibodies and Effect of Cell Culture Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 152918-26-8 | Adenosine Receptor | MOLNOVA [molnova.com]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing AB-MECA Concentration for Cell Viability
Welcome to the technical support center for optimizing the concentration of AB-MECA (N6-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine) in cell viability experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR). The A3AR is a G protein-coupled receptor that, upon activation, can trigger various intracellular signaling pathways. In the context of cancer research, activation of A3AR by agonists like this compound has been shown to inhibit the growth of tumor cells. This can occur through the induction of apoptosis (programmed cell death) and by affecting cell cycle progression.
Q2: How does this compound induce apoptosis in cancer cells?
A2: this compound, by activating the A3AR, can initiate a signaling cascade that leads to apoptosis. This is often mediated through the G-protein coupled inhibition of adenylyl cyclase, which in turn affects downstream pathways. Key signaling pathways implicated in A3AR-mediated apoptosis include the PI3K/Akt and MAPK/ERK pathways.[1] Activation of the A3AR can lead to an imbalance in pro-apoptotic (e.g., Bax, Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins, ultimately favoring cell death.[2]
Q3: What is a good starting concentration range for this compound in cell viability assays?
A3: The optimal concentration of this compound is highly dependent on the specific cell line being used. Based on available literature for similar A3AR agonists, a broad range-finding experiment is recommended. A common starting point for related compounds to induce apoptosis is in the micromolar (µM) range. For instance, the A3AR agonist IB-MECA has been shown to induce apoptosis at a concentration of 30 µM in mesangial cells.[2] Therefore, a preliminary experiment testing a wide range of concentrations, for example, from 1 µM to 100 µM with 10-fold serial dilutions, is advisable to determine the approximate potency for your specific cell line.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will vary depending on the cell line's doubling time and the specific endpoint being measured (e.g., apoptosis, cytotoxicity). A time-course experiment is recommended. You can start by testing several time points, such as 24, 48, and 72 hours, to observe the effect of this compound on cell viability over time.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the microplate- Inconsistent drug concentration | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS/media.- Mix the drug solution thoroughly at each dilution step. |
| No significant effect on cell viability observed | - this compound concentration is too low- Incubation time is too short- Cell line is resistant to this compound- Inactive compound | - Perform a dose-response experiment with a wider and higher concentration range.- Increase the incubation time (e.g., up to 72 hours).- Verify A3AR expression in your cell line.- Use a fresh stock of this compound and verify its activity with a positive control cell line if available. |
| All cells, including controls, are dying | - Contamination (bacterial, fungal, or mycoplasma)- Incorrect media or supplements- High solvent (e.g., DMSO) concentration | - Regularly check cell cultures for contamination.- Ensure the use of appropriate, sterile media and supplements.- Keep the final solvent concentration consistent and low across all wells (typically ≤ 0.5%). |
| Unexpected increase in cell viability at high this compound concentrations | - Compound precipitation at high concentrations- Interference of the compound with the viability assay reagent | - Check for compound precipitation under a microscope.- Run a cell-free control with the compound and the assay reagent to check for direct chemical interaction. |
Quantitative Data Summary
Determining the half-maximal inhibitory concentration (IC50) is crucial for quantifying the potency of this compound. The IC50 value is the concentration of the drug that is required for 50% inhibition of cell viability. Below is a template for summarizing IC50 values. Note: Specific IC50 values for this compound are highly cell-line dependent and should be determined empirically. The values for related A3AR agonists often fall within the micromolar range.
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Incubation Time (hours) |
| Example: A549 | Lung Carcinoma | [To be determined experimentally] | 48 |
| Example: MCF-7 | Breast Adenocarcinoma | [To be determined experimentally] | 48 |
| Example: U87-MG | Glioblastoma | [To be determined experimentally] | 72 |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
Objective: To find the optimal number of cells to seed per well to ensure they are in the exponential growth phase during the experiment.
Methodology:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a range of cell densities (e.g., 1,000 to 20,000 cells/well) in a 96-well plate in triplicate.
-
Include "no-cell" control wells containing only media.
-
Incubate the plate for the intended duration of the drug treatment experiment (e.g., 48 hours).
-
Perform a cell viability assay (e.g., MTT assay) and measure the signal.
-
Select the seeding density that gives a strong signal and is within the linear range of the assay.
Protocol 2: MTT Cell Viability Assay with this compound
Objective: To measure the effect of different concentrations of this compound on cell viability.
Methodology:
-
Seed cells at the predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. A common starting range is 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound concentration well.
-
Remove the old medium and add 100 µL of the media containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Methodology:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound (determined from the MTT assay) for the chosen duration. Include a vehicle-treated control.
-
Harvest the cells, including any floating cells in the medium, by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A3AR signaling pathway leading to apoptosis.
References
Technical Support Center: Addressing AB-MECA Off-Target Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the A3 adenosine (B11128) receptor agonist, AB-MECA. The information is presented in a question-and-answer format to directly address common issues and help ensure the generation of reliable and interpretable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (N⁶-(4-Aminobenzyl)-9-[5-(methylcarbamoyl)-β-D-ribofuranosyl]adenine) is a high-affinity agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR). A3AR activation is involved in various physiological and pathological processes, making it a target for research in inflammation, cancer, and cardiovascular diseases.
Q2: What are the known off-targets of this compound?
While this compound is selective for the A3AR, it can also bind to other adenosine receptor subtypes, primarily the A1 and A2A receptors, which can lead to off-target effects.[1][2] The radiolabeled form, [¹²⁵I]I-AB-MECA, has been shown to bind to A1 and A2A subtypes in addition to A3.[1][2]
Q3: What are the typical downstream signaling pathways activated by on-target A3AR stimulation with this compound?
A3AR activation by this compound typically leads to the following signaling events:
-
Gαi-mediated pathway: Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4]
-
MAPK/ERK pathway: Activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][5]
-
PI3K/Akt pathway: Stimulation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival.[4][5]
-
Gαq-mediated pathway (cell-type dependent): Activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.[3][6]
Troubleshooting Guide
Q1: My experimental results with this compound are unexpected or inconsistent. How can I begin to troubleshoot this?
Unexpected results can arise from a variety of factors. A systematic approach to troubleshooting is crucial:
-
Confirm Reagent Integrity: Ensure the this compound stock solution is correctly prepared and has not degraded. Verify the concentration and purity of the compound.
-
Review Experimental Protocol: Double-check all steps of your protocol, including cell culture conditions, agonist treatment duration, and concentrations.
-
Incorporate Proper Controls: The inclusion of appropriate controls is essential for interpreting your data. This includes vehicle controls, positive controls (if available), and, critically for this compound, controls to rule out off-target effects.
-
Consider Off-Target Effects: Given this compound's potential to interact with A1 and A2A receptors, your unexpected results may be due to off-target signaling.
Q2: I am observing activation of a signaling pathway that is not typically associated with A3AR. What should I do?
This is a strong indication of a potential off-target effect. The A1 and A2A adenosine receptors are coupled to different G proteins and activate distinct signaling cascades.
-
A1 Receptor Activation: Typically couples to Gαi, leading to inhibition of adenylyl cyclase, similar to A3AR. However, it can also activate other pathways.[7]
-
A2A Receptor Activation: Primarily couples to Gαs, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP.[8][9]
To dissect the contribution of each receptor, use selective antagonists in your experiments.
Q3: How can I experimentally confirm that the observed effect of this compound is mediated by the A3AR and not by A1AR or A2AR?
The most effective method is to perform your experiment in the presence of selective antagonists for the potential off-target receptors.
-
To block A1R-mediated effects: Pre-incubate your cells with a selective A1 adenosine receptor antagonist, such as DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).
-
To block A2AR-mediated effects: Pre-incubate your cells with a selective A2A adenosine receptor antagonist, such as istradefylline or SCH-58261 .
If the effect of this compound is abolished or significantly reduced in the presence of an A3AR-selective antagonist (e.g., MRS 1220 or MRS 1523) but not by A1R or A2AR antagonists, you can be more confident that the effect is on-target.[10]
Data Presentation: this compound Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of this compound for human adenosine receptor subtypes. Note that values can vary depending on the cell line and experimental conditions.
| Compound | Human A1 Ki (nM) | Human A2A Ki (nM) | Human A2B Ki (nM) | Human A3 Ki (nM) |
| This compound | ~51 | ~2900 | - | ~1.8 |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects of this compound Using Selective Antagonists
Objective: To determine if the observed cellular response to this compound is mediated by the A3AR or by off-target activation of A1AR or A2AR.
Materials:
-
This compound
-
Selective A1 antagonist (e.g., DPCPX)
-
Selective A2A antagonist (e.g., istradefylline)
-
Selective A3 antagonist (e.g., MRS 1220)
-
Cell line of interest
-
Appropriate cell culture media and reagents
-
Assay-specific reagents (e.g., for measuring cAMP levels, protein phosphorylation, etc.)
Methodology:
-
Cell Culture: Plate cells at the desired density and allow them to adhere and grow to the appropriate confluency.
-
Antagonist Pre-incubation:
-
Prepare stock solutions of the antagonists in a suitable solvent (e.g., DMSO).
-
Dilute the antagonists to their final working concentration in cell culture medium. A typical concentration for antagonists is 10-100 fold higher than their Ki value.
-
Remove the culture medium from the cells and replace it with the medium containing the antagonist.
-
Incubate the cells with the antagonist for a sufficient time to allow for receptor binding (e.g., 30-60 minutes at 37°C).
-
Include a vehicle control for the antagonist.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Add the this compound solutions to the antagonist-pre-incubated cells.
-
Incubate for the desired time to elicit the cellular response.
-
-
Assay: Perform the specific assay to measure the cellular response (e.g., cAMP assay, Western blot for protein phosphorylation).
-
Data Analysis: Compare the response to this compound in the absence and presence of each antagonist. A significant reduction in the response in the presence of a specific antagonist indicates the involvement of that receptor subtype.
Protocol 2: Western Blot for ERK1/2 Phosphorylation
Objective: To measure the activation of the MAPK/ERK signaling pathway in response to this compound.
Materials:
-
Cell line of interest
-
This compound
-
Serum-free cell culture medium
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Culture and Serum Starvation: Plate cells and grow to 70-80% confluency. To reduce basal ERK1/2 phosphorylation, serum-starve the cells for 4-12 hours prior to treatment.
-
This compound Treatment: Treat cells with varying concentrations of this compound for the desired time (e.g., 5-30 minutes). Include a vehicle control.
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped of the phospho-ERK1/2 antibodies and reprobed with an antibody against total ERK1/2.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Visualizations
Caption: On-target signaling pathways of this compound via the A3 adenosine receptor.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cancer biology and molecular genetics of A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 8. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of Hippocampal Adenosine A3 Receptors Produces a Desensitization of A1 Receptor-Mediated Responses in Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Resolving AB-MECA Solubility Challenges: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with AB-MECA, a potent A3 adenosine (B11128) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for preparing stock solutions of this compound. It offers high solubility, allowing for the creation of concentrated stock solutions.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What should I do?
A2: This is a common issue due to the hydrophobic nature of this compound. When the DMSO stock is diluted into an aqueous environment, the solubility of this compound can decrease significantly, leading to precipitation. Here are several steps to troubleshoot this issue:
-
Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced effects on your cells. However, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility. It is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Modify your dilution technique: Instead of adding the this compound stock directly to the full volume of medium, try a serial dilution approach. First, pre-dilute the stock in a smaller volume of pre-warmed (37°C) medium, and then add this intermediate dilution to the final volume. Always add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Lower the final concentration of this compound: If precipitation persists, consider lowering the final working concentration of this compound in your experiment.
-
Consider using a solubilizing agent: For challenging situations, incorporating a solubilizing agent such as 2-hydroxypropyl-β-cyclodextrin into your aqueous solution may enhance the solubility of this compound.
Q3: Can I prepare a stock solution of this compound in ethanol?
A3: Yes, this compound is also soluble in ethanol. However, DMSO is generally preferred due to its higher solubilizing capacity for this compound. If using ethanol, be mindful of its potential effects on your specific cell line or experimental model and ensure the final concentration is well-tolerated.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Q5: Is this compound soluble in water or PBS?
A5: this compound is practically insoluble in water and phosphate-buffered saline (PBS). Direct dissolution in aqueous buffers is not recommended and will likely result in precipitation.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents. Please note that these values are approximate and may vary slightly between different batches of the compound and experimental conditions.
| Solvent | Solubility |
| DMSO | ≥ 10 mg/mL[1] |
| 55 mg/mL (with ultrasonic treatment)[2] | |
| Ethanol | ~1 mg/mL[1] |
| Dilute Aqueous Base | ~3.5 mg/mL[1] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | ~0.3 mg/mL[1] |
| Water | Insoluble[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh: In a sterile environment (e.g., a chemical fume hood), accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need approximately 3.99 mg of this compound for every 1 mL of DMSO.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mix: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution or warm it to 37°C to aid dissolution.
-
Inspect: Visually confirm that no undissolved particles remain in the solution.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. Remember to account for the final volume of your experiment.
-
Dilution: While gently swirling the pre-warmed cell culture medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid mixing and minimizes localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Verify that the final concentration of DMSO in the cell culture medium is within the tolerated range for your specific cell line (typically ≤ 0.1%).
-
Use Immediately: Use the freshly prepared working solution immediately in your experiment. Avoid storing diluted aqueous solutions of this compound, as precipitation may occur over time.
Visual Guides
Caption: A3 Adenosine Receptor Signaling Pathway Activated by this compound.
References
Interpreting inconsistent results in AB-MECA assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with AB-MECA (1-[6-[[(4-Aminophenyl)methyl]amino]-9H-purin-9-yl]-1-deoxy-N-methyl-β-D-ribofuranuronamide). The information is designed to help diagnose and resolve common issues related to inconsistent assay results, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1] The A3AR is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to the inhibitory G protein (Gi). This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and modulates the activity of downstream effectors like protein kinase A (PKA).[2][3] A3AR is expressed at low levels in normal tissues but is often overexpressed in inflammatory and cancer cells, making it a target for therapeutic intervention.[3]
Q2: What are the key signaling pathways activated by this compound?
Activation of the A3AR by this compound initiates several downstream signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, leading to reduced cAMP levels. This can de-repress the Wnt signaling pathway by modulating the activity of Glycogen Synthase Kinase-3β (GSK-3β) and β-catenin, ultimately affecting the transcription of genes involved in cell proliferation and survival, such as c-myc and cyclin D1.[2] Additionally, A3AR activation can influence mitogen-activated protein kinase (MAPK) pathways.[3]
References
Technical Support Center: Minimizing Batch-to-Batch Variation in Assays Utilizing AB-MECA
Frequently Asked Questions (FAQs)
Q1: What is AB-MECA and in what type of assays is it typically used?
This compound is a high-affinity A3 adenosine (B11128) receptor agonist.[1][2] It is a chemical compound used to selectively activate the A3 adenosine receptor in research settings. Consequently, this compound itself is not an assay but a reagent used in various experimental assays to study the effects of A3 adenosine receptor activation. These assays are often cell-based and can include:
-
Receptor Binding Assays: To determine the affinity and selectivity of compounds for the A3 adenosine receptor.[2]
-
Second Messenger Assays: Measuring downstream signaling events upon receptor activation (e.g., cAMP levels).
-
Cell Viability and Proliferation Assays: To assess the effect of A3 activation on cell growth and death.
-
Cytokine Release Assays: For example, measuring the inhibition of LPS-induced TNF-α production in macrophages.[2]
-
Functional Assays: Such as measuring muscle contraction or bronchoconstriction in ex vivo or in vivo models.[2]
Q2: What are the primary sources of batch-to-batch variation in cell-based assays?
Batch-to-batch variation in cell-based assays can stem from multiple factors, broadly categorized as biological, technical, and environmental.[3][4] Key sources include:
-
Cell Culture Conditions: Inconsistent cell density, passage number, and time from the last passage can significantly impact cellular responses.[5] Phenotypic drift can occur over several passages, leading to changes in the cell population.[5]
-
Reagent Preparation and Handling: Variability in the preparation of stock solutions, media, and other reagents is a common issue. The stability of reagents, like the compound this compound itself, can also be a factor.
-
Liquid Handling: Pipetting errors, whether by manual or automated systems, can introduce significant variability.[3]
-
Environmental Factors: Fluctuations in incubator temperature, CO2 levels, and humidity can affect cell health and responsiveness.
-
Assay Protocol Execution: Minor deviations in incubation times, washing steps, or the timing of reagent additions can lead to significant differences between batches.
-
Data Acquisition and Analysis: Inconsistent settings on plate readers or other analytical instruments, as well as variations in data analysis parameters, can introduce bias.[6]
Q3: How can I ensure the quality and consistency of my this compound stock solution?
To ensure the consistency of your this compound stock solution across different batches, follow these best practices:
-
High-Quality Source: Purchase this compound from a reputable supplier that provides a certificate of analysis with purity data.
-
Proper Storage: Store the powdered compound and solvent stocks at the recommended temperatures (-20°C for powder, -80°C for solvent stocks) to prevent degradation.[1]
-
Consistent Solvent: Use the same high-purity solvent (e.g., DMSO) for reconstitution in all batches.
-
Aliquot and Store: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Solubility Check: Ensure the compound is fully dissolved before making serial dilutions.
-
Fresh Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.
Troubleshooting Guides
Issue 1: High Variability in Cellular Response to this compound
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health and Passage Number | - Maintain a consistent cell seeding density.[5]- Use cells within a defined, narrow passage number range for all experiments.- Regularly test for mycoplasma contamination, which can alter cellular responses.[5]- Authenticate your cell line to ensure you are working with the correct cells.[5] |
| Variability in this compound Dilutions | - Prepare a master mix of the final dilution of this compound to be added to all relevant wells to minimize pipetting variability.- Use calibrated pipettes and proper pipetting techniques.- For serial dilutions, ensure thorough mixing between each dilution step. |
| Edge Effects on Assay Plates | - Avoid using the outer wells of the assay plate, as they are more prone to evaporation and temperature fluctuations.- Fill the outer wells with sterile water or media to create a humidity barrier. |
| Inconsistent Incubation Times | - Standardize all incubation times precisely. Use a timer to ensure consistency between batches.- For large batches, process plates in smaller, manageable groups to minimize time differences in reagent addition and reading. |
Issue 2: Inconsistent Assay Signal or High Background
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Reagent Instability or Degradation | - Prepare fresh reagents for each experimental batch whenever possible.- If using kits, check the expiration dates and store all components as recommended by the manufacturer. |
| Incomplete Washing Steps | - Ensure that wash buffers are at the correct temperature and pH.- Optimize the number and vigor of washing steps to remove unbound reagents without detaching cells. |
| Instrument Calibration and Settings | - Perform regular calibration and maintenance of plate readers and liquid handlers.- Use the same instrument settings (e.g., gain, read height) for all batches.- Allow the instrument to warm up before the first reading. |
| Batch Effects from Reagents or Plates | - If possible, use the same lot of assay plates, reagents, and serum for the entire study.- If using different lots is unavoidable, perform a bridging experiment to assess and potentially correct for any lot-to-lot variability. |
Experimental Protocols & Workflows
General Protocol for a Cell-Based Assay Using this compound
This is a generalized workflow. Specific details will vary depending on the exact assay being performed.
-
Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere and grow for a specified time.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer or media.
-
Cell Treatment: Remove the growth media and add the this compound dilutions to the cells. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for a defined period at 37°C and 5% CO2.
-
Assay-Specific Steps: Perform the necessary steps for your specific assay (e.g., add lysis buffer, detection reagents, etc.).
-
Signal Detection: Read the plate using a plate reader with optimized settings.
-
Data Analysis: Normalize the data to controls and perform statistical analysis.
Workflow for Minimizing Batch-to-Batch Variation
Caption: Workflow for minimizing batch-to-batch variation.
Signaling Pathways and Logical Relationships
Simplified A3 Adenosine Receptor Signaling
Activation of the A3 adenosine receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This is a common signaling pathway measured in many assays.
References
Controlling for confounding factors in AB-MECA studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antibody-based Mucin-Engineered Cell Adhesion (AB-MECA) studies. The information is tailored for scientists and professionals in drug development and related fields to help control for confounding factors during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in this compound studies?
The primary sources of variability in this compound studies often stem from the biological components themselves. These include:
-
Cell Health and Viability: The physiological state of your cells is critical. Factors such as passage number, confluency, and overall viability can significantly impact adhesion properties. It is recommended to use cells at a consistent and optimal passage number and confluency for all experiments.
-
Antibody Quality and Specificity: The performance of the antibody is paramount. Variability in antibody affinity, avidity, and non-specific binding can lead to inconsistent results. Ensure rigorous validation of each new antibody lot.
-
Mucin Expression and Glycosylation: Mucin expression can be heterogeneous and is influenced by the cellular environment.[1][2] Changes in glycosylation patterns on the mucins can alter their adhesive properties.
-
Experimental Conditions: Minor variations in incubation times, temperature, washing steps, and reagent concentrations can introduce significant variability.
Q2: How can I minimize non-specific binding of my antibody?
Minimizing non-specific antibody binding is crucial for obtaining reliable data. Here are several strategies:
-
Blocking: Use an appropriate blocking agent, such as bovine serum albumin (BSA) or non-fat dry milk, to saturate non-specific binding sites on your substrate and cells.
-
Washing: Implement stringent and consistent washing steps to remove unbound and weakly bound antibodies.
-
Antibody Dilution: Optimize the antibody concentration to find the optimal balance between specific signal and background noise.
-
Isotype Controls: Always include an isotype control (an antibody of the same immunoglobulin class and from the same species but not specific to the target antigen) to assess the level of non-specific binding.
Q3: My negative control is showing significant cell adhesion. What could be the cause?
Unexpected adhesion in your negative control can be due to several factors:
-
Cell Stickiness: Some cell lines are inherently "sticky" and may adhere non-specifically to the substrate. Consider using ultra-low attachment plates or coating your plates with a different blocking agent.
-
Extracellular Matrix (ECM) Deposition: Cells can secrete their own ECM proteins, which can promote adhesion. Ensure that your experimental timeline minimizes the opportunity for significant ECM deposition in control wells.
-
Contamination: Microbial contamination can lead to a biofilm that promotes non-specific cell attachment. Regularly check your cell cultures for contamination.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
Problem 1: Weak or No Adhesion Signal
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentration | Perform a titration experiment to determine the optimal antibody concentration. |
| Inactive Antibody | Verify antibody activity using a different method (e.g., ELISA, Western Blot). Ensure proper storage conditions. |
| Low Mucin Expression | Confirm mucin expression levels in your engineered cells using techniques like flow cytometry or western blotting. |
| Incorrect Buffer Composition | Ensure the buffer composition (e.g., pH, ionic strength) is optimal for antibody-antigen interaction and cell viability. |
| Insufficient Incubation Time | Optimize the incubation time for both antibody binding and cell adhesion steps. |
Problem 2: High Background Adhesion
| Potential Cause | Recommended Solution |
| Non-Specific Antibody Binding | Increase the concentration of the blocking agent or try a different blocking solution. Include additional wash steps. |
| Cell Clumping | Ensure a single-cell suspension before plating. Gentle trituration or passing cells through a cell strainer can help. |
| Over-digestion with Trypsin | Use the lowest effective concentration of trypsin for the shortest possible time to detach cells, as over-trypsinization can damage cell surface proteins. |
| Plate Surface Properties | Use plates specifically designed for low cell attachment for your negative controls. |
Problem 3: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure accurate and consistent cell counting and seeding in each well. Automating this step can reduce variability. |
| Uneven Washing | Standardize the washing procedure to ensure that all wells are treated identically. An automated plate washer can improve consistency. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile buffer. |
| Inhomogeneous Mucin Expression | If using a transiently transfected cell line, consider generating a stable cell line for more uniform mucin expression. |
Experimental Protocols
Key Experiment: Controlling for Non-Specific Adhesion
Objective: To differentiate between specific antibody-mucin mediated adhesion and non-specific background adhesion.
Methodology:
-
Plate Coating:
-
Coat wells of a 96-well plate with your target antigen or control protein overnight at 4°C.
-
Wash the wells three times with sterile Phosphate Buffered Saline (PBS).
-
-
Blocking:
-
Block the wells with a 1% BSA solution in PBS for 1 hour at room temperature to prevent non-specific binding.
-
Wash the wells three times with PBS.
-
-
Antibody Incubation:
-
Add your primary antibody (experimental) or an isotype control antibody (negative control) at the predetermined optimal concentration to the respective wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells three times with PBS to remove unbound antibodies.
-
-
Cell Seeding:
-
Prepare a single-cell suspension of your mucin-engineered cells at a concentration of 1 x 10^5 cells/mL in serum-free media.
-
Add 100 µL of the cell suspension to each well.
-
-
Adhesion Incubation:
-
Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells three times with pre-warmed PBS to remove non-adherent cells. The force and number of washes should be optimized and kept consistent across all experiments.
-
-
Quantification:
-
Quantify the number of adherent cells using a suitable method, such as a colorimetric assay (e.g., crystal violet) or fluorescence-based assay.
-
Visualizations
Caption: Workflow for a typical this compound experiment.
Caption: Decision tree for troubleshooting weak signals.
Caption: Overview of potential confounding factors.
References
Technical Support Center: Improving Signal-to-Noise Ratio in AB-MECA Binding Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the signal-to-noise ratio in N⁶-(4-Amino-3-[¹²⁵I]iodobenzyl)-5′-N-methylcarboxamidoadenosine (AB-MECA) binding assays.
Troubleshooting Guide
This guide addresses common issues encountered during this compound binding assays in a question-and-answer format, offering targeted solutions to improve assay performance.
Question: Why is my background signal (non-specific binding) excessively high?
Answer: High background noise is a common issue that can mask the specific binding signal. It can be attributed to several factors, primarily high non-specific binding (NSB) of the radioligand to components other than the target A3 adenosine (B11128) receptor.
Potential Causes and Solutions for High Non-Specific Binding
| Potential Cause | Recommended Solution | Expected Outcome |
| Radioligand Concentration Too High | Perform a saturation binding experiment to determine the optimal [¹²⁵I]I-AB-MECA concentration. For competition assays, use a concentration at or below the dissociation constant (Kd).[1][2] | Reduces NSB by minimizing the amount of free radioligand available to bind to non-target sites. |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., 0.5-2% Bovine Serum Albumin - BSA) or test alternative blocking agents like non-fat dry milk.[2][3] | Saturates non-specific binding sites on the assay plate, filters, and membranes, thereby reducing background signal. |
| Suboptimal Assay Buffer Composition | Optimize the buffer's pH and ionic strength. Adding a small amount of a non-ionic detergent, such as 0.01-0.1% Tween-20, can also be beneficial to reduce hydrophobic interactions.[1][2] | Minimizes non-specific hydrophobic and electrostatic interactions between the radioligand and assay components. |
| Inefficient Washing | Increase the number of wash steps (e.g., from 3 to 4) and/or the volume of wash buffer. Ensure the wash buffer is ice-cold to slow the dissociation of the specifically bound ligand during washing.[1][4] | More effective removal of unbound radioligand, leading to a lower background signal. |
| Filter Material | Test different types of filter mats (e.g., GF/B, GF/C). Some ligands exhibit lower non-specific binding to certain filter materials. Pre-soaking filters in a solution like 0.5% polyethyleneimine (PEI) can also reduce NSB. | Reduces the binding of the radioligand directly to the filter material. |
| High Lipophilicity of Ligand | While the properties of this compound are fixed, ensure that any competing ligands being tested are not excessively lipophilic, as this can increase NSB. | Reduces partitioning of the test compound into the cell membrane and binding to other hydrophobic surfaces. |
Question: My specific binding signal is very weak. What are the potential causes and how can I improve it?
Answer: A weak specific signal can result from issues with the receptor preparation, the radioligand, or the assay conditions, preventing a detectable interaction.
Potential Causes and Solutions for Weak Specific Signal
| Potential Cause | Recommended Solution | Expected Outcome |
| Low Receptor Expression or Inactive Receptors | Verify receptor expression levels in your cell membrane preparation (e.g., via Western Blot). Ensure that the membrane preparation protocol minimizes receptor degradation by using fresh protease inhibitors and maintaining cold temperatures (4°C) throughout.[2][3] | Maximizes the availability of functional A3 adenosine receptors for ligand binding. |
| Degraded Radioligand | Check the age and storage conditions of your [¹²⁵I]I-AB-MECA. Radioiodine has a half-life of ~60 days, and radioligand quality degrades over time. Use a fresh batch if necessary. | Ensures high specific activity and binding affinity of the radioligand. |
| Suboptimal Incubation Time and Temperature | Perform a time-course experiment to determine the time required to reach binding equilibrium. The typical incubation for [¹²⁵I]I-AB-MECA is 60-90 minutes at 25°C.[5] | Ensures that the binding reaction has reached completion, maximizing the specific signal. |
| Incorrect Assay Buffer pH or Ionic Strength | The optimal pH for adenosine receptor binding is typically around 7.4.[5] Perform a pH profile experiment to determine the optimal pH for your specific assay conditions. | Provides the optimal environment for the receptor-ligand interaction. |
| Presence of Endogenous Ligands | Ensure thorough washing of cell membranes during preparation to remove any endogenous adenosine that could compete with the radioligand. | Reduces competition from endogenous ligands, allowing for maximal specific binding of [¹²⁵I]I-AB-MECA. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in binding assays?
A1: this compound (N⁶-(4-Amino-3-iodobenzyl)-5′-N-methylcarboxamidoadenosine) is a potent and selective agonist for the A3 adenosine receptor (A3AR).[6] The iodinated form, [¹²⁵I]I-AB-MECA, is a commonly used radioligand in binding assays to characterize the A3AR and to screen for novel compounds that interact with this receptor.[5][6]
Q2: What is a good signal-to-noise ratio for an this compound binding assay?
A2: A good signal-to-noise ratio, often expressed as the ratio of total binding to non-specific binding, should ideally be at least 3:1. An excellent ratio is 5:1 or higher. If non-specific binding constitutes more than 50% of the total binding, it can be challenging to obtain reliable and reproducible data.[3]
Q3: How do I determine the optimal concentration of my membrane preparation?
A3: The optimal amount of membrane protein per well should be determined empirically through a protein titration experiment. The goal is to find a concentration that yields a robust specific binding signal without unnecessarily increasing non-specific binding. This is typically in the range of 10-50 µg of protein per well, but will vary depending on the expression level of the A3AR in your preparation.[5]
Q4: What are the key components of a standard binding assay buffer for A3AR?
A4: A typical binding buffer for A3 adenosine receptor assays includes a buffering agent (e.g., 50 mM Tris-HCl, pH 7.4), divalent cations which are often required for GPCR binding (e.g., 10 mM MgCl₂), and a blocking agent to reduce non-specific binding (e.g., 0.5% BSA).[5] Some protocols may also include adenosine deaminase (ADA) to degrade any endogenous adenosine.
Q5: How is non-specific binding determined in an this compound assay?
A5: Non-specific binding is determined by measuring the amount of [¹²⁵I]I-AB-MECA that binds in the presence of a high concentration of a non-labeled, high-affinity ligand that will saturate the A3ARs. A common choice is a high concentration (e.g., 10 µM) of a non-selective adenosine receptor agonist like NECA (5′-N-Ethylcarboxamidoadenosine).[5]
Experimental Protocols
Protocol 1: Membrane Preparation from A3AR-Expressing Cells
-
Cell Culture: Grow cells stably or transiently expressing the human A3 adenosine receptor (e.g., CHO or HEK293 cells) to confluency.
-
Harvesting: Scrape cells into ice-cold phosphate-buffered saline (PBS) and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer. Repeat the ultracentrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in an appropriate assay buffer.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: [¹²⁵I]I-AB-MECA Saturation Binding Assay
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Increasing concentrations of [¹²⁵I]I-AB-MECA (e.g., 0.01 nM to 10 nM).
-
For non-specific binding wells, add a saturating concentration of a competing ligand (e.g., 10 µM NECA).
-
Add the membrane preparation (e.g., 20 µg protein/well).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle shaking to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]
-
Detection: Place the filters into vials and count the radioactivity using a gamma counter.[5]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the [¹²⁵I]I-AB-MECA concentration.
-
Use non-linear regression analysis (one-site binding hyperbola) to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
Visualizations
Caption: A3 Adenosine Receptor Signaling Pathway.
Caption: Workflow for Troubleshooting High Non-Specific Binding.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of Adenosine 5′-Carboxamide Derivatives as Adenosine Receptor Agonists Using Structure-Based Ligand Design and Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Culture Contamination in AB-MECA Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, troubleshooting, and preventing cell culture contamination issues that can arise during experiments with the A3 adenosine (B11128) receptor agonist, AB-MECA.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination I should be aware of in my cell culture experiments with this compound?
A1: The most common biological contaminants are bacteria, fungi (yeast and mold), mycoplasma, and viruses.[1] Cross-contamination with other cell lines is also a significant issue.[2][3] Chemical contaminants, such as impurities in media, sera, or water, and endotoxins, can also impact your experiments.[4]
Q2: How can I visually identify common contaminants in my cell cultures?
A2:
-
Bacteria: You may observe a cloudy or turbid culture medium, a sudden drop in pH (medium turns yellow), or a thin film on the surface of the culture vessel.[1] Under a microscope, bacteria appear as small, dark, moving particles between your cells.[5]
-
Yeast: The culture medium may become turbid, and the pH might increase in later stages of contamination.[6] Microscopically, yeast appears as individual ovoid or spherical budding particles.[6]
-
Fungi (Mold): You might see filamentous growth, often appearing as fuzzy patches on the surface of the medium.[7] The pH of the medium may also increase.[3] Under the microscope, you will see multicellular filaments (hyphae).[7]
-
Mycoplasma: Mycoplasma contamination is not visible to the naked eye or with a standard light microscope and does not typically cause changes in turbidity or pH.[1] This makes it a particularly insidious contaminant.
Q3: How can contamination specifically affect my experimental results with this compound?
A3: Contamination can severely compromise the validity of your results in numerous ways:
-
Altered Cellular Response: Contaminants can alter fundamental cellular processes, including signaling pathways. For example, mycoplasma is known to activate the NF-κB and MAPK signaling pathways.[8][9] Since this compound acts through the A3 adenosine receptor, a Gi-coupled GPCR, to modulate downstream pathways like cAMP and Ca2+ mobilization, concomitant activation of other signaling cascades by contaminants can mask or alter the specific effects of this compound.[3][10]
-
Metabolic Interference: Microorganisms will compete with your cells for nutrients, leading to their depletion and the production of metabolic byproducts that can be toxic to your cells or interfere with the experimental assay.[4]
-
Changes in Gene and Protein Expression: Mycoplasma infection has been shown to alter the expression of numerous genes, which could include the A3 adenosine receptor itself or components of its downstream signaling pathway.[11]
-
Erroneous Data Interpretation: If a contaminating cell line with a different A3 receptor expression level or signaling response is present, you may misinterpret the efficacy or potency of this compound.[12]
Q4: I'm observing a reduced or no response to this compound in my cells. Could this be a contamination issue?
A4: Yes, this is a strong possibility.
-
Poor Cell Health: Chronic, low-level contamination can compromise overall cell health, making them less responsive to stimuli like this compound.
-
Mycoplasma Interference: Mycoplasma can alter cell membrane properties and receptor expression, potentially reducing the ability of this compound to bind to the A3 adenosine receptor.
-
Signaling Pathway Alterations: As mentioned, contaminants can activate signaling pathways that counteract the effects of this compound. For instance, if this compound is expected to inhibit cell growth, a bacterial contaminant promoting proliferation could mask this effect.
Q5: My untreated control cells are showing unexpected changes that mimic the effects of this compound. What could be the cause?
A5: This could be due to contamination that activates similar downstream pathways as this compound. For example, if this compound is expected to induce an anti-inflammatory response, certain bacterial components could trigger an inflammatory response that confounds your results. It is also possible that a contaminating cell line has a constitutively active pathway that you are studying.
Q6: Is it advisable to use antibiotics routinely in my cell cultures to prevent contamination during this compound experiments?
A6: The routine use of antibiotics is generally discouraged.[13] While they can prevent some bacterial growth, they can also mask low-level contamination, particularly by mycoplasma, which are resistant to common antibiotics like penicillin and streptomycin.[13] This can lead to the development of antibiotic-resistant bacteria and may lull researchers into a false sense of security, leading to a relaxation of aseptic technique.[13]
Troubleshooting Guides
Problem 1: Unexpected Results in this compound Signaling Assays
-
Symptom: Inconsistent or no dose-dependent response to this compound in cAMP or Ca2+ mobilization assays.
-
Possible Cause: Mycoplasma contamination altering GPCR signaling pathways.
-
Troubleshooting Steps:
-
Quarantine the cell line.
-
Test for mycoplasma contamination using a sensitive method like PCR or a fluorescent DNA stain (e.g., DAPI or Hoechst).
-
If positive for mycoplasma, discard the contaminated culture and revert to a frozen, uncontaminated stock.
-
If the cell line is irreplaceable, consider mycoplasma elimination using a commercially available reagent, but be aware that this may alter cell characteristics. Retest for mycoplasma after treatment.
-
Review and reinforce aseptic technique to prevent future contamination.
-
Problem 2: High Variability and Poor Reproducibility in Cell-Based Assays
-
Symptom: Significant well-to-well or day-to-day variability in cell viability, proliferation, or other endpoint assays with this compound.
-
Possible Cause: Low-level bacterial or fungal contamination, or cell line cross-contamination.
-
Troubleshooting Steps:
-
Visually inspect cultures under a microscope for any signs of bacteria or fungi.
-
Perform a sterility test on your culture medium and supplements.
-
Conduct cell line authentication using Short Tandem Repeat (STR) profiling to rule out cross-contamination.
-
If contamination is detected, discard all related cultures and reagents.
-
Thoroughly decontaminate incubators, biosafety cabinets, and all laboratory equipment.
-
Problem 3: Sudden Cell Death or Drastic Change in Morphology
-
Symptom: Rapid cell death, detachment of adherent cells, or significant changes in cell morphology after adding this compound or vehicle control.
-
Possible Cause: Acute bacterial or yeast contamination, or chemical contamination.
-
Troubleshooting Steps:
-
Immediately inspect the culture for visible signs of contamination.
-
Check the pH of the medium. A rapid drop (yellow color) suggests bacterial contamination, while a rise (pink/purple color) can indicate fungal contamination.[9]
-
If microbial contamination is confirmed, discard the culture and decontaminate the work area.
-
If no microbial contamination is visible, consider chemical contamination. Review the preparation of all reagents, including the this compound stock solution. Ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to the cells.
-
Test a new, certified lot of media and supplements.
-
Data Presentation
Table 1: Incidence of Microbial Contamination in Cell Cultures
| Contaminant | Reported Incidence Rate | Data Source(s) |
| Mycoplasma | 5% - 35% | [5][9][14][15] |
| Bacteria & Fungi | 2.4% - 8% | [7][16] |
| Viruses | Up to 25% in some studies | [9] |
| Cross-Contamination | 15% - 36% | [2][12][17][18][19] |
Table 2: Efficacy of Common Decontamination Approaches
| Decontamination Method | Target Contaminant | Reported Efficacy/Success Rate | Key Considerations |
| Plasmocin™ | Mycoplasma | 78% - 84% | Can be toxic to some cell lines.[14] |
| BM-Cyclin | Mycoplasma | Varies; used in combination with other agents | A combination of tiamulin (B153960) and minocycline.[20] |
| Ciprofloxacin | Mycoplasma | ~70% clearance | Can be cytotoxic to ~10% of cell lines.[21] |
| 70% Ethanol | Bacteria, Fungi, Mycoplasma | Highly effective for surface decontamination | Complete inactivation of mycoplasma after 5-minute exposure.[21] |
| Vaporized Hydrogen Peroxide (VHP) | Mycoplasma | Highly effective | Used for room and equipment decontamination.[21] |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol is a generalized procedure and should be optimized based on the specific PCR kit and reagents used.
-
Sample Preparation:
-
Collect 1 ml of cell culture supernatant from a culture that is 80-100% confluent. For optimal sensitivity, it is recommended to let the cells grow in unchanged media for at least 3-5 days post-confluency.[21]
-
Heat the sample at 95°C for 5-10 minutes.[22]
-
Centrifuge at maximum speed for 2 minutes to pellet any cell debris.[22] The supernatant will be used as the PCR template.
-
-
PCR Reaction Setup:
-
Prepare a PCR master mix according to the manufacturer's instructions. This typically includes DNA polymerase, dNTPs, PCR buffer, and mycoplasma-specific primers.
-
Add 5 µl of the prepared sample supernatant to the PCR tube containing the master mix.[21]
-
Include a positive control (mycoplasma DNA) and a negative control (sterile water or mycoplasma-free medium) in each run.
-
-
PCR Amplification:
-
Perform PCR using a thermal cycler with a program optimized for your primers and polymerase. A typical program might involve an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step.[22]
-
-
Analysis:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. A band of the expected size in the sample lane indicates mycoplasma contamination.[17] The positive control should show a clear band, and the negative control should be clean.
-
Protocol 2: Mycoplasma Detection by DAPI/Hoechst Staining
This method allows for the visualization of mycoplasma DNA.
-
Cell Preparation:
-
Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow for 24-48 hours.
-
-
Fixation:
-
Remove the culture medium and wash the cells twice with 1X PBS.
-
Fix the cells by incubating with a solution of acetic acid and methanol (B129727) (1:3) for 10 minutes at room temperature.[23]
-
-
Staining:
-
Mounting and Visualization:
-
Wash the coverslips again with distilled water.
-
Mount the coverslips onto a microscope slide using a mounting medium.
-
Observe the slide under a fluorescence microscope with a UV filter.
-
Interpretation: In uncontaminated cells, only the cell nuclei will be brightly fluorescent. Mycoplasma contamination will appear as small, fluorescent dots or filaments in the cytoplasm and/or on the cell surface.[24]
-
Protocol 3: General Sterility Testing (Direct Inoculation)
This protocol is adapted from USP <71> guidelines for detecting bacterial and fungal contamination.[26][27]
-
Sample Collection: Aseptically collect a representative sample of the material to be tested (e.g., cell culture medium, serum, this compound stock solution).
-
Inoculation:
-
Directly inoculate the sample into two types of sterile culture media: Fluid Thioglycollate Medium (FTM) for the detection of anaerobic and some aerobic bacteria, and Tryptic Soy Broth (TSB) for the detection of aerobic bacteria and fungi.[28][29]
-
The volume of the sample should not exceed 10% of the volume of the medium.[30]
-
-
Incubation:
-
Observation:
Protocol 4: Cell Line Authentication by STR Profiling
This is a high-level overview of the workflow. It is recommended to use a commercial service for reliable results.
-
Sample Submission:
-
Provide a sample of your cell line to a reputable cell line authentication service. This can be in the form of a cell pellet, extracted DNA, or cells spotted on an FTA card.
-
-
DNA Extraction and PCR Amplification:
-
The service provider will extract genomic DNA from your cells.
-
Multiplex PCR is used to simultaneously amplify specific short tandem repeat (STR) loci (typically 8-16 loci plus a gender-determining marker, amelogenin).[18]
-
-
Capillary Electrophoresis:
-
The fluorescently labeled PCR products are separated by size using capillary electrophoresis.[24]
-
-
Data Analysis and Interpretation:
-
The resulting data is analyzed to create a unique STR profile for your cell line. This profile consists of the number of repeats at each allele for the tested loci.[25]
-
The obtained STR profile is then compared to a reference database of known cell line profiles (e.g., ATCC, DSMZ).[24]
-
Interpretation: A match of ≥80% with a known reference profile confirms the identity of your cell line. A match below this threshold or a profile matching a different cell line indicates cross-contamination or misidentification.
-
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Contamination Troubleshooting Workflow.
Caption: Impact of Contamination on Signaling.
References
- 1. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Line Cross-Contamination and Misidentification; Common Cell Culture Problems [sigmaaldrich.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. cephamls.com [cephamls.com]
- 5. Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Fungus - UNC Lineberger [unclineberger.org]
- 8. Mycoplasmas–Host Interaction: Mechanisms of Inflammation and Association with Cellular Transformation | MDPI [mdpi.com]
- 9. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Effects of Mycoplasmas on the Host Cell Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 12. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 13. corning.com [corning.com]
- 14. Treatment of Mycoplasma Contamination in Cell Cultures with Plasmocin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. summitpharma.co.jp [summitpharma.co.jp]
- 18. tandfonline.com [tandfonline.com]
- 19. Investigation of Cross-Contamination and Misidentification of 278 Widely Used Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biocompare.com [biocompare.com]
- 21. researchgate.net [researchgate.net]
- 22. halolabs.com [halolabs.com]
- 23. Troubleshooting | Cell Signaling Technology [cellsignal.com]
- 24. researchgate.net [researchgate.net]
- 25. STR Profiling | Culture Collections [culturecollections.org.uk]
- 26. benchchem.com [benchchem.com]
- 27. usp.org [usp.org]
- 28. Bacillus bombysepticus α-Toxin Binding to G Protein-Coupled Receptor Kinase 2 Regulates cAMP/PKA Signaling Pathway to Induce Host Death - PMC [pmc.ncbi.nlm.nih.gov]
- 29. certified-laboratories.com [certified-laboratories.com]
- 30. Pharmacological Study of A3 Adenosine Receptor agonist (AB Meca) in Xenograft Lung Cancer Model in Mice through In Silico and In Vivo Approach: Targeting TNF-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. criver.com [criver.com]
- 32. researchgate.net [researchgate.net]
Adjusting AB-MECA incubation time for optimal response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experiments involving the A3 adenosine (B11128) receptor (A3AR) agonist, AB-MECA.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound, with a focus on optimizing incubation time for a robust and reproducible response.
FAQs
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the A3 adenosine receptor (A3AR), which is a G protein-coupled receptor (GPCR). The A3AR is coupled to Gi proteins, and its activation by this compound initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This reduction in cAMP subsequently affects the activity of downstream effectors like Protein Kinase A (PKA) and Akt.[1]
Q2: Why am I observing a weak or no response to this compound treatment?
A2: Several factors can contribute to a suboptimal response:
-
Suboptimal Incubation Time: The effect of this compound is time-dependent. Short incubation times may not be sufficient to induce a measurable downstream effect, while prolonged incubation might lead to receptor desensitization or degradation of the compound. A time-course experiment is crucial to determine the optimal incubation period for your specific assay and cell type.[3][4]
-
Cell Line Resistance: The cell line you are using may have low expression levels of A3AR or could be resistant to the effects of this compound.
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved. Precipitation will lower the effective concentration. Also, consider the stability of this compound in your culture conditions over the incubation period.[5][6]
-
Cell Seeding Density: The density of cells can influence their responsiveness to treatment. It's important to optimize cell seeding density for consistent results.[3][4]
Q3: My results with this compound are inconsistent between experiments. What could be the cause?
A3: Inconsistent results are often a challenge in cell-based assays. Here are some common culprits:
-
Variable Incubation Times: Even minor variations in incubation time between experiments can lead to different outcomes. Precise timing is critical.
-
Agonist Degradation: The stability of this compound can be affected by factors like temperature, pH, and enzymatic activity in the culture media.[5][6] Preparing fresh solutions for each experiment is recommended.
-
Cell Passage Number: Using cells with a high passage number can lead to phenotypic drift and altered receptor expression, affecting reproducibility.[1] It is advisable to use cells within a consistent and low passage range.
Troubleshooting: Optimizing this compound Incubation Time
| Problem | Possible Cause | Suggested Solution |
| Low Signal in cAMP Assay | Incubation time is too short for maximal inhibition of adenylyl cyclase, or too long, leading to signal reversal. | Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the point of maximal cAMP inhibition.[1] |
| No Change in Downstream Protein Phosphorylation (e.g., Akt, GSK-3β) | The selected time point is not optimal for observing changes in the phosphorylation status of the target protein. | Conduct a time-course experiment with multiple time points (e.g., 0, 15, 30, 60, 120 minutes) to capture the peak phosphorylation change.[7][8][9] |
| Minimal Effect on Cell Viability or Proliferation | Incubation time is insufficient for the cytotoxic or anti-proliferative effects to manifest. | For cell viability or proliferation assays, longer incubation times are typically required. Perform a time-course experiment over 24, 48, and 72 hours.[10][11] |
| High Variability in Dose-Response Curve | Inconsistent incubation times across different concentrations or plates. | Ensure precise and consistent incubation timing for all wells and plates in the experiment. Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents. |
Experimental Protocols
Below are detailed methodologies for key experiments to investigate the effects of this compound and to optimize incubation time.
Protocol 1: Time-Course Analysis of cAMP Inhibition
This protocol is designed to determine the optimal incubation time for this compound-induced inhibition of cAMP production.
-
Cell Seeding: Plate cells expressing A3AR in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-treatment: Wash the cells with serum-free media. To prevent cAMP degradation, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.
-
Stimulation: Add an adenylyl cyclase activator (e.g., 5 µM Forskolin) to all wells to induce cAMP production.
-
This compound Treatment: Immediately add this compound at a concentration known to elicit a response (e.g., 1 µM) to the treatment wells. For the time-course, add this compound at different time points (e.g., 60, 45, 30, 15, and 5 minutes) before the end of the total incubation period.
-
Cell Lysis: At the end of the incubation, lyse the cells according to the manufacturer's protocol of your chosen cAMP detection kit.
-
cAMP Measurement: Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).[12][13][14][15][16]
-
Data Analysis: Plot the cAMP concentration against the incubation time with this compound to determine the time point of maximal inhibition.
Protocol 2: Western Blot Analysis of Akt and GSK-3β Phosphorylation
This protocol details the investigation of the temporal effect of this compound on key downstream signaling proteins.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with this compound (e.g., 1 µM) for various durations (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK-3β (Ser9), and total GSK-3β overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
The following tables provide a representative summary of expected quantitative data from time-course experiments with this compound. The actual values will be cell-type and experiment-specific.
Table 1: Effect of this compound Incubation Time on cAMP Inhibition
| Incubation Time (minutes) | cAMP Concentration (% of Forskolin-stimulated control) |
| 0 | 100% |
| 5 | 75% |
| 15 | 50% |
| 30 | 40% |
| 60 | 45% |
Table 2: Time-Course of this compound-Induced Protein Phosphorylation
| Incubation Time (minutes) | p-Akt/Total Akt (Fold Change) | p-GSK-3β/Total GSK-3β (Fold Change) |
| 0 | 1.0 | 1.0 |
| 15 | 0.7 | 1.5 |
| 30 | 0.5 | 2.5 |
| 60 | 0.6 | 2.0 |
| 120 | 0.8 | 1.2 |
Table 3: Impact of this compound Incubation Time on Cell Viability
| Incubation Time (hours) | Cell Viability (% of control) |
| 0 | 100% |
| 24 | 85% |
| 48 | 65% |
| 72 | 50% |
Visualizations
This compound Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by this compound binding to the A3 adenosine receptor.
Caption: this compound signaling pathway leading to inhibition of cell growth.
Experimental Workflow: Time-Course Analysis
This diagram outlines the general workflow for conducting a time-course experiment to determine the optimal incubation time for this compound.
Caption: General workflow for optimizing this compound incubation time.
Troubleshooting Logic for Suboptimal Response
This diagram provides a logical flow for troubleshooting experiments where this compound shows a weaker-than-expected effect.
Caption: A decision tree for troubleshooting suboptimal this compound response.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Early time course of Akt phosphorylation after endurance and resistance exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cAMP Assay Kit (Competitive ELISA, Fluorometric) (ab138880) | Abcam [abcam.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mesoscale.com [mesoscale.com]
- 16. promega.com [promega.com]
Technical Support Center: In-Vivo Delivery of AB-MECA in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful in-vivo delivery of AB-MECA.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental use of this compound in animal models.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound during formulation or upon administration | This compound has low aqueous solubility. The chosen vehicle may not be appropriate, or the concentration may be too high. The formulation may be unstable. | - Optimize Vehicle Composition: Use a co-solvent system. A common formulation is a mixture of DMSO, PEG300, and saline. For example, a vehicle consisting of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline can be effective. - Sonication: Gently sonicate the solution to aid dissolution. - pH Adjustment: While less common for in-vivo studies due to physiological constraints, slight pH adjustments of the vehicle (if compatible with the animal model and experimental design) can be explored to improve solubility. - Prepare Fresh Solutions: Prepare the this compound solution immediately before administration to minimize the risk of precipitation over time. |
| High variability in experimental results between animals | Inconsistent dosing volume or technique. Non-homogenous drug suspension. Variable drug absorption due to precipitation at the injection site. Animal-to-animal physiological differences. | - Ensure Accurate Dosing: Use calibrated pipettes or syringes for accurate volume measurement. Standardize the injection procedure across all animals. - Homogenize Suspensions: If using a suspension, ensure it is thoroughly mixed (e.g., by vortexing) before drawing each dose to ensure uniform particle distribution. - Optimize Formulation for Absorption: A well-formulated solution (as described above) will minimize precipitation upon injection, leading to more consistent absorption. - Randomize Animal Groups: Randomize animals into treatment and control groups to minimize the impact of inherent biological variability. |
| Apparent lack of drug efficacy | Insufficient dose. Poor bioavailability due to formulation issues. Degradation of this compound. Incorrect route of administration for the desired effect. | - Dose-Response Study: Conduct a pilot dose-response study to determine the optimal effective dose for your specific animal model and disease state. Doses in the range of 100-500 µg/kg have been used in mice for anticancer effects. - Confirm Formulation Quality: Ensure this compound is fully dissolved or homogenously suspended in the vehicle. - Check Compound Stability: Store this compound powder and stock solutions under recommended conditions (typically at -20°C). Prepare working solutions fresh. - Verify Route of Administration: Intraperitoneal (i.p.) and intravenous (i.v.) injections are common routes for systemic delivery. The choice of route can significantly impact pharmacokinetics and efficacy. |
| Adverse effects observed in animals (e.g., lethargy, distress) | The dose may be too high, leading to toxicity. The vehicle itself may be causing adverse reactions. | - Reduce the Dose: If adverse effects are observed, consider reducing the dose of this compound. - Vehicle Control Group: Always include a vehicle-only control group to distinguish between the effects of the drug and the vehicle. - Monitor Animal Health: Closely monitor animals for any signs of distress, and consult with veterinary staff if adverse effects are observed. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective agonist for the A3 adenosine (B11128) receptor (A3AR).[1] The A3AR is a G protein-coupled receptor (GPCR). Upon activation by an agonist like this compound, the receptor couples to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can modulate various cellular processes, including cell growth, apoptosis, and inflammation.
A3AR Signaling Pathway
Q2: What is a recommended protocol for preparing and administering this compound to mice?
A2: The following is a general protocol for the intraperitoneal (i.p.) injection of this compound in mice. This should be adapted based on specific experimental needs and institutional guidelines.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 27-30 gauge)
Protocol:
-
Vehicle Preparation:
-
Prepare a fresh vehicle solution. A commonly used vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, and saline. For example, to prepare 1 mL of a 10% DMSO, 40% PEG300, 50% saline vehicle:
-
Add 100 µL of sterile DMSO to a sterile microcentrifuge tube.
-
Add 400 µL of sterile PEG300 to the same tube.
-
Vortex thoroughly to mix.
-
Add 500 µL of sterile saline.
-
Vortex again until the solution is clear and homogenous.
-
-
-
This compound Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
Dissolve the this compound powder in the DMSO portion of the vehicle first.
-
Gradually add the PEG300 and then the saline, vortexing between each addition to ensure complete dissolution.
-
If necessary, gently sonicate the solution for a few minutes to aid dissolution.
-
The final solution should be clear. If precipitation is observed, the concentration may be too high for the chosen vehicle.
-
-
Administration:
-
Use a new sterile syringe and needle for each animal.
-
Gently restrain the mouse.
-
Perform the intraperitoneal injection in the lower right quadrant of the abdomen to avoid injuring internal organs.
-
Inject the calculated volume of the this compound solution slowly and carefully.
-
This compound In-Vivo Experimental Workflow
Q3: What are the pharmacokinetic parameters of this compound in mice?
| Parameter | Estimated Value | Description |
| Cmax (Maximum Plasma Concentration) | Highly variable, dependent on dose and formulation | The highest concentration of the drug in the plasma after administration. |
| Tmax (Time to Cmax) | ~0.5 - 2 hours | The time at which Cmax is reached. |
| t½ (Elimination Half-life) | ~2 - 6 hours | The time required for the plasma concentration of the drug to decrease by half. |
| Bioavailability (Oral) | Low (<10%) | The fraction of the administered dose that reaches systemic circulation. Poor oral bioavailability is expected due to low solubility and potential first-pass metabolism. |
Q4: How can I monitor the activation of the A3 adenosine receptor in vivo after this compound administration?
A4: Monitoring A3AR activation in vivo can be achieved through several methods:
-
Pharmacodynamic Biomarkers: Measure downstream targets of A3AR signaling. For example, in some models, A3AR activation can lead to a decrease in the levels of inflammatory cytokines like TNF-α.[1] Collecting blood or tissue samples and measuring these biomarkers by ELISA or other immunoassays can provide indirect evidence of receptor activation.
-
Ex Vivo Analysis: Tissues of interest can be collected from animals at various time points after this compound administration. The expression or phosphorylation status of proteins involved in the A3AR signaling pathway can then be analyzed by techniques such as Western blotting or immunohistochemistry.
-
Behavioral or Physiological Readouts: In certain disease models, A3AR activation leads to specific behavioral or physiological changes. For instance, in models of neuropathic pain, a reduction in pain-related behaviors could indicate A3AR engagement.
Q5: What are the potential side effects of this compound in animal models?
A5: While generally considered to have a good safety profile, high doses of this compound or related A3AR agonists may lead to adverse effects. These can include transient hypotension and bradycardia, particularly with rapid intravenous administration. In some studies, mast cell degranulation has been observed. It is crucial to include a dose-finding study to identify a therapeutic window with minimal side effects and to closely monitor the animals for any signs of distress.
References
Technical Support Center: Overcoming Resistance to AB-MECA in Cell Lines
Welcome to the technical support center for researchers utilizing the A3 adenosine (B11128) receptor (A3AR) agonist, AB-MECA, and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the development of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR). Its primary mechanism involves coupling to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA).[1][2] Activation of A3AR can also trigger other signaling pathways, including the activation of Phospholipase C (PLC) and modulation of mitogen-activated protein kinase (MAPK) pathways.[3][4]
Q2: My cells have stopped responding to this compound treatment. What are the potential causes?
A2: The most likely cause for a diminished response to this compound is the development of cellular resistance through agonist-induced receptor desensitization, internalization, and downregulation.[3][5][6] Prolonged or repeated exposure to this compound can lead to the following:
-
Desensitization: Rapid uncoupling of the A3AR from its G protein, often mediated by G protein-coupled receptor kinases (GRKs), reduces signaling efficacy.[3][7]
-
Internalization: The receptors are removed from the cell surface via endocytosis, making them unavailable for agonist binding.[3][5]
-
Downregulation: Long-term exposure can lead to a decrease in the total number of A3AR proteins within the cell, representing a more prolonged state of resistance.[3][5]
Q3: How can I confirm that my cells have developed resistance to this compound?
A3: To confirm resistance, you can perform a dose-response curve and compare the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound in your treated cells versus the parental (sensitive) cell line. A significant rightward shift in the dose-response curve and a higher IC50/EC50 value in the treated cells indicate the development of resistance. You can also assess the downstream signaling effects, such as measuring cAMP levels or the phosphorylation status of key pathway proteins (e.g., Akt, ERK) in response to this compound stimulation. A blunted response in the treated cells would confirm resistance.
Q4: Are there strategies to overcome or prevent this compound resistance?
A4: Yes, several strategies can be employed:
-
Drug Holiday: Temporarily removing this compound from the culture medium may allow for the resensitization and recycling of A3ARs back to the cell surface. The recovery time can vary, with some studies showing functional recovery within 24 hours after prolonged agonist exposure.[3][5]
-
Combination Therapy: Using this compound or its analogs in combination with other therapeutic agents can be a highly effective strategy. This approach can enhance cytotoxicity through complementary mechanisms and may circumvent the resistance pathways. For example, combining the A3AR agonist Cl-IB-MECA with paclitaxel (B517696) has been shown to be effective in melanoma cells.[8][9]
-
Targeting Downstream Pathways: If resistance is due to alterations in signaling pathways downstream of the A3AR, targeting these pathways directly with other inhibitors may restore sensitivity or provide an alternative therapeutic approach.
Troubleshooting Guides
Problem 1: Decreased or No Apoptotic Response to this compound
| Possible Cause | Suggested Solution |
| A3AR Desensitization/Downregulation | 1. Confirm receptor downregulation by performing a competition binding assay or Western blot for A3AR. 2. Attempt a "drug holiday" by culturing cells in agonist-free medium for 24-48 hours to see if sensitivity is restored.[3][5] 3. Consider using a lower concentration of this compound for shorter durations to minimize receptor downregulation. |
| Altered Downstream Signaling | 1. Investigate key signaling pathways involved in A3AR-mediated apoptosis, such as the PI3K/Akt and MAPK pathways.[10] 2. Assess the expression and phosphorylation status of key proteins like Bcl-2, Bax, and Caspase-3.[11][12] A lack of change in these proteins upon this compound treatment in resistant cells would suggest a block in the downstream signaling cascade. |
| Cell Line Specificity | The expression levels and signaling pathways coupled to A3AR can vary between cell lines.[4] Confirm A3AR expression in your cell line of interest. |
Problem 2: Inconsistent Results with this compound Treatment
| Possible Cause | Suggested Solution |
| Agonist Degradation | 1. Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). 2. Prepare fresh working dilutions for each experiment. |
| Variable A3AR Expression | 1. Cell passage number can influence receptor expression. Use cells within a consistent and low passage number range for your experiments. 2. Periodically check A3AR expression levels via qPCR or Western blot. |
| Mycoplasma Contamination | Mycoplasma can alter cellular responses. Regularly test your cell cultures for mycoplasma contamination. |
Quantitative Data Summary
The following tables summarize key quantitative data related to A3AR agonist affinity and the effects of combination therapies.
Table 1: Affinity of Common A3AR Agonists
| Agonist | Receptor | Ki (nM) | Cell Line/System |
| [¹²⁵I]this compound | Human A3AR | ~0.5-2.0 | Various cell lines |
| IB-MECA | Human A3AR | ~1-5 | CHO cells |
| Cl-IB-MECA | Human A3AR | ~0.3-1.0 | CHO cells |
Note: Ki values can vary depending on the cell type and experimental conditions.
Table 2: Example of Synergistic Cytotoxicity with Combination Therapy
| Treatment | Cell Line | IC50 (µM) | Combination Index (CI)* |
| Cl-IB-MECA alone | JoPaca-1 | >50 | - |
| Gemcitabine alone | JoPaca-1 | ~10 | - |
| Cl-IB-MECA + Gemcitabine | JoPaca-1 | N/A | <1 (Synergistic) |
| Cl-IB-MECA alone | Hep-3B | ~25 | - |
| Doxorubicin alone | Hep-3B | ~5 | - |
| Cl-IB-MECA + Doxorubicin | Hep-3B | N/A | <1 (Synergistic) |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data is illustrative based on findings in the literature.[13]
Experimental Protocols
Protocol 1: Development of an this compound Resistant Cell Line
-
Determine Parental IC50: Culture the parental cancer cell line and determine the IC50 of this compound using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Initial Chronic Exposure: Continuously culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to recover and resume normal growth at each new concentration before proceeding to the next.
-
Establishment of Resistant Line: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Characterization: Confirm the resistant phenotype by performing a dose-response curve and comparing the IC50 to the parental cell line. The resistant cell line should be maintained in a medium containing the final concentration of this compound.
Protocol 2: Assessing A3AR Desensitization and Internalization
-
Cell Treatment: Seed cells expressing A3AR in appropriate culture plates. Treat the cells with a high concentration of this compound (e.g., 100 nM) for various short time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Functional Assay (Desensitization):
-
After agonist treatment, wash the cells thoroughly to remove this compound.
-
Stimulate the cells with a cAMP-inducing agent (e.g., forskolin) with and without a fresh application of this compound.
-
Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay. A reduced ability of this compound to inhibit forskolin-stimulated cAMP accumulation in the pre-treated cells indicates desensitization.
-
-
Receptor Localization (Internalization):
-
For internalization studies, use cells expressing a tagged A3AR (e.g., GFP-tagged) or perform immunofluorescence staining for the endogenous receptor.
-
After treatment with this compound for the desired time points, fix and permeabilize the cells.
-
Incubate with a primary antibody against A3AR followed by a fluorescently labeled secondary antibody.
-
Visualize the subcellular localization of the receptor using fluorescence microscopy. A shift from plasma membrane to intracellular vesicles indicates internalization.
-
Visualizations
Caption: A3AR signaling pathways activated by this compound.
Caption: Workflow of A3AR desensitization and downregulation.
Caption: Logic of combination therapy to overcome resistance.
References
- 1. Mechanisms of induction of adenosine receptor genes and its functional significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Adenosine Receptors: Expression, Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A3 adenosine receptors in human astrocytoma cells: agonist-mediated desensitization, internalization, and down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internalization and desensitization of adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of Cl‑IB‑MECA with paclitaxel is a highly effective cytotoxic therapy causing mTOR‑dependent autophagy and mitotic catastrophe on human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The combination of Cl-IB-MECA with paclitaxel: a new anti-metastatic therapeutic strategy for melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mesangial cell apoptosis induced by stimulation of the adenosine A3 receptor: signaling and apoptotic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Roles of BCL-2 and caspase 3 in the adenosine A3 receptor-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for AB-MECA Experiments
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for experiments involving AB-MECA, a selective agonist for the A3 adenosine (B11128) receptor (A3AR). Proper buffer optimization is critical for obtaining accurate and reproducible data in receptor binding and functional assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
N6-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide (this compound) is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G-protein coupled receptor (GPCR).[1] It is widely used as a tool compound in research to study the physiological and pathological roles of the A3AR, which is a therapeutic target for conditions like inflammation, cancer, and cardiac ischemia.[2][3] The radioiodinated version, [¹²⁵I]I-AB-MECA, is a high-affinity radioligand commonly used in receptor binding assays.[1][2][4]
Q2: Why is buffer composition so critical for this compound experiments?
Buffer conditions, including pH, ionic strength, and the presence of specific ions and enzymes, are crucial for maintaining the stability and conformation of the A3 receptor, thereby ensuring optimal ligand binding and signal transduction.[5][6] Suboptimal buffer conditions can lead to low specific binding, high background noise, and poor reproducibility.[7]
Q3: What is the purpose of adding Adenosine Deaminase (ADA) to the assay buffer?
Adenosine Deaminase (ADA) is an enzyme that catalyzes the conversion of adenosine to inosine.[8][9] It is essential to include ADA in A3AR assays to degrade any endogenous adenosine present in the cell membrane preparation or produced by the cells during the experiment.[10][11] Endogenous adenosine can compete with this compound for binding to the A3 receptor, leading to an underestimation of its affinity and potency.
Q4: Should I use whole cells or cell membranes for my binding assay?
While assays can be performed on whole cells, using cell membrane preparations is standard for radioligand binding studies.[7][10][12] Membranes isolate the receptor of interest from intracellular components that might interfere with the assay and eliminate cellular metabolism as a variable.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high. 2. Insufficient washing to remove unbound radioligand. 3. Radioligand is sticking to filters or plates. 4. Suboptimal blocking of non-specific sites. | 1. Use a radioligand concentration at or below its Kd. 2. Increase the number of washes with ice-cold wash buffer.[13] 3. Pre-soak glass fiber filters in 0.3-0.5% polyethyleneimine (PEI).[14] 4. Ensure the non-specific binding control (e.g., 100 µM NECA or 1 µM IB-MECA) is at a sufficient concentration to saturate the receptors.[10][14] |
| Low Specific Binding / Low Signal Window | 1. Degraded this compound or radioligand. 2. Insufficient receptor density in the membrane preparation. 3. Suboptimal buffer pH or ionic strength. 4. Competition from endogenous adenosine. 5. Incorrect incubation time or temperature. | 1. Use fresh aliquots of ligands; avoid repeated freeze-thaw cycles. 2. Increase the amount of membrane protein per well (e.g., 15-50 µg).[10][14] 3. Optimize buffer pH and MgCl₂ concentration. Refer to the Buffer Composition table below. 4. Increase the concentration of Adenosine Deaminase (ADA) (e.g., 1-2 U/mL).[10][11] 5. Ensure the reaction has reached equilibrium; typical incubations are 60-120 minutes at room temperature.[10] |
| High Well-to-Well Variability | 1. Inconsistent pipetting or liquid handling. 2. Uneven cell membrane suspension. 3. "Edge effects" on the microplate.[13] 4. Incomplete filtration or washing. | 1. Use calibrated pipettes and consistent technique. Consider automated handlers.[13] 2. Vortex the membrane stock gently before aliquoting into the assay plate. 3. Avoid using the outer wells of the plate, or fill them with buffer to maintain humidity.[13] 4. Ensure the filtration manifold provides a consistent vacuum to all wells. |
Data Presentation: Buffer Optimization
Optimizing buffer components is a critical step. The table below summarizes typical concentration ranges for key components in A3AR binding assays. Start with the "Typical" values and optimize as needed.
| Component | Typical Concentration | Optimization Range | Purpose & Rationale |
| Buffering Agent | 50 mM Tris-HCl or HEPES | 25-100 mM | Maintains a stable pH. Tris-HCl is most common.[10][14] |
| pH | 7.4 - 8.0 | 6.5 - 8.5 | GPCR binding is pH-sensitive. A pH of 7.4 is physiological, but some protocols use a slightly higher pH of 8.0.[10][14] |
| MgCl₂ | 5 - 10 mM | 1 - 20 mM | Divalent cations like Mg²⁺ are often required for optimal GPCR conformation and high-affinity agonist binding.[10][14] |
| EDTA | 1 mM | 0 - 2 mM | Chelates divalent cations, which can be important if their concentration needs to be precisely controlled by adding back specific ions like MgCl₂.[10][14] |
| NaCl | Not always included | 50 - 150 mM | Can modulate ligand binding affinity. Include if aiming to mimic physiological ionic strength. |
| Adenosine Deaminase (ADA) | 1-2 U/mL | 0.5 - 5 U/mL | Degrades endogenous adenosine, which competes with this compound.[10][11] Crucial for accurate agonist affinity determination. |
| Detergent (e.g., CHAPS) | 0.004% - 0.01% | 0 - 0.02% | A low concentration of a mild detergent can help prevent aggregation and non-specific binding.[11][14] |
Experimental Protocols & Visualizations
Protocol 1: Competitive Radioligand Binding Assay
This protocol details how to determine the binding affinity (Ki) of a test compound by measuring its ability to displace [¹²⁵I]I-AB-MECA from the human A3AR.
Materials:
-
Cell Membranes: From HEK293 or CHO cells stably expressing the human A3AR.
-
Radioligand: [¹²⁵I]I-AB-MECA.[10]
-
Test Compound: e.g., this compound (for self-competition) or other unlabeled ligands.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[14]
-
Adenosine Deaminase (ADA): 2 U/mL final concentration.[10]
-
Non-specific Binding (NSB) Control: 1 µM IB-MECA.[10]
-
Apparatus: 96-well plates, glass fiber filter plates (pre-soaked in PEI), filtration manifold, gamma counter.
Procedure:
-
Buffer Preparation: Prepare the Assay Buffer and supplement with ADA just before use.
-
Plate Setup (Final volume 125 µL):
-
Total Binding: Add 25 µL Assay Buffer.
-
Non-specific Binding (NSB): Add 25 µL of NSB control (e.g., 1 µM IB-MECA).
-
Competition: Add 25 µL of test compound at various concentrations (serial dilutions).
-
-
Add Radioligand: Add 50 µL of [¹²⁵I]I-AB-MECA to all wells (final concentration ~0.15-0.3 nM).[10][11]
-
Add Membranes: Add 50 µL of diluted cell membranes (typically 20-50 µg of protein) to all wells to initiate the reaction.[10]
-
Incubation: Seal the plate and incubate at room temperature for 120 minutes to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents through the glass fiber filter plate using a filtration manifold.[10]
-
Washing: Wash the filters 3 times with ice-cold Wash Buffer to remove unbound radioligand.[10]
-
Quantification: Dry the filter mat and measure the radioactivity in each well using a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding = (Total Binding cpm) - (NSB cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (one-site competition model) to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[13]
-
Visualizations
Caption: A3 adenosine receptor signaling pathway activated by this compound.
Caption: Experimental workflow for optimizing buffer conditions.
Caption: Logical troubleshooting flow for common this compound assay issues.
References
- 1. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine Receptors [sigmaaldrich.com]
- 3. First Potent Macrocyclic A3 Adenosine Receptor Agonists Reveal G-Protein and β-Arrestin2 Signaling Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantorsciences.com [avantorsciences.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. Biochemical characterization of adenosine deaminase (CD26; EC 3.5.4.4) activity in human lymphocyte-rich peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: [¹²⁵I]AB-MECA Radioligand Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding of [¹²⁵I]AB-MECA and ensuring accurate results in their radioligand binding assays.
Frequently Asked Questions (FAQs)
Q1: What is [¹²⁵I]this compound and what is it used for?
[¹²⁵I]this compound, or [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide, is a high-affinity radioligand selective for the A₃ adenosine (B11128) receptor (A₃AR). It is commonly used in radioligand binding assays to characterize the A₃AR, determine receptor density (Bmax), and assess the affinity of unlabeled compounds for the receptor.
Q2: What is non-specific binding (NSB) and why is it a problem?
Non-specific binding refers to the binding of the radioligand to components other than the target receptor, such as lipids, other proteins, and the filter apparatus itself.[1] High non-specific binding can obscure the specific binding signal, leading to inaccurate calculations of receptor affinity (Kd) and density (Bmax).[1] Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration.[1][2]
Q3: How is non-specific binding determined in a [¹²⁵I]this compound assay?
Non-specific binding is determined by measuring the amount of [¹²⁵I]this compound that binds in the presence of a high concentration of an unlabeled competitor that also has a high affinity for the A₃ adenosine receptor. This "cold" ligand saturates the specific receptor sites, so any remaining bound radioactivity is considered non-specific.[3] A commonly used competitor for A₃AR assays is N⁶-(3-Iodobenzyl)-5'-N-methylcarboxamidoadenosine (IB-MECA) or the non-selective adenosine receptor agonist, NECA.[3][4]
Q4: What are typical Kd and Bmax values for [¹²⁵I]this compound binding?
The affinity (Kd) and receptor density (Bmax) can vary depending on the tissue or cell line being studied. However, published data for [¹²⁵I]this compound binding to human A₃ adenosine receptors show a pKd of 9.1, which corresponds to a Kd of approximately 0.8 nM.[5] Bmax values in radioligand binding assays typically range from 10 to 1000 fmol/mg of protein.[6]
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common issue in [¹²⁵I]this compound radioligand assays. This guide provides potential causes and solutions to help you optimize your experiments.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | The radioligand is binding to the filter paper or assay tubes. | Pre-soak glass fiber filters in 0.3-0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.[1] Using low-protein-binding plates and tubes can also help minimize this issue. |
| Insufficient washing of the filters after incubation. | Increase the number of washes (3-4 times) and the volume of ice-cold wash buffer (3-5 mL per wash).[1] Rapid washing is crucial to remove unbound radioligand without causing significant dissociation of the specifically bound ligand.[1] | |
| Suboptimal Assay Buffer Composition | The buffer composition is promoting non-specific interactions. | Include a blocking agent like Bovine Serum Albumin (BSA) at a concentration of 0.1-1% in the assay buffer to saturate non-specific binding sites.[1][2][7] |
| Electrostatic interactions are contributing to high NSB. | Adjust the ionic strength of the buffer by adding salts like NaCl (e.g., 100 mM).[8][9] | |
| Hydrophobic interactions are causing the radioligand to bind non-specifically. | Add a low concentration of a non-ionic detergent, such as 0.05% Tween-20, to the assay buffer to disrupt hydrophobic interactions.[2][9] | |
| Issues with Radioligand or Membrane Preparation | The concentration of [¹²⁵I]this compound is too high. | Use a radioligand concentration at or below the Kd value for the receptor.[7] This minimizes the proportion of non-specific binding relative to specific binding. |
| The radiochemical purity of [¹²⁵I]this compound is low. | Ensure the radiochemical purity of the ligand is above 90%.[7] Degradation over time can lead to increased non-specific binding. | |
| Excessive membrane protein is used in the assay. | Titrate the amount of membrane preparation to find the optimal concentration that gives a good specific binding signal without excessive non-specific binding. A typical starting range is 10-50 µg of membrane protein per well.[2] |
Experimental Protocols
Membrane Preparation from A₃AR-Expressing Cells
-
Grow cells expressing the A₃ adenosine receptor to confluency.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or a Polytron.[10]
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
[¹²⁵I]this compound Saturation Binding Assay
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[10] Add 0.5% BSA to reduce non-specific binding.[8]
-
Total Binding: In a 96-well plate, add increasing concentrations of [¹²⁵I]this compound (e.g., 0.1 - 20 nM) to wells containing 10-50 µg of membrane protein in a final volume of 200 µL.
-
Non-Specific Binding: To a parallel set of wells, add the same increasing concentrations of [¹²⁵I]this compound and a high concentration of an unlabeled competitor (e.g., 10 µM IB-MECA or 100 µM NECA).[3][4]
-
Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through GF/C glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.
-
Washing: Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Determine the Kd and Bmax values by fitting the specific binding data to a one-site binding hyperbola using non-linear regression analysis.
Visualizations
A₃ Adenosine Receptor Signaling Pathway
Caption: A₃ Adenosine Receptor signaling cascade.
Radioligand Binding Assay Workflow
Caption: Workflow for a [¹²⁵I]this compound radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Fragment Screening at Adenosine-A3 Receptors in Living Cells Using a Fluorescence-Based Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [<sup>125</sup>I]this compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 7. Fluorescent A2A and A3 adenosine receptor antagonists as flow cytometry probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biophysics-reports.org [biophysics-reports.org]
- 10. A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Agonist Effect of AB-MECA with A3 Adenosine Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the specific effects of the A3 adenosine (B11128) receptor (A3AR) agonist, AB-MECA, through the use of selective A3AR antagonists. The data and protocols presented herein are designed to assist researchers in unequivocally demonstrating that the observed biological effects of this compound are mediated through its interaction with the A3AR.
Comparative Pharmacological Data
The primary method for validating the on-target effect of an agonist like this compound is to demonstrate that its activity is competitively inhibited by a selective antagonist for its receptor. This is often quantified by determining the binding affinity (Ki) of antagonists and observing a rightward shift in the agonist's concentration-response curve in the presence of the antagonist.
Table 1: Binding Affinity of A3AR Antagonists Determined Using a Radioligand Derived from this compound
| Antagonist | Species | Receptor | Kᵢ (nM) | Radioligand |
| MRS1523 | Human | A3AR | 43.9 | [¹²⁵I]I-AB-MECA |
| Mouse | A3AR | 349 | [¹²⁵I]I-AB-MECA | |
| Rat | A3AR | 216 | [¹²⁵I]I-AB-MECA | |
| MRS1220 | Human | A3AR | 0.65 | [¹²⁵I]I-AB-MECA |
| MRE3008F20 | Human | A3AR | Potent (Ki not specified) | [¹²⁵I]I-AB-MECA |
This table summarizes the binding affinities (Ki) of various A3AR antagonists. These values were determined in competitive binding assays using [¹²⁵I]I-AB-MECA, a radiolabeled version of an this compound analog, demonstrating the direct competition of these antagonists with an this compound-like molecule for the A3AR binding site.[1][2][3][4]
Table 2: Functional Antagonism of A3AR Agonists
| Agonist | Antagonist | Assay | Agonist EC₅₀ (nM) (alone) | Agonist EC₅₀ (nM) (with Antagonist) | Fold Shift |
| This compound | MRS1523 | cAMP Inhibition | ~2.5 | > 25 (with 1 µM MRS1523) | >10 |
| Cl-IB-MECA | MRS1191 | Inhibition of cAMP | ~1.2 | ~48 (with 100 nM MRS1191) | 40 |
This table illustrates the functional antagonism of A3AR agonists. The data for this compound is representative and demonstrates the expected rightward shift in the EC₅₀ value in the presence of a competitive antagonist like MRS1523. The data for Cl-IB-MECA, a potent A3AR agonist, with the antagonist MRS1191 is derived from experimental findings and showcases a significant fold shift in the EC₅₀, confirming the antagonist's ability to block the agonist's effect.[2][5]
Signaling Pathways and Experimental Workflow
To understand how A3AR antagonists validate the effects of this compound, it is crucial to visualize the underlying signaling pathways and the experimental logic.
Caption: A3AR signaling pathway activated by this compound and blocked by an antagonist.
Caption: Workflow for validating this compound's A3AR-mediated effects.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of results. Below are protocols for key experiments used to validate the effects of this compound.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of an A3AR antagonist by measuring its ability to displace a radiolabeled ligand, such as [¹²⁵I]I-AB-MECA, from the A3AR.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human A3AR.
-
Radioligand: [¹²⁵I]I-AB-MECA.
-
A3AR Antagonist (e.g., MRS1523).
-
Non-specific binding control: 10 µM IB-MECA.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the A3AR antagonist.
-
In a 96-well plate, add cell membranes (20-50 µg protein/well), a fixed concentration of [¹²⁵I]I-AB-MECA (typically at its Kd value), and varying concentrations of the antagonist.
-
For total binding, omit the antagonist. For non-specific binding, add 10 µM IB-MECA.
-
Incubate for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the antagonist from the competition curve and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][6][7]
Protocol 2: cAMP Inhibition Assay
Objective: To measure the functional potency (EC₅₀) of this compound and to demonstrate that this effect is blocked by an A3AR antagonist.
Materials:
-
HEK293 or CHO cells stably expressing the human A3AR.
-
This compound.
-
A3AR Antagonist (e.g., MRS1523).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Seed cells in a 96-well plate and grow to ~80-90% confluency.
-
Pre-incubate the cells with varying concentrations of the A3AR antagonist or vehicle for 15-30 minutes at 37°C in the presence of a PDE inhibitor.
-
Add varying concentrations of this compound to the wells.
-
Immediately add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for basal control) to stimulate adenylyl cyclase.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
-
Plot the concentration-response curves for this compound in the absence and presence of the antagonist to determine EC₅₀ values and observe any rightward shift.[3][7]
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To assess the effect of this compound on the MAPK/ERK signaling pathway and to confirm that this is A3AR-dependent using an antagonist.
Materials:
-
Cells expressing A3AR.
-
This compound.
-
A3AR Antagonist (e.g., MRS1523).
-
Serum-free cell culture medium.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours.
-
Pre-treat cells with the A3AR antagonist or vehicle for 1-2 hours.
-
Stimulate cells with this compound at various concentrations for a predetermined optimal time (e.g., 5-15 minutes).
-
Lyse the cells on ice with lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
-
Quantify band intensities to determine the level of ERK1/2 phosphorylation.[8]
By employing these experimental approaches and comparing the resulting data, researchers can confidently validate the A3AR-mediated effects of this compound, a critical step in the characterization of this and other selective receptor agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Conversion of A3 Adenosine Receptor Agonists into Selective Antagonists by Modification of the 5′-Ribofuran-uronamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AB-MECA and IB-MECA Efficacy for A3 Adenosine Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals: A Guide to Two Key A3AR Agonists
This guide provides a comprehensive comparison of the efficacy of two widely studied adenosine (B11128) A3 receptor (A3AR) agonists: N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA) and N⁶-(3-Iodobenzyl)-5'-N-methylcarboxamidoadenosine (IB-MECA). Both compounds have been instrumental in elucidating the physiological and pathophysiological roles of the A3AR, a G protein-coupled receptor implicated in inflammation, cancer, and cardiac ischemia. This document aims to offer an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound and IB-MECA. It is important to note that the data presented are compiled from various sources and experimental conditions may vary. For a direct comparison, it is always recommended to evaluate compounds side-by-side in the same experimental setup.
Table 1: Receptor Binding Affinity at Human Adenosine Receptors
| Compound | A3 Ki (nM) | A1 Ki (nM) | A2A Ki (nM) | Selectivity (A3 vs. A1/A2A) |
| This compound | ~430.5[1] | Data not readily available | Data not readily available | Moderately selective |
| IB-MECA | ~1.1 - 1.8[2] | ~54 | ~56 | Approximately 50-fold selective for A3 vs. A1/A2A |
Table 2: In Vitro Functional Potency
| Compound | Assay | Cell Line | EC50 (nM) |
| This compound | Adenylyl Cyclase Inhibition | A3AR-CHO | Data not readily available |
| IB-MECA | ERK1/2 Activation | Human Ciliary Muscle Cells | ~12[3] |
| IB-MECA | Inhibition of Forskolin-stimulated cAMP | Human Breast Cancer Cells | Effective at 1-100 µM |
Signaling Pathways and Experimental Workflows
Activation of the A3 adenosine receptor by agonists like this compound and IB-MECA initiates a cascade of intracellular signaling events. The canonical pathway involves coupling to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). However, A3AR can also couple to other G proteins, such as Gαq, to activate phospholipase C (PLC) and stimulate downstream pathways including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.
Caption: A3 Adenosine Receptor Signaling Pathways.
The following diagram outlines a general experimental workflow for comparing the efficacy of A3AR agonists.
Caption: General workflow for agonist comparison.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and IB-MECA for the A3 adenosine receptor.
Principle: This assay measures the ability of a test compound (unlabeled this compound or IB-MECA) to compete with a radiolabeled ligand (e.g., [¹²⁵I]I-AB-MECA) for binding to the A3AR in cell membranes. A lower Ki value indicates a higher binding affinity.
Materials:
-
HEK293 or CHO cells stably expressing the human A3AR.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL adenosine deaminase, pH 7.4.
-
Radioligand: [¹²⁵I]I-AB-MECA.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known A3AR ligand.
-
Test compounds: this compound and IB-MECA.
-
Glass fiber filters and a scintillation counter.
Procedure:
-
Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [¹²⁵I]I-AB-MECA (typically at its Kd value), and varying concentrations of the test compound (this compound or IB-MECA).
-
Binding Reaction: Initiate the binding reaction by adding 20-50 µg of cell membrane protein to each well. Incubate for 60-90 minutes at room temperature with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration over glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value and then determine the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of this compound and IB-MECA by quantifying the inhibition of cAMP production.
Principle: A3AR activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In this assay, cells are first stimulated with forskolin (B1673556) to elevate cAMP levels. The ability of the A3AR agonist to reduce this forskolin-stimulated cAMP level is then measured.
Materials:
-
HEK293 or CHO cells stably expressing the human A3AR.
-
Stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX (500 µM) to prevent cAMP degradation.
-
Forskolin.
-
Test compounds: this compound and IB-MECA.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Seed cells into a 96-well plate and grow to approximately 80-90% confluency.
-
Assay Preparation: Wash the cells with serum-free medium. Pre-incubate the cells with the stimulation buffer containing the phosphodiesterase inhibitor for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add varying concentrations of the test compound (this compound or IB-MECA) to the wells, followed by a fixed concentration of forskolin (to stimulate adenylyl cyclase).
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conclusion
The available data consistently demonstrate that IB-MECA is a more potent and selective A3 adenosine receptor agonist compared to this compound . Its significantly lower Ki value indicates a much higher binding affinity for the human A3AR. While comprehensive, directly comparative functional data is sparse in the literature, the higher affinity of IB-MECA generally translates to greater potency in functional assays.
For researchers requiring high selectivity and potency for the A3AR, IB-MECA is the superior choice. This compound, while a useful tool, particularly in its radiolabeled form for binding assays, exhibits lower affinity and its selectivity profile is less well-defined. The choice between these two agonists will ultimately depend on the specific requirements of the experimental design and the desired concentration-response relationship.
References
- 1. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An adenosine analog (IB-MECA) inhibits anchorage-dependent cell growth of various human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Confirming AB-MECA's A3 Adenosine Receptor Specificity with MRS1523: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the A3 adenosine (B11128) receptor (A3AR) agonist, AB-MECA, and the A3AR-selective antagonist, MRS1523. It details the experimental data and protocols necessary to unequivocally confirm the A3AR specificity of this compound's biological effects. By employing a selective antagonist like MRS1523, researchers can effectively dissect the molecular pharmacology of this compound and ensure that its observed activities are indeed mediated by the A3 adenosine receptor.
Product Performance Comparison
The specificity of a G protein-coupled receptor (GPCR) agonist is paramount in research and drug development. The following tables summarize the binding affinities (Ki) of this compound and MRS1523 for the different human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki) of this compound for Human Adenosine Receptor Subtypes
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) |
| This compound | >10,000 | >10,000 | >10,000 | 430.5[1] |
Table 2: Binding Affinity (Ki) of MRS1523 for Human and Rat Adenosine Receptor Subtypes
| Compound | Human A1 Receptor (Ki, nM) | Human A2A Receptor (Ki, nM) | Human A3 Receptor (Ki, nM) | Rat A1 Receptor (Ki, nM) | Rat A2A Receptor (Ki, nM) | Rat A3 Receptor (Ki, nM) |
| MRS1523 | >10,000 | >10,000 | 18.9[2] | 15,600 | 2,050 | 113[2] |
As the data illustrates, this compound demonstrates high selectivity for the A3AR. To experimentally validate that the functional effects of this compound are mediated by this receptor, a selective antagonist such as MRS1523 is employed. The high affinity and selectivity of MRS1523 for the human A3AR make it an excellent tool to competitively block the binding of this compound and thus inhibit its downstream signaling.
Experimental Protocols
To confirm the A3AR specificity of this compound, two key experiments are typically performed: a radioligand binding assay and a functional assay, such as a cAMP inhibition assay.
Radioligand Binding Assay
This assay directly measures the ability of MRS1523 to compete with a radiolabeled A3AR agonist (like [¹²⁵I]this compound) for binding to the receptor.
Objective: To determine the binding affinity (Ki) of MRS1523 for the A3AR and to demonstrate competitive antagonism.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human A3AR (e.g., HEK-293 or CHO cells).
-
Radioligand: [¹²⁵I]this compound.
-
Unlabeled this compound (for determining non-specific binding).
-
MRS1523.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes, [¹²⁵I]this compound (at a concentration near its Kd), and varying concentrations of MRS1523. For total binding, omit MRS1523. For non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM).
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of MRS1523. Calculate the IC50 value (the concentration of MRS1523 that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation. A competitive antagonist will produce a rightward shift in the agonist binding curve.
Functional Assay: cAMP Inhibition
Activation of the Gi-coupled A3AR by an agonist like this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.
Objective: To demonstrate that MRS1523 can block the this compound-induced inhibition of cAMP production.
Materials:
-
A3AR-expressing cells (e.g., HEK-293 or CHO).
-
This compound.
-
MRS1523.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and reagents.
Procedure:
-
Cell Seeding: Seed the A3AR-expressing cells in a 96-well plate and grow to confluency.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of MRS1523 or vehicle for 15-30 minutes.
-
Agonist Stimulation: Add a fixed, sub-maximal concentration of this compound (e.g., its EC80) along with forskolin to all wells (except for the basal control).
-
Incubate for a specified time (e.g., 30 minutes) to allow for cAMP modulation.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound in the presence and absence of a fixed concentration of MRS1523. A selective antagonist will cause a parallel rightward shift of the agonist dose-response curve, without affecting the maximal response.
Visualizing the Molecular Interactions and Workflows
To better understand the underlying principles, the following diagrams illustrate the A3AR signaling pathway, the experimental logic, and the workflow for confirming agonist specificity.
Caption: A3AR signaling pathway initiated by this compound and blocked by MRS1523.
Caption: Logical framework for confirming agonist specificity using an antagonist.
Caption: Experimental workflow for confirming this compound's A3AR specificity.
References
A Comparative Analysis of AB-MECA and Other A3 Adenosine Receptor Agonists: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of N6-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA) with other prominent A3 Adenosine (B11128) Receptor (A3AR) agonists, including IB-MECA (Piclidenoson), Cl-IB-MECA (Namodenoson), and MRS5698. The A3AR is a G protein-coupled receptor that is increasingly recognized as a therapeutic target for a variety of conditions, including inflammation, cancer, and neuropathic pain, due to its overexpression in pathological cells compared to normal tissues.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for evaluating the performance and characteristics of these key research compounds.
Comparative Analysis of Agonist Affinity and Efficacy
The selection of an appropriate A3AR agonist is critical for both preclinical research and therapeutic development. The primary determinants of an agonist's utility are its binding affinity (Kᵢ) for the receptor and its functional potency (EC₅₀) and efficacy (Eₘₐₓ) in eliciting a cellular response. Affinity denotes the strength of the bond between the agonist and the A3AR, with a lower Kᵢ value indicating a stronger interaction. Potency refers to the concentration of the agonist required to produce 50% of its maximal effect, while efficacy describes the maximum response an agonist can produce.
Below is a summary of the quantitative data for this compound and its comparators, compiled from various in vitro studies.
| Agonist | Common Name | Receptor Species | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) |
| This compound | - | Human | 430.5 | Not widely reported |
| IB-MECA | Piclidenoson | Human | 1.1 - 1.8 | 0.82 (µM) |
| Cl-IB-MECA | Namodenoson | Human | 0.33 | Not widely reported |
| MRS5698 | - | Human | ~3 | Not widely reported |
Note: Experimental values can vary between studies based on the specific cell lines and assay conditions used. The data presented are representative values from the literature.[2][3][4][5][6]
A3AR Signaling Pathways
Activation of the A3AR by an agonist like this compound primarily initiates a signaling cascade through its coupling with inhibitory G proteins (Gαi/o). This canonical pathway involves the inhibition of the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This decrease in cAMP subsequently reduces the activity of Protein Kinase A (PKA). Beyond this primary pathway, A3AR activation can also stimulate other signaling cascades, including the Phospholipase C (PLC), PI3K/Akt, and MAPK/ERK pathways, depending on the cell type and context.[7]
Experimental Methodologies
Accurate characterization of A3AR agonists relies on standardized and robust experimental protocols. The following sections detail the methodologies for the key assays used to determine binding affinity and functional potency.
Radioligand Binding Assay for Affinity (Kᵢ) Determination
This assay quantifies the affinity of an unlabeled agonist (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the A3AR.
Detailed Protocol:
-
Membrane Preparation: Culture and harvest cells stably expressing the human A3AR (e.g., HEK293 or CHO cells). Homogenize the cells in an ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.[6]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable A3AR radioligand (e.g., [¹²⁵I]I-AB-MECA), and a range of concentrations of the unlabeled test agonist.[8] To determine non-specific binding, a parallel set of wells should contain a high concentration of a known A3AR ligand.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[2][6]
-
Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.[2]
-
Washing and Counting: Quickly wash the filters with ice-cold buffer to remove unbound radioligand. After drying, measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding against the log concentration of the test agonist to generate a competition curve. Use non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[2]
cAMP Inhibition Assay for Functional Potency (EC₅₀)
This functional assay measures the ability of an A3AR agonist to inhibit adenylyl cyclase activity, which is quantified as a decrease in intracellular cAMP levels.
References
- 1. 2-Substituted (N)-Methanocarba A3 Adenosine Receptor Agonists: In Silico, In Vitro, and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Cross-Validation of Brevilin A's Anti-Cancer Efficacy Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of Brevilin A, a natural sesquiterpene lactone, across a variety of cancer cell lines. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering an objective analysis of its therapeutic potential. Detailed experimental protocols and visual representations of the compound's mechanism of action are included to facilitate further research and development.
Comparative Efficacy of Brevilin A
Brevilin A has demonstrated significant dose-dependent inhibitory effects on the viability of a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary across different cancer types, highlighting the importance of cross-validation.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| DU145 | Prostate Carcinoma | ~10.6 (STAT3 signaling inhibition) | 24 | [1] |
| MDA-MB-468 | Breast Cancer | 14.46 | 24 | [2] |
| 4.089 | 48 | [2] | ||
| 3.034 | 72 | [2] | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 13.31 | 24 | [2] |
| 5.723 | 48 | [2] | ||
| 3.764 | 72 | [2] | ||
| ~23 | Not Specified | [3] | ||
| MCF-7 | Breast Cancer | ~17 | Not Specified | [3] |
| A549 | Lung Adenocarcinoma | Not specified, but growth inhibition observed | Not Specified | [4] |
| NCI-H1650 | Non-Small Cell Lung Cancer | Not specified, but growth inhibition observed | Not Specified | [4] |
| CNE-2 | Nasopharyngeal Carcinoma | 7.93 | 24 | [5] |
| 2.60 | 48 | [5] | ||
| 22.26 | 72 | [5] | ||
| CT26 | Colon Adenocarcinoma | Dose-dependent inhibition observed | Not Specified | [6][7] |
| AGS | Gastric Cancer | 54.69 ± 1.38 | Not Specified | [8] |
Mechanism of Action: Targeting Key Signaling Pathways
Brevilin A exerts its anti-cancer effects through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis. The primary mechanisms identified are the inhibition of the JAK/STAT and PI3K/Akt/mTOR pathways.
Inhibition of the JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that regulates cell growth and survival.[1][9] In many cancers, the STAT3 protein is constitutively active, promoting tumor progression.[10] Brevilin A has been shown to be a potent inhibitor of this pathway.[1][5][9][10][11] It directly targets and attenuates the activity of JAKs, which are upstream kinases that phosphorylate and activate STAT3.[1][6][9] By inhibiting JAKs, Brevilin A prevents the phosphorylation of STAT3, leading to the downregulation of its target genes, such as c-Myc and CyclinD1, which are involved in cell proliferation.[1] This inhibition of STAT3 signaling ultimately induces apoptosis in cancer cells.[1]
Brevilin A inhibits the JAK/STAT3 signaling pathway.
Induction of Apoptosis via ROS and PI3K/Akt/mTOR Inhibition
Brevilin A also induces apoptosis through the generation of reactive oxygen species (ROS) and the suppression of the PI3K/Akt/mTOR pathway.[4][6][7] The PI3K/Akt/mTOR pathway is another critical regulator of cell survival and proliferation, and its aberrant activation is common in cancer.[2] Brevilin A has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.[6][7] This inhibition, coupled with the induction of ROS, leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and PARP.[3][4]
Brevilin A induces apoptosis via ROS and PI3K/Akt inhibition.
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols are provided for the key assays used to evaluate the efficacy of Brevilin A.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 to 1.5 x 105 cells/mL and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[12]
-
Drug Treatment: Prepare serial dilutions of Brevilin A in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells with fresh medium only.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[13]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[14][15]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.[16] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values using suitable software (e.g., GraphPad Prism).
General workflow for the MTT assay.
Western Blot Analysis for Protein Phosphorylation
Western blotting is a technique used to detect specific proteins in a sample and is particularly useful for analyzing the phosphorylation status of proteins in signaling pathways.
Protocol:
-
Cell Lysis: Treat cells with Brevilin A for the desired time. Wash the cells with ice-cold PBS and then lyse them in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[17]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18] For phospho-specific antibodies, BSA is often recommended.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-STAT3) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein levels to a loading control (e.g., β-actin or GAPDH) or the total protein level.[18]
References
- 1. Brevilin A, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells | PLOS One [journals.plos.org]
- 2. Brevilin A, a Natural Sesquiterpene Lactone Inhibited the Growth of Triple-Negative Breast Cancer Cells via Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Brevilin A induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Brevilin A induces apoptosis and autophagy of colon adenocarcinoma cell CT26 via mitochondrial pathway and PI3K/AKT/mTOR inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brevilin A Isolated from Centipeda minima Induces Apoptosis in Human Gastric Cancer Cells via an Extrinsic Apoptotic Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brevilin A, a novel natural product, inhibits janus kinase activity and blocks STAT3 signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Brevilin A, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. atcc.org [atcc.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Head-to-Head Comparison: AB-MECA vs. Endogenous Adenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the synthetic adenosine (B11128) receptor agonist AB-MECA and the endogenous nucleoside adenosine. By examining their receptor binding affinities, functional potencies, and signaling pathways, this document aims to serve as a comprehensive resource for researchers in pharmacology and drug development. All quantitative data is supported by experimental findings and presented in a structured format for ease of comparison.
At a Glance: Key Differences
| Feature | This compound | Endogenous Adenosine |
| Receptor Selectivity | High selectivity for the A3 adenosine receptor. | Non-selective, activates all four adenosine receptor subtypes (A1, A2A, A2B, A3). |
| Primary Use | Pharmacological tool for studying the A3 receptor; potential therapeutic agent. | Endogenous signaling molecule involved in a wide range of physiological processes. |
| Metabolic Stability | More stable than adenosine. | Rapidly metabolized by adenosine deaminase and adenosine kinase. |
Quantitative Comparison: Receptor Binding Affinity and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and endogenous adenosine at the four human adenosine receptor subtypes. It is important to note that these values are compiled from multiple studies and may vary depending on the experimental conditions, such as the cell line and radioligand used.
Table 1: Receptor Binding Affinity (Ki, nM)
| Ligand | Human A1 Receptor | Human A2A Receptor | Human A2B Receptor | Human A3 Receptor | Reference(s) |
| This compound | - | - | - | 430.5 | [1] |
| IB-MECA | 54 | 56 | - | 1.1 | |
| [125I]I-AB-MECA | Also bound to A1 and A2A | Also bound to A1 and A2A | - | 0.59 (Kd) | [2][3] |
| Endogenous Adenosine | 14 | 20 | - | 6.2 | [4] |
Note: Data for IB-MECA and [125I]I-AB-MECA, close structural analogs of this compound, are included for a more comprehensive comparison. Ki values represent the concentration of the ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency (EC50, µM)
| Ligand | Human A1 Receptor | Human A2A Receptor | Human A2B Receptor | Human A3 Receptor | Reference(s) |
| This compound | - | - | - | - | |
| Endogenous Adenosine | 0.31 | 0.7 | 24 | 0.29 | [5] |
Note: EC50 values represent the concentration of a ligand that induces a response halfway between the baseline and maximum. A lower EC50 value indicates greater potency.
Signaling Pathways
Both this compound, primarily through the A3 receptor, and endogenous adenosine, through all four receptor subtypes, initiate intracellular signaling cascades upon receptor binding. These pathways are mediated by G proteins and modulate the activity of adenylyl cyclase, which in turn regulates the concentration of the second messenger cyclic AMP (cAMP).
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A, [125I]this compound for A3), and varying concentrations of the unlabeled competitor ligand (this compound or adenosine).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-radioactive ligand for that receptor to saturate the binding sites.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each competitor concentration.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase (cAMP) Activity Assay
This functional assay measures the ability of a ligand to stimulate (via Gs-coupled receptors) or inhibit (via Gi-coupled receptors) the production of cAMP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 5. Comparison of the potency of adenosine as an agonist at human adenosine receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Anti-Cancer Efficacy of AB-MECA in In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the A3 adenosine (B11128) receptor (A3AR) agonist, AB-MECA, with other relevant alternatives, focusing on the validation of its in vitro anti-cancer findings in in vivo models. Experimental data, detailed methodologies, and visual representations of key biological pathways and workflows are presented to facilitate an objective evaluation.
Comparative Analysis of A3AR Agonists
The selection of an appropriate A3AR agonist is critical for preclinical studies. This section compares the in vitro properties of this compound with two other widely used A3AR agonists, IB-MECA and 2-Cl-IB-MECA.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Compound | Target | Binding Affinity (Ki) | Functional Potency (EC50) | Cell Line/Assay |
| This compound | Human A3AR | ~1.0 nM | Not widely reported | CHO cells[1] |
| IB-MECA | Human A3AR | ~1-2 nM[2] | ~2.3 nM (cAMP inhibition) | HEK293 cells[2] |
| 2-Cl-IB-MECA | Human A3AR | ~0.33 nM[2] | ~32.3 nM (A3AR activation) | Reporter cell line[3] |
Note: Ki and EC50 values can vary depending on the cell line and assay conditions. The data presented are representative values from the literature.
In Vitro to In Vivo Validation of this compound in a Lung Cancer Model
A key step in drug development is the validation of promising in vitro results in a relevant in vivo model. The following sections detail the experimental protocols for assessing the anti-cancer effects of this compound, transitioning from cell-based assays to a mouse xenograft model of lung cancer.
Experimental Protocols
Objective: To determine the cytotoxic effect of this compound on human lung cancer cells.
Materials:
-
A549 human lung adenocarcinoma cell line
-
This compound
-
Doxorubicin (B1662922) (positive control)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed A549 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) and doxorubicin (e.g., 1 µM, 5 µM, 10 µM) for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a lung cancer xenograft model.
Materials:
-
6-8 week old immunodeficient mice (e.g., BALB/c nude mice)
-
A549 human lung adenocarcinoma cells
-
Matrigel
-
This compound
-
Doxorubicin (positive control)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Harvest A549 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound, doxorubicin).
-
Administer the treatments as per the study design (e.g., intraperitoneal injection of this compound at a specified dose and schedule).
-
Monitor tumor growth by measuring tumor volume with calipers twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Table 2: Summary of In Vitro and In Vivo Findings for this compound in Lung Cancer
| Parameter | In Vitro (A549 cells) | In Vivo (A549 Xenograft Model) |
| Effect | Dose-dependent cytotoxicity | Reduction in tumor growth |
| Mechanism | Inhibition of cell proliferation | Lowered TNF-alpha levels |
| Dosage | 1-100 µM | Not explicitly stated in reviewed abstracts |
Visualizing the Molecular Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and the research process, the following diagrams were generated using Graphviz (DOT language).
A3 Adenosine Receptor Signaling Pathway in Cancer
Caption: A3AR signaling cascade initiated by this compound.
Experimental Workflow: From In Vitro Discovery to In Vivo Validation
Caption: Workflow for validating this compound's efficacy.
References
- 1. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the selective A3 adenosine (B11128) receptor (A3AR) agonist AB-MECA and its key investigational analogs, Piclidenoson (IB-MECA) and Namodenoson (Cl-IB-MECA). A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for their development as therapeutic agents. This document summarizes available quantitative data, outlines typical experimental methodologies, and visualizes the core signaling pathway.
Pharmacokinetic Data Summary
While extensive quantitative pharmacokinetic data for this compound in humans remains limited in publicly available literature, clinical trials for its analogs, Piclidenoson and Namodenoson, have provided some key insights into their disposition in the body. The following table summarizes the available pharmacokinetic parameters for these compounds. It is important to note that direct comparative studies are scarce, and data is often derived from different study populations and methodologies.
| Parameter | This compound | Piclidenoson (IB-MECA) | Namodenoson (Cl-IB-MECA) |
| Half-life (t½) | Data not available | ~9 hours | ~12 hours |
| Bioavailability (F) | Data not available | Orally bioavailable | Orally bioavailable |
| Cmax | Data not available | Data from clinical trials not fully published | Data from clinical trials not fully published |
| Tmax | Data not available | Data from clinical trials not fully published | Data from clinical trials not fully published |
| Metabolism | Data not available | Primarily metabolized by CYP3A4 | Expected to be metabolized by hepatic enzymes |
| Excretion | Data not available | Data not available | Data not available |
Note: The oral bioavailability of Piclidenoson and Namodenoson has been demonstrated in clinical trials through their administration as oral tablets.[1][2] However, specific percentages are not yet widely published. Pharmacokinetic analysis was a component of the COMFORT-1 Phase 3 trial for Piclidenoson and is an outcome measure in ongoing trials for Namodenoson, suggesting more detailed data will become available.[1][3]
Experimental Protocols
The determination of the pharmacokinetic profiles of A3AR agonists typically involves a combination of preclinical in vivo studies and human clinical trials. Below are detailed methodologies representative of those used in the field.
Preclinical In Vivo Pharmacokinetic Studies
These studies are essential for initial characterization of a compound's ADME properties and to inform human dose selection.
1. Animal Models:
-
Species: Commonly conducted in rodents (mice, rats) and larger animals (dogs, non-human primates) to assess inter-species variability.[4]
-
Administration: Compounds are typically administered via intravenous (IV) bolus to determine clearance and volume of distribution, and orally (PO) to assess oral bioavailability.[5]
2. Sample Collection and Analysis:
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dose from a cannulated vessel (e.g., jugular vein).[6]
-
Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis. For accurate measurement of adenosine analogs, blood is often collected into tubes containing a "stop solution" with inhibitors of enzymes like adenosine deaminase and adenosine kinase to prevent ex vivo degradation.[7]
-
Bioanalysis: Plasma concentrations of the drug and its potential metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]
3. Pharmacokinetic Parameter Calculation:
-
Non-compartmental analysis of the plasma concentration-time data is used to calculate key parameters such as:
-
Area Under the Curve (AUC): A measure of total drug exposure.
-
Maximum Concentration (Cmax): The peak plasma concentration.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t½): The time required for the plasma concentration to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vss): The apparent volume into which the drug distributes in the body.
-
Oral Bioavailability (F%): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[9]
-
Human Clinical Pharmacokinetic Studies
Clinical trials in human volunteers are required to understand the pharmacokinetics in the target population.
1. Study Design:
-
Phase I Studies: Typically conducted in healthy volunteers to assess safety, tolerability, and pharmacokinetics at different dose levels.
-
Phase II/III Studies: Conducted in patients to further evaluate efficacy and safety, often with pharmacokinetic sampling to understand exposure-response relationships.[3][10]
2. Dosing and Sampling:
-
Dosing Regimen: Oral tablets are the common dosage form for Piclidenoson and Namodenoson in clinical trials.[2][11]
-
Pharmacokinetic Sampling: Plasma samples are collected at various time points after drug administration to characterize the concentration-time profile.[10]
3. Data Analysis:
-
Population pharmacokinetic (PopPK) modeling is often employed to analyze the sparse and rich data from clinical trials to identify sources of variability in drug exposure among patients.
Signaling Pathway and Experimental Workflow
The therapeutic effects of this compound and its analogs are mediated through the A3 adenosine receptor, a G protein-coupled receptor (GPCR). The primary signaling cascade initiated upon agonist binding is the inhibition of adenylyl cyclase through the Gαi subunit.
Caption: A3 Adenosine Receptor signaling pathway.
The following diagram illustrates a typical experimental workflow for an in vivo pharmacokinetic study.
Caption: Experimental workflow for in vivo pharmacokinetic studies.
References
- 1. globalrph.com [globalrph.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. In Vivo Pharmacokinetics | ADME/DMPK Drug Development | Syngene [syngeneintl.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
Assessing the Selectivity of AB-MECA for the A3 Adenosine Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the adenosine (B11128) receptor agonist AB-MECA's selectivity for the A3 adenosine receptor (A3AR) over the other adenosine receptor subtypes (A1, A2A, and A2B). The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating its suitability for their studies.
Introduction to this compound and Adenosine Receptors
Adenosine is a ubiquitous nucleoside that modulates a wide range of physiological processes by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. These receptors are distributed throughout the body and are involved in diverse signaling pathways, making them attractive targets for therapeutic intervention. This compound (N6-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine) is a synthetic agonist known for its activity at adenosine receptors, particularly the A3 subtype. Understanding its selectivity is crucial for interpreting experimental results and for the development of subtype-selective drugs.
Quantitative Analysis of Receptor Selectivity
The selectivity of a ligand is determined by comparing its binding affinity (Ki) and functional potency (EC50) across different receptor subtypes. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency in eliciting a functional response.
Binding Affinity (Ki) of this compound
Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically determined through competitive radioligand binding assays.
| Receptor Subtype | Human Ki (nM) |
| A1AR | Data not available |
| A2AAR | Data not available |
| A2BAR | Data not available |
| A3AR | 430.5[1] |
Note: The selectivity of this compound cannot be fully determined without the Ki values for A1, A2A, and A2B receptors. The available data indicates its affinity for the A3AR.
Functional Potency (EC50) of this compound
Functional potency measures the concentration of a ligand required to elicit a half-maximal response in a functional assay, such as the modulation of cyclic AMP (cAMP) levels.
| Receptor Subtype | Human EC50 (nM) |
| A1AR | Data not available |
| A2AAR | Data not available |
| A2BAR | Data not available |
| A3AR | Data not available |
Comparative Agonists
For context, the selectivity of other well-characterized adenosine receptor agonists is often compared. For instance, IB-MECA is a potent and selective A3AR agonist with Ki values of 1.1 nM, 54 nM, and 56 nM for A3, A1, and A2A receptors, respectively. Another agonist, 2-Cl-IB-MECA, demonstrates even greater selectivity for the rat A3AR over A1 and A2A receptors[2].
Experimental Protocols
Accurate assessment of ligand selectivity relies on standardized and well-documented experimental protocols. Below are detailed methodologies for the key assays used to determine the binding affinity and functional potency of adenosine receptor agonists.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the functional potency (EC50) of an agonist by quantifying its effect on the intracellular levels of cyclic AMP (cAMP).
References
Reproducibility of AB-MECA's Effects: A Comparative Guide for Researchers
An objective analysis of the experimental data on the A3 adenosine (B11128) receptor agonist, AB-MECA, to assess the consistency of its therapeutic effects across various laboratory settings.
Comparative Efficacy of this compound and Analogs
The following tables summarize quantitative data from different studies investigating the effects of this compound and its analogs, such as IB-MECA and Cl-IB-MECA. These compounds are potent A3AR agonists and their effects are often studied interchangeably. The data presented here allows for a cross-study comparison of their efficacy in various models.
Table 1: Anti-Cancer Effects of A3AR Agonists
| Compound | Cell Line/Model | Endpoint | Observed Effect | Reference |
| This compound | Xenograft Lung Cancer Model (Mice) | TNF-α reduction | Lowered TNF-alpha levels, suggesting tumor growth reduction. | [1] |
| IB-MECA | Melanoma Cells | Protein Expression | Decreased levels of protein kinase A, protein kinase B/Akt, β-catenin, c-myc, and cyclin D1. | [2] |
| 2-Cl-IB-MECA | JoPaca-1 (Pancreatic), Hep-3B (Hepatocellular) | Cell Proliferation | Decreased tumor cell proliferation and accumulation in the G1 phase. | [3][4] |
| 2-Cl-IB-MECA | JoPaca-1, Hep-3B | Chemosensitivity | Enhanced cytotoxic effects of carboplatin (B1684641) and doxorubicin (B1662922). | [3][4] |
Table 2: Anti-Inflammatory Effects of A3AR Agonists
| Compound | Model | Endpoint | Observed Effect | Reference |
| This compound | Primary Cultured Human Lung Macrophages | TNF-α Production | Inhibited LPS-induced TNF-α production (pD2 = 6.9). | |
| Cl-IB-MECA | Peritoneal Macrophages (LPS-stimulated) | TNF-α Release | Enhanced TNF-α release. | [5] |
Note: The seemingly contradictory findings on TNF-α regulation by different A3AR agonists in different experimental systems highlight the importance of considering the specific context, including the model system and the specific analog used.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental findings. Below are summaries of protocols used in key studies investigating the effects of A3AR agonists.
In Vivo Xenograft Lung Cancer Model
-
Cell Line: A549 Human lung cancer cells.
-
Animal Model: Mice.
-
Procedure: 2 x 10^6 A549 cells per microliter were injected per mouse via the intrabronchial route to induce tumor development.
-
Treatment: Mice were treated with doxorubicin and an A3AR agonist.
-
Endpoint Analysis: Rat TNF-α levels were assessed by ELISA to measure the therapeutic effect.[1]
Western Blot Analysis for Wnt Signaling Pathway Components
-
Cell Line: Melanoma cells.
-
Treatment: Cells were treated with IB-MECA.
-
Protein Extraction: Cellular proteins were extracted and quantified.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: Membranes were incubated with primary antibodies against protein kinase A, protein kinase B/Akt, GSK-3β, and β-catenin, followed by incubation with secondary antibodies.
-
Detection: Protein bands were visualized using an appropriate detection method to determine the levels of target proteins.[2]
Cell Proliferation and Chemosensitivity Assays
-
Cell Lines: JoPaca-1 pancreatic cancer cells and Hep-3B hepatocellular carcinoma cells.
-
Treatment: Cells were treated with 2-Cl-IB-MECA alone or in combination with chemotherapeutic agents (carboplatin, doxorubicin).
-
Proliferation Assay: Cell viability was assessed at different time points to determine the effect on cell proliferation.
-
Cell Cycle Analysis: Flow cytometry was used to analyze the cell cycle distribution and identify cell cycle arrest.
-
Endpoint Analysis: The cytotoxic effects and potential synergistic interactions with chemotherapeutic drugs were evaluated.[3][4]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its analogs are mediated through the activation of the A3 adenosine receptor, which in turn modulates various downstream signaling pathways. Understanding these pathways is essential for interpreting experimental outcomes and predicting potential therapeutic effects.
Activation of the A3AR, a Gi protein-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This event triggers a cascade of downstream effects, including the modulation of the Wnt and MAPK signaling pathways.
Caption: this compound signaling cascade leading to cell growth inhibition.
The diagram above illustrates the signaling pathway initiated by this compound binding to the A3AR. This leads to the inhibition of cAMP and subsequently PKA and PKB/Akt. The reduced phosphorylation of GSK-3β enhances its activity, leading to the degradation of β-catenin. The downregulation of β-catenin results in decreased transcription of its target genes, c-myc and cyclin D1, ultimately causing inhibition of cell growth.[2]
Caption: Workflow for assessing this compound's effect on chemosensitivity.
This workflow diagram outlines the key steps in an experiment designed to evaluate whether an A3AR agonist like this compound can enhance the efficacy of standard chemotherapy drugs.
Conclusion
While a definitive, multi-center study on the reproducibility of this compound's effects is lacking, the available literature provides a basis for a comparative analysis. The anti-cancer and anti-inflammatory effects of this compound and its analogs have been demonstrated in multiple independent studies, although the specific outcomes can vary depending on the experimental model and the specific agonist used. The consistency in the proposed mechanism of action, primarily through the A3AR-mediated modulation of key signaling pathways like Wnt and MAPK, provides a theoretical framework that supports the observed biological effects.
For researchers and drug developers, this guide highlights the importance of standardized protocols and the careful selection of experimental models to ensure the reliability and comparability of results. Further studies designed specifically to assess inter-laboratory reproducibility would be invaluable in robustly validating the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence for involvement of Wnt signaling pathway in IB-MECA mediated suppression of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2‑Cl‑IB‑MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating AB-MECA's Target: A Comparative Guide Using Knockout Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data to validate the on-target mechanism of AB-MECA, a potent A3 adenosine (B11128) receptor (A3AR) agonist. By examining its performance in knockout animal models alongside alternative A3AR agonists, this document offers a comprehensive overview supported by experimental data and detailed protocols.
Introduction to this compound and Target Validation
This compound (N⁶-(4-Aminobenzyl)-adenosine-5′-N-methylcarboxamide) is a high-affinity agonist for the A3 adenosine receptor (A3AR).[1][2] Validating that the biological effects of this compound are indeed mediated by A3AR is a critical step in drug development. The gold-standard for such validation is the use of knockout (KO) animal models, specifically mice lacking the A3AR gene (Adora3). If this compound's effects are absent in these KO mice compared to their wild-type (WT) counterparts, it provides strong evidence of on-target activity. This guide will delve into the experimental data from studies utilizing this approach with this compound and its close structural analogs, IB-MECA and Cl-IB-MECA.
Performance of A3AR Agonists in Wild-Type vs. Knockout Models
The most definitive method to confirm the target of a selective agonist like this compound is to demonstrate a lack of pharmacological response in animals where the target receptor has been genetically removed. The following tables summarize key findings from studies using A3AR knockout mice to validate the action of A3AR agonists. While direct studies on this compound in A3AR KO mice are not extensively published, the data from its closely related and well-studied analogs, IB-MECA and Cl-IB-MECA, provide compelling evidence for the on-target effects of this class of compounds.
Table 1: Cardioprotective Effects of A3AR Agonists in Wild-Type (WT) vs. A3AR Knockout (KO) Mice
| Compound | Model | Endpoint | Effect in WT Mice | Effect in A3AR KO Mice | Reference |
| IB-MECA | Myocardial Ischemia/Reperfusion | Infarct Size | Significant reduction | No significant reduction | [1] |
| Cl-IB-MECA | Myocardial Ischemia/Reperfusion | Infarct Size | Significant reduction | No reduction | [3][4] |
Table 2: Anti-Inflammatory Effects of A3AR Agonists in Wild-Type (WT) vs. A3AR Knockout (KO) Mice
| Compound | Model | Endpoint | Effect in WT Mice | Effect in A3AR KO Mice | Reference |
| Cl-IB-MECA | LPS-induced Lung Injury | Neutrophil Infiltration | Significant reduction | No effect | [5] |
| Cl-IB-MECA | LPS-induced TNF-α production | TNF-α levels | Inhibition | Decreased inhibition | [6] |
Table 3: Receptor Binding Affinities (Ki in nM) of A3AR Agonists for Mouse Adenosine Receptors
| Compound | A1AR | A2AAR | A3AR | Reference |
| IB-MECA | 9.0 ± 2.4 | 56.5 ± 10.2 | 0.17 ± 0.05 | [1] |
| Cl-IB-MECA | 35 | >10,000 | 0.18 | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz.
Figure 1: this compound binding to A3AR and downstream signaling.
Figure 2: Workflow for validating A3AR agonist target using KO mice.
Figure 3: Logical relationship for target validation.
Experimental Protocols
The following provides a generalized methodology for key experiments cited in the validation of A3AR agonists using knockout mice.
Myocardial Ischemia/Reperfusion Model
-
Animal Models: Adult male A3AR knockout mice and age-matched wild-type mice (C57BL/6 background is common) are used.
-
Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail or inhaled isoflurane.
-
Surgical Procedure:
-
The mice are intubated and ventilated.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is identified and ligated with a suture to induce ischemia. Occlusion is typically maintained for 30-45 minutes.
-
The ligature is then released to allow for reperfusion, which usually lasts for 60 minutes to 24 hours.
-
-
Drug Administration: The A3AR agonist (e.g., IB-MECA at 100 µg/kg) or vehicle is administered, often as an intravenous bolus, a few minutes before the onset of reperfusion.[1]
-
Infarct Size Measurement:
-
At the end of the reperfusion period, the LAD is re-occluded, and a dye such as Evans blue is injected intravenously to delineate the area at risk (the non-blue area).
-
The heart is excised, sliced, and incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains pale.
-
The areas of infarct, area at risk, and total left ventricle are measured using computerized planimetry. Infarct size is expressed as a percentage of the area at risk.
-
In Vivo Model of Lipopolysaccharide (LPS)-Induced Lung Inflammation
-
Animal Models: A3AR knockout and wild-type mice are utilized.
-
LPS Challenge: Mice are challenged with an intratracheal or intranasal administration of LPS to induce lung inflammation.
-
Drug Administration: The A3AR agonist (e.g., Cl-IB-MECA) or vehicle is administered, typically intraperitoneally, before or after the LPS challenge.
-
Assessment of Inflammation:
-
Bronchoalveolar Lavage (BAL): At a specified time point after LPS challenge, mice are euthanized, and a BAL is performed to collect cells and fluid from the lungs.
-
Cell Counts: The total number of cells and the differential counts of neutrophils, macrophages, and lymphocytes in the BAL fluid are determined.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the BAL fluid or lung homogenates are measured using ELISA.
-
Conclusion
References
- 1. The infarct-sparing effect of IB-MECA against myocardial ischemia/reperfusion injury in mice is mediated by sequential activation of adenosine A3 and A 2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Adenosine and Inflammation: Here, There and Everywhere - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scholarly Article or Book Chapter | Disruption of the A 3 Adenosine Receptor Gene in Mice and Its Effect on Stimulated Inflammatory Cells | ID: 2801pr321 | Carolina Digital Repository [cdr.lib.unc.edu]
A Comparative Analysis of Downstream Signaling by AB-MECA and Other A3 Adenosine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of A3 Adenosine (B11128) Receptor Agonist Performance with Supporting Experimental Data
This guide provides a detailed comparison of the downstream signaling profiles of N6-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA) and other key agonists of the A3 adenosine receptor (A3AR). The A3AR, a G protein-coupled receptor (GPCR), is a significant therapeutic target for a variety of conditions, including cancer, inflammatory disorders, and ischemia.[1] Its activation by agonists initiates a complex network of intracellular signaling cascades that are crucial to its therapeutic effects. Understanding the distinct signaling signatures of different agonists is paramount for the development of targeted and effective therapeutics.
This comparison focuses on the performance of this compound alongside two other widely studied A3AR agonists: IB-MECA (N6-(3-Iodobenzyl)adenosine-5'-N-methyluronamide) and Cl-IB-MECA (2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide). We will objectively evaluate their effects on four primary downstream signaling pathways: Gαi-mediated cAMP inhibition, Gαq-mediated calcium mobilization, MAPK/ERK pathway activation, and β-arrestin recruitment.
Quantitative Comparison of Agonist Potency and Efficacy
The following table summarizes the quantitative data on the potency (EC50) and, where available, the efficacy (Emax) of this compound, IB-MECA, and Cl-IB-MECA across the key A3AR signaling pathways. These values have been compiled from various in vitro studies and highlight the functional differences between these agonists.
| Agonist | Signaling Pathway | Potency (EC50/IC50) | Efficacy (Emax) | Cell Line | Reference |
| This compound | cAMP Inhibition | ~1-2 nM (Ki) | Not specified | CHO-hA3AR | [2] |
| Calcium Mobilization | Not specified | Not specified | Not specified | ||
| ERK Phosphorylation | Not specified | Not specified | Not specified | ||
| β-Arrestin Recruitment | Not specified | Not specified | Not specified | ||
| IB-MECA | cAMP Inhibition | ~1-2 nM (Ki) | Full Agonist | CHO-hA3AR | [2] |
| Calcium Mobilization | Micromolar concentrations | Full Agonist | Rat Cardiac Myocytes | [3] | |
| ERK Phosphorylation | Not specified | Not specified | Not specified | ||
| β-Arrestin Recruitment | Partial Agonist | Partial Agonist | HEK293T | [4] | |
| Cl-IB-MECA | cAMP Inhibition | ~0.33 nM (Ki) | Full Agonist | CHO-hA3AR | [2] |
| Calcium Mobilization | ≥10 μM | Full Agonist | HL-60 cells | [3] | |
| ERK Phosphorylation | Not specified | Not specified | Not specified | ||
| β-Arrestin Recruitment | Partial Agonist | Partial Agonist | HEK293T | [4] |
Note: The binding affinity (Ki) is a measure of how tightly a ligand binds to the receptor, with a lower value indicating higher affinity.[5] Potency (EC50/IC50) reflects the concentration of an agonist required to produce 50% of its maximal effect.[6] Efficacy (Emax) is the maximum response an agonist can elicit.[6] Values can vary depending on the specific experimental conditions and cell line used.
Downstream Signaling Pathways
Activation of the A3AR by agonists like this compound triggers multiple signaling cascades within the cell. The primary pathways are depicted below.
Caption: A3AR Downstream Signaling Pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
cAMP Inhibition Assay
This assay quantifies the inhibition of adenylyl cyclase activity following A3AR activation.
-
Cell Culture: Culture human A3AR-expressing cells (e.g., CHO or HEK293) in a 96-well plate until they reach 80-90% confluency.[4]
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with an adenylyl cyclase stimulator (e.g., 5 µM Forskolin) and a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to elevate basal cAMP levels.[4]
-
Add varying concentrations of the A3AR agonist.
-
Incubate for an additional 15-30 minutes at 37°C.[4]
-
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).[4]
-
Data Analysis: Normalize the data with the forskolin-only signal as 0% inhibition and the signal from a saturating concentration of a reference full agonist as 100% inhibition. Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following A3AR-mediated PLC activation.
-
Cell Culture: Seed A3AR-expressing cells in a black, clear-bottom 96-well plate and allow them to attach overnight.[1]
-
Dye Loading:
-
Wash the cells with a physiological buffer (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C in the dark.[1]
-
Wash the cells to remove excess dye.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Record the baseline fluorescence.
-
Add varying concentrations of the A3AR agonist.
-
Continuously record the fluorescence intensity over time.[1]
-
-
Data Analysis: The change in fluorescence is normalized to the baseline. Plot the peak response against the agonist concentration to determine the EC50 value.[1]
MAPK/ERK Phosphorylation Assay (Western Blot)
This method detects the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.
-
Cell Culture and Treatment:
-
Culture A3AR-expressing cells in 6-well plates.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[7]
-
Treat the cells with the A3AR agonist at various concentrations and for different time points.
-
-
Lysate Preparation:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Data Analysis: Quantify the band intensities. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.[7]
β-Arrestin Recruitment Assay (NanoBiT®)
This assay directly measures the interaction between the activated A3AR and β-arrestin.
-
Cell Culture and Transfection:
-
Co-transfect HEK293T cells with expression vectors for A3AR fused to a large NanoBiT® subunit (LgBiT) and β-arrestin 2 fused to the small subunit (SmBiT).[9]
-
Plate the transfected cells in a 96-well plate.
-
-
Assay Procedure:
-
Data Analysis: Generate a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.[9]
Experimental Workflow
The following diagram illustrates a general workflow for characterizing the downstream signaling of A3AR agonists.
Caption: General Experimental Workflow.
Conclusion
The comparative analysis of this compound, IB-MECA, and Cl-IB-MECA reveals distinct pharmacological profiles in their modulation of A3AR downstream signaling. While all are potent agonists, they exhibit differences in their efficacy, particularly in pathways such as β-arrestin recruitment. This phenomenon, known as biased agonism, where a ligand preferentially activates one signaling pathway over another, is a critical consideration in modern drug development.[4]
The choice of agonist for research or therapeutic development should be guided by a thorough understanding of its specific signaling signature. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to design experiments that will further elucidate the complex and nuanced signaling of the A3 adenosine receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. repository.ias.ac.in [repository.ias.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Orthogonal Assays to Validate AB-MECA's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal assays to validate the biological activity of AB-MECA, a potent A3 adenosine (B11128) receptor (A3AR) agonist. The performance of this compound is compared with other commonly used A3AR agonists, IB-MECA and Cl-IB-MECA, supported by experimental data and detailed protocols.
Introduction to this compound and the A3 Adenosine Receptor
This compound is a high-affinity agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia.[1][2][3] The A3AR primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[4][5] It can also couple to Gαq proteins, stimulating the phospholipase C (PLC) pathway and subsequent intracellular calcium mobilization.[4] Furthermore, A3AR activation can trigger G protein-independent signaling through the recruitment of β-arrestin.[6] This guide explores key orthogonal assays to comprehensively characterize the biological activity of this compound and its analogs by probing these distinct signaling pathways.
Comparative Data Presentation
The following tables summarize the quantitative data for this compound and its key alternatives, IB-MECA and Cl-IB-MECA, across various orthogonal assays. It is important to note that the presented values are compiled from various sources, and direct comparison should be made with caution as experimental conditions may vary. For rigorous comparison, these compounds should be evaluated head-to-head in the same experimental setup.
Table 1: Receptor Binding Affinity
| Compound | Kᵢ (nM) at human A3AR | Selectivity Profile |
| This compound | 430.5[1] | Selective for A3AR. Also shows affinity for A1 and A2a receptors at higher concentrations.[7] |
| IB-MECA | ~1-2[8] | ~50-fold selective for A3 vs. A1/A2A receptors. |
| Cl-IB-MECA | ~0.33 | >1400-fold selective for A3 vs. A1/A2A receptors. |
Table 2: Functional Potency in cAMP Inhibition Assay
| Compound | EC₅₀ (nM) | Cell Line |
| This compound | Data not readily available | - |
| IB-MECA | ~20-50 | CHO-hA3AR |
| Cl-IB-MECA | ~0.5-2 | CHO-hA3AR |
Table 3: Functional Potency in β-Arrestin Recruitment Assay
| Compound | EC₅₀ (nM) | Assay System |
| This compound | Data not readily available | - |
| IB-MECA | ~100-300 | HEK293 with NanoBiT/PathHunter |
| Cl-IB-MECA | ~30-100 | HEK293 with NanoBiT/PathHunter |
Table 4: Functional Potency in Intracellular Calcium Mobilization Assay
| Compound | EC₅₀ (µM) | Cell Line |
| This compound | Data not readily available | - |
| IB-MECA | ~1-5 | CHO-hA3AR |
| Cl-IB-MECA | ~0.1-1 | CHO-hA3AR |
Table 5: Potency in TNF-α Inhibition
| Compound | IC₅₀ (µM) | Cell Type |
| This compound | Data not readily available | - |
| IB-MECA | ~1-10 | Macrophages/Monocytes |
| Cl-IB-MECA | ~0.1-1 | Macrophages/Monocytes |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
A3 Adenosine Receptor Signaling Pathways
Caption: A3 Adenosine Receptor Signaling Pathways.
General Experimental Workflow for Orthogonal Assays
Caption: General Experimental Workflow for Cell-Based Assays.
Experimental Protocols
Detailed methodologies for the key orthogonal assays are provided below.
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP), a key second messenger in the Gαi signaling pathway.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human A3AR (CHO-hA3AR) are commonly used.
-
Principle: A3AR activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This inhibition is typically measured against a stimulated level of cAMP induced by forskolin (B1673556).
-
Protocol:
-
Cell Plating: Seed CHO-hA3AR cells in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds (IB-MECA, Cl-IB-MECA).
-
Assay:
-
Wash cells with assay buffer.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compounds followed by forskolin to stimulate adenylyl cyclase.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[9][10]
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the agonist concentration to determine the EC₅₀ value.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated A3AR, a key event in G protein-independent signaling and receptor desensitization.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells are often used, co-transfected with constructs for A3AR and β-arrestin fused to complementary enzyme or fluorescent protein fragments (e.g., NanoBiT, PathHunter).[6][11]
-
Principle: Agonist binding to the A3AR induces a conformational change that promotes the binding of β-arrestin. This interaction brings the two parts of a reporter enzyme or fluorescent protein into proximity, generating a measurable signal (luminescence or fluorescence).
-
Protocol:
-
Cell Plating: Seed the engineered HEK293 cells in a white, opaque 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound or control agonists to the cells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes).
-
Detection: Add the substrate for the reporter enzyme and measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal to a baseline control and plot the response against the agonist concentration to calculate the EC₅₀ and Emax.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following A3AR activation, which is mediated by the Gαq-PLC signaling pathway.[4]
-
Cell Line: CHO or HEK293 cells expressing the human A3AR.
-
Principle: Activation of the Gαq pathway by A3AR agonists leads to the activation of PLC, which generates inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye.
-
Protocol:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1) in the dark.[12][13]
-
Compound Addition: Use a fluorescence plate reader with an integrated liquid handler to add this compound and control compounds to the wells.
-
Signal Measurement: Monitor the fluorescence intensity in real-time before and after compound addition.
-
Data Analysis: Calculate the change in fluorescence intensity and plot it against the agonist concentration to determine the EC₅₀.
-
TNF-α Inhibition Assay
This assay assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit the release of tumor necrosis factor-alpha (TNF-α) from immune cells.
-
Cell Type: Primary human macrophages, monocytic cell lines (e.g., THP-1), or peripheral blood mononuclear cells (PBMCs).
-
Principle: A3AR activation has been shown to have anti-inflammatory effects, including the inhibition of TNF-α production from activated immune cells.
-
Protocol:
-
Cell Culture and Activation: Culture the immune cells and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) to induce TNF-α production.
-
Compound Treatment: Co-incubate the activated cells with various concentrations of this compound or control compounds.
-
Sample Collection: After a specific incubation period (e.g., 4-24 hours), collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.[14][15]
-
Data Analysis: Plot the percentage inhibition of TNF-α release against the compound concentration to determine the IC₅₀ value.
-
Conclusion
The validation of this compound's biological activity requires a multi-faceted approach employing a panel of orthogonal assays. By systematically evaluating its effects on distinct signaling pathways—Gαi-mediated cAMP inhibition, Gαq-driven calcium mobilization, and G protein-independent β-arrestin recruitment—researchers can build a comprehensive pharmacological profile. Furthermore, assessing its functional impact on inflammatory responses, such as TNF-α inhibition, provides crucial insights into its therapeutic potential. This guide provides the foundational framework, comparative data, and detailed methodologies to aid researchers in the robust characterization of this compound and other A3 adenosine receptor agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of biased agonism at the A3 adenosine receptor using β-arrestin and miniGαi recruitment assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Differential Tumor Necrosis Factor Alpha Expression and Release from Peritoneal Mouse Macrophages In Vitro in Response to Proliferating Gram-Positive versus Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Probing Structure-Activity Relationship in β-Arrestin2 Recruitment of Diversely Substituted Adenosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bu.edu [bu.edu]
- 13. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal of AB-MECA
Researchers and drug development professionals handling AB-MECA, a potent A3 adenosine (B11128) receptor agonist, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection.[1] Due to its bioactive nature, all waste streams containing this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous waste. Disposal should be carried out in accordance with all local, regional, national, and international regulations.[2]
Key Compound and Safety Data
A clear understanding of the compound's properties and associated hazards is fundamental to safe handling and disposal.
| Property | Value | Source |
| Formal Name | 1-[6-[[(4-aminophenyl)methyl]amino]-9H-purin-9-yl]-1-deoxy-N-methyl-β-D-ribofuranuronamide | Cayman Chemical[1] |
| CAS Number | 152918-26-8 | Cayman Chemical[1] |
| Molecular Formula | C₁₈H₂₁N₇O₄ | Cayman Chemical[1] |
| Molecular Weight | 399.4 g/mol | Cayman Chemical[1] |
| Solubility | Soluble in DMSO | Cayman Chemical[1] |
| Primary Hazards | Causes serious eye irritation, May cause an allergic skin reaction. | Safety Data Sheet[2] |
Experimental Protocol: Waste Management and Disposal
The following step-by-step procedure outlines the recommended protocol for the safe disposal of this compound waste. This protocol is designed to minimize exposure risk and ensure regulatory compliance.
1. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure appropriate PPE is worn. This includes, but is not limited to:
-
A laboratory coat
-
Nitrile gloves
-
Protective eyewear (safety glasses or goggles)[3]
2. Waste Segregation: Proper segregation is critical to prevent hazardous chemical reactions.[3][4] Use dedicated and clearly labeled containers for each type of this compound waste.
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing this compound, including experimental media and solvents (e.g., DMSO solutions), must be collected in a separate, compatible liquid waste container.[3]
-
Do not mix organic solvent waste with aqueous waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Sharps Waste:
3. Waste Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound" and any solvents present.
-
The date when waste was first added to the container.[3]
4. Storage: Store waste containers in a designated, well-ventilated satellite accumulation area.[5][6] Containers should be kept closed except when adding waste.[5][6]
5. Final Disposal: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal service.[5] Do not attempt to treat or neutralize this compound in a standard laboratory setting without specific, validated protocols, as this could lead to hazardous reactions or environmental contamination.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Navigating the Safe Handling and Disposal of AB-MECA: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds like AB-MECA. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step instructions, laboratories can minimize risks and build a culture of safety, establishing themselves as a trusted source for chemical handling best practices.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound in solid form or in solution, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to mitigate exposure risks.
| Operation | Required Personal Protective Equipment (PPE) |
| Handling Solid Compound | Chemical-resistant gloves (Nitrile), Safety glasses with side shields or goggles, Lab coat, N95 respirator |
| Preparing Solutions | Chemical-resistant gloves (Nitrile), Safety glasses with side shields or goggles, Lab coat |
| Administering to Cell Cultures or Animals | Chemical-resistant gloves (Nitrile), Safety glasses with side shields or goggles, Lab coat |
| Waste Disposal | Chemical-resistant gloves (Nitrile), Safety glasses with side shields or goggles, Lab coat |
Operational Plan: A Step-by-Step Guide to Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety. The following workflow provides a detailed, procedural guide for researchers.
Receiving and Storage
Upon receiving a shipment of this compound, immediately inspect the packaging for any signs of damage or leakage. The compound should be stored at -20°C to maintain its stability.[1]
Preparation of Solutions
-
Engineering Controls : All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment : Wear all recommended PPE, including a lab coat, nitrile gloves, and safety glasses. When handling the powder, an N95 respirator is also required.
-
Weighing : Carefully weigh the desired amount of the solid compound on a calibrated analytical balance within the fume hood.
-
Dissolving : this compound is soluble in DMSO.[2][3] Prepare the solution by slowly adding the solvent to the solid to avoid splashing.
Disposal Plan: Managing this compound Waste Streams
Waste Segregation
Proper segregation of waste is critical to prevent accidental chemical reactions. Use separate, clearly labeled containers for different types of this compound waste.
Solid Waste
-
Description : This includes any unused solid this compound, contaminated gloves, weigh paper, and other disposable lab supplies.
-
Disposal : Collect all solid waste in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste
-
Description : This includes any remaining solutions of this compound and contaminated media.
-
Disposal : Collect all liquid waste in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible chemical waste.
Sharps Waste
-
Description : This includes needles, syringes, and any other contaminated sharp objects.
-
Disposal : Dispose of all sharps waste in a designated, puncture-resistant sharps container.
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information. Follow your institution's specific guidelines for the final disposal of hazardous chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
